molecular formula C10H18O2 B023420 p-Menth-8-ene-1,2-diol CAS No. 57457-97-3

p-Menth-8-ene-1,2-diol

Cat. No.: B023420
CAS No.: 57457-97-3
M. Wt: 170.25 g/mol
InChI Key: WKZWTZTZWGWEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Menth-8-ene-1,2-diol is a monoterpenoid diol identified as a key microbial transformation product of (R)-(+)-limonene . This compound is formed via the hydrolysis of limonene-1,2-epoxide, a reaction catalyzed by a specific limonene-1,2-epoxide hydrolase enzyme found in microorganisms such as Rhodococcus erythropolis . Recent exploratory research has identified this diol as a Phase I metabolite of D-limonene in vivo . The compound's significance in research stems from its role in the limonene degradation pathway, making it valuable for studies in microbial metabolism, biocatalysis, and the environmental fate of monoterpenes . Furthermore, emerging investigations into the bioactivity of limonene metabolites suggest that this compound should be explored as a potential anti-obesogenic agent, as it was a predominant metabolite in a murine model associated with reduced weight gain . The stereospecific microbial production of this diol, for instance by Gibberella cyanea yielding the (1S,2S,4R)- stereoisomer, also highlights its utility in providing chiral synthons for organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZWTZTZWGWEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862795
Record name 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to very slightly yellow oily liquid; Cool minty aroma
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.925
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1946-00-5, 38630-75-0
Record name Limonene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2S,4R)-(+)-Limonene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to p-Menth-8-ene-1,2-diol: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, stereoisomer-specific data, and detailed experimental protocols for its synthesis and purification. Furthermore, this document elucidates its biological activities, with a focus on its anti-inflammatory mechanism of action, and presents relevant signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Core Properties of this compound

This compound (CAS: 57457-97-3) is a bicyclic monoterpenoid with the molecular formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol .[1] Its structure consists of a cyclohexane ring with a hydroxyl group, a methyl group, and an isopropenyl group, the latter of which also contains a hydroxyl group. The presence of multiple chiral centers gives rise to several stereoisomers, with the (1S,2S,4R) and (1R,2R,4S) enantiomers being of particular interest.

Physicochemical Properties

The physical and chemical properties of this compound can vary depending on its stereoisomeric form. The available data, primarily for the (1S,2S,4R)-p-Menth-8-ene-1,2-diol isomer, is summarized in the table below.

PropertyValue
Appearance Colorless to very slightly yellow oily liquid.[1]
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [1]
CAS Number 57457-97-3
Melting Point 68-72 °C (for (1S,2S,4R) isomer)
Boiling Point 241.7 ± 40.0 °C (Predicted)
Density 1.035 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in water; Soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
logP (o/w) 0.917 (Estimated)
Spectroscopic Data

Experimental Protocols

Synthesis of this compound

Two primary routes for the synthesis of this compound have been reported: microbial transformation and chemical synthesis.

The biotransformation of (4R)-(+)-limonene using the fungus Gibberella cyanea or Colletotrichum nymphaeae has been shown to stereoselectively produce (1S,2S,4R)-p-Menth-8-ene-1,2-diol.[2] This method is advantageous for its high stereospecificity.

Detailed Protocol (based on optimized conditions for Colletotrichum nymphaeae): [2]

  • Inoculum Preparation: Cultivate Colletotrichum nymphaeae in a suitable medium (e.g., Potato Dextrose Broth) at 25-28°C for 5-7 days.

  • Fermentation: Transfer the fungal biomass to a fermentation medium containing a carbon source, nitrogen source, and mineral salts. Optimized conditions include a temperature of 27°C, a pH of 6.0, and an agitation of 250 rpm in shake flasks, or 300 rpm in a bioreactor.[2]

  • Substrate Addition: Introduce (+)-limonene to the culture. A fed-batch approach may be employed to mitigate substrate toxicity.

  • Biotransformation: Continue the fermentation for 72 hours, monitoring the conversion of limonene to this compound using techniques such as GC-MS.

  • Extraction: After the desired conversion is achieved, extract the product from the fermentation broth using a suitable organic solvent like ethyl acetate.

Microbial_Transformation Limonene (+)-Limonene Fermentation Fermentation (27°C, pH 6.0) Limonene->Fermentation Fungus Colletotrichum nymphaeae Fungus->Fermentation Diol (1S,2S,4R)-p-Menth-8-ene-1,2-diol Fermentation->Diol Biotransformation

Caption: Microbial transformation of (+)-limonene to (1S,2S,4R)-p-Menth-8-ene-1,2-diol.

A common chemical synthesis route involves the epoxidation of limonene followed by the acid-catalyzed ring-opening of the resulting epoxide.

Detailed Protocol:

  • Epoxidation: Dissolve (+)-limonene in a suitable solvent such as dichloromethane. Add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite solution). Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude limonene epoxide in a mixture of an organic solvent (e.g., acetone) and water. Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid). Stir the mixture at room temperature until the epoxide is fully consumed (monitored by TLC).

  • Extraction and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Chemical_Synthesis Limonene (+)-Limonene Epoxidation Epoxidation (m-CPBA, CH2Cl2) Limonene->Epoxidation Epoxide Limonene Epoxide Epoxidation->Epoxide Hydrolysis Acid-Catalyzed Hydrolysis Epoxide->Hydrolysis Diol This compound Hydrolysis->Diol

Caption: Chemical synthesis of this compound from (+)-limonene.

Purification

Column chromatography is the most common method for purifying this compound.

Detailed Protocol:

  • Column Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired diol from less polar impurities (like unreacted limonene) and more polar byproducts.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. The primary mechanism of action appears to be through the modulation of cytokine production.

Anti-inflammatory Effects

Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines. While the precise signaling pathways are still under investigation, it is hypothesized that the compound may interfere with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of inflammatory mediators.

Proposed Signaling Pathway

The anti-inflammatory effect of this compound is thought to involve the suppression of pro-inflammatory cytokine production. A plausible mechanism is the inhibition of the NF-κB signaling pathway. In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By potentially inhibiting the activation of NF-κB, this compound could reduce the expression of these inflammatory mediators.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_Menth This compound p_Menth->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory potential. This guide has provided a detailed overview of its fundamental properties, along with practical experimental protocols for its synthesis and purification. The elucidation of its mechanism of action, particularly its interaction with key inflammatory signaling pathways, warrants further investigation and presents an exciting avenue for future research and drug development. The data and methodologies presented herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing monoterpenoid.

References

(1S,2S,4R)-p-Menth-8-ene-1,2-diol: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of (1S,2S,4R)-p-Menth-8-ene-1,2-diol, a significant monoterpenoid with potential applications in various scientific fields. The document details its presence in natural sources, with a focus on quantitative data from microbial biotransformation, and outlines the experimental protocols for its production and isolation. Furthermore, a schematic of its biosynthetic pathway is presented to elucidate its formation from precursor molecules.

Natural Occurrence and Quantitative Analysis

(1S,2S,4R)-p-Menth-8-ene-1,2-diol, also known as (+)-(1S,2S,4R)-limonene-1,2-diol, has been identified in the essential oils of various plants, including Citrus medica (citron) and Dracocephalum kotschyi.[1] While its presence in these botanicals is confirmed, detailed quantitative data from plant sources remains limited in publicly available literature.

In contrast, the microbial biotransformation of (4R)-(+)-limonene has been extensively studied and offers a high-yield route to (1S,2S,4R)-p-Menth-8-ene-1,2-diol. Various fungal strains have been identified as effective biocatalysts for this stereospecific conversion. The quantitative yields from several of these biotransformation studies are summarized in the table below.

Microbial StrainSubstrateProductYieldReference
Gibberella cyanea(4R)-Limonene(1S,2S,4R)-p-Menth-8-ene-1,2-diol-Mentioned as a producer
Pestalotiopsis mangiferae LaBMicrA-505R-(+)-limonenelimonene-1,2-diol98.34 ± 1.53% conversion after 96h-
Colletotrichum nymphaeae CBMAI 0864R-(+)-limonenelimonene-1,2-diol7.1 g/L after 72h-
Colletotrichum nymphaeae CBMAI 0864S-(-)-limonenelimonene-1,2-diol7.8 g/L after 72h-
Colletotrichum nymphaeae CBMAI 0864citrus terpenelimonene-1,2-diol5.6 g/L after 72h-

Biosynthetic Pathway

The biosynthesis of (1S,2S,4R)-p-Menth-8-ene-1,2-diol in plants originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the fundamental isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranyl pyrophosphate (GPP), the direct precursor to monoterpenes. Limonene synthase catalyzes the cyclization of GPP to form (+)-limonene. Subsequent enzymatic hydroxylation at the 1 and 2 positions, likely via a limonene-1,2-epoxide intermediate, yields the diol.[2][3][4]

In microbial biotransformation, externally supplied (+)-limonene is directly converted to (1S,2S,4R)-p-Menth-8-ene-1,2-diol by fungal enzymes.

Biosynthesis_of_p_Menth_8_ene_1_2_diol Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway G3P Glyceraldehyde-3-Phosphate G3P->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_pathway->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP Limonene_Synthase Limonene Synthase GPP->Limonene_Synthase Limonene (+)-Limonene Limonene_Synthase->Limonene Hydroxylation Enzymatic Hydroxylation Limonene->Hydroxylation Diol (1S,2S,4R)-p-Menth-8-ene-1,2-diol Hydroxylation->Diol

Biosynthetic pathway of (1S,2S,4R)-p-Menth-8-ene-1,2-diol.

Experimental Protocols

Isolation from Dracocephalum kotschyi

A general procedure for the isolation of terpenoids from the whole plant of Dracocephalum kotschyi involves the following steps:

  • Extraction: The dried and powdered whole plant material is successively extracted with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and finally methanol, at room temperature.

  • Fractionation: The ethyl acetate extract, which is likely to contain the target diol, is subjected to column chromatography on silica gel.

  • Purification: Elution is performed using a solvent gradient, such as n-hexane-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification by preparative TLC or crystallization to yield the pure p-mentha-8-en-1,2-diol.

Microbial Biotransformation of (+)-Limonene

The following protocol is a generalized procedure based on studies with Pestalotiopsis mangiferae and Colletotrichum nymphaeae:

  • Fungal Culture: The selected fungal strain is cultivated in a suitable liquid medium (e.g., potato dextrose broth) for a specific period (typically 3-5 days) to obtain sufficient biomass.

  • Biotransformation: The fungal mycelium is harvested, washed, and transferred to a transformation medium, which is often a minimal medium or buffer. (+)-Limonene is added as the substrate, and the culture is incubated with shaking for a defined period (e.g., 72-120 hours).

  • Extraction: After the biotransformation is complete, the culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate.

  • Purification and Analysis: The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue can be purified by silica gel column chromatography. The identity and purity of the (1S,2S,4R)-p-Menth-8-ene-1,2-diol are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_biotransformation Microbial Biotransformation cluster_analysis Purification and Analysis Fungal_Culture Fungal Culture Biotransformation Biotransformation with (+)-Limonene Fungal_Culture->Biotransformation Extraction_Broth Extraction of Culture Broth Biotransformation->Extraction_Broth Purification Column Chromatography Extraction_Broth->Purification Analysis GC-MS and NMR Analysis Purification->Analysis

General experimental workflow for microbial biotransformation.

References

Biosynthesis of p-Menth-8-ene-1,2-diol in Citrus Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of p-Menth-8-ene-1,2-diol in citrus plants. This dihydroxylated monoterpenoid, a derivative of limonene, is of significant interest due to its potential biological activities. This document details the biosynthetic pathway, the key enzymes involved, and the regulatory networks that govern its production. Furthermore, it presents quantitative data on related compounds in citrus and provides detailed experimental protocols for the extraction and analysis of terpene diols. Visual diagrams of the metabolic and signaling pathways are included to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Citrus fruits are a rich source of a diverse array of secondary metabolites, including a vast number of terpenoids that contribute to their characteristic aroma and flavor, as well as their defense mechanisms against pests and pathogens. Among these is this compound, a dihydroxylated monoterpene derived from the abundant precursor, limonene. While limonene's biosynthesis is well-characterized, the specific enzymatic steps leading to this compound in citrus are less understood. This guide aims to consolidate the current knowledge and provide a technical framework for researchers investigating this promising bioactive compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in citrus plants originates from the universal precursor of all terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the plastidial methylerythritol phosphate (MEP) pathway.

The key steps in the pathway are:

  • Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form geranyl diphosphate (GPP), the direct precursor for monoterpene synthesis.

  • Limonene Synthesis: GPP is cyclized by the enzyme (+)-limonene synthase to produce (+)-limonene. This is a crucial and well-documented step in citrus terpene biosynthesis, occurring in the leucoplasts of peel oil glands.[1]

  • Hydroxylation of Limonene: The conversion of limonene to this compound involves a two-step hydroxylation. While the specific enzymes in citrus have not been definitively identified, it is highly probable that cytochrome P450 monooxygenases are responsible for this transformation.[2][3] Members of the CYP71D family, such as limonene-6-hydroxylase, have been shown to hydroxylate limonene in other plant species.[3] It is hypothesized that a similar cytochrome P450 enzyme in citrus first catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide, which is then hydrolyzed to the corresponding diol.

Biosynthesis cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase Limonene (+)-Limonene GPP->Limonene (+)-Limonene Synthase Diol This compound Limonene->Diol Cytochrome P450 Monooxygenase (putative)

Caption: Proposed biosynthetic pathway of this compound in citrus.

Quantitative Data

Direct quantitative data for this compound in fresh citrus peel is scarce in the literature. However, studies on citrus essential oils have reported its presence, particularly after exposure to environmental factors like light and water, which can induce non-enzymatic oxidation. One study detected significant amounts of limonene-1,2-diol in lemon and orange essential oils under such conditions.[4] The primary precursor, limonene, is found in high concentrations in citrus peel.

CompoundCitrus SpeciesTissueConcentration/PercentageReference
(+)-LimoneneCitrus sinensis (Orange)Peel Oil86.05% (initial)[4]
(+)-LimoneneCitrus limon (Lemon)Peel Oil57.71% (initial)[4]
Limonene-1,2-diolCitrus sinensis (Orange)Peel Oil (after light & water exposure)up to 22.31%[4]
Limonene-1,2-diolCitrus limon (Lemon)Peel Oil (after light & water exposure)up to 7.19%[4]
D-LimoneneCitrus sinensis (Orange)Peel Hexane Extract~86%[5]
D-LimoneneCitrus limon (Lemon)Peel Hexane Extract~15%[5]

Regulatory and Signaling Pathways

The biosynthesis of terpenes in citrus is intricately regulated by a network of signaling pathways, often triggered by developmental cues and environmental stresses. While a specific pathway for this compound is not fully elucidated, it is likely governed by the same mechanisms that control general terpene metabolism.

Jasmonate Signaling Pathway: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense and are known to induce the expression of terpene synthase genes.[6] Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors that upregulate the expression of genes involved in terpene biosynthesis.

Abiotic Stress Signaling: Environmental stresses such as drought, salinity, and high temperatures can also modulate terpene biosynthesis.[7][8] These stress signals are perceived by the plant and transduced through various signaling pathways, often involving phytohormones like abscisic acid (ABA), which can cross-talk with the jasmonate pathway to fine-tune the metabolic response.

Signaling cluster_stress Environmental Stimuli Wounding Wounding/ Herbivory JA Jasmonic Acid (JA) Signaling Cascade Wounding->JA Abiotic Abiotic Stress (Drought, Salinity) ABA Abscisic Acid (ABA) Signaling Abiotic->ABA TFs Transcription Factors (e.g., MYC2, ERF, WRKY) JA->TFs ABA->TFs Crosstalk TPS_Genes Terpene Synthase Gene Expression TFs->TPS_Genes P450_Genes Cytochrome P450 Gene Expression TFs->P450_Genes Biosynthesis This compound Biosynthesis TPS_Genes->Biosynthesis P450_Genes->Biosynthesis Workflow Start Citrus Peel (Flavedo) Homogenize Homogenization (Liquid Nitrogen) Start->Homogenize Extract Solvent Extraction (Methanol/Chloroform) Homogenize->Extract Partition Liquid-Liquid Partitioning Extract->Partition Concentrate Drying and Concentration Partition->Concentrate Analyze GC-MS Analysis Concentrate->Analyze Data Data Processing and Quantification Analyze->Data End Results Data->End

References

The Anti-inflammatory Action of p-Menth-8-ene-1,2-diol: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: While direct experimental evidence on the anti-inflammatory mechanism of p-Menth-8-ene-1,2-diol is not currently available in scientific literature, its structural similarity to the well-studied monoterpenoid, terpinen-4-ol, allows for the formulation of a hypothetical mechanism of action. This whitepaper posits that this compound likely exerts anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a comprehensive overview of these proposed mechanisms, supported by data from studies on terpinen-4-ol as a proxy. Detailed experimental protocols for investigating these pathways are presented, alongside structured data tables and visual diagrams of the signaling cascades and experimental workflows to guide future research in this area.

Introduction: The Therapeutic Potential of Monoterpenoids

Monoterpenoids, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound belongs to this class of compounds. While its biological activities are not extensively characterized, its structural analog, terpinen-4-ol, the primary active constituent of tea tree oil, has demonstrated potent anti-inflammatory effects. This document aims to provide a theoretical framework for the anti-inflammatory mechanism of this compound, drawing parallels with the established action of terpinen-4-ol, to serve as a guide for researchers and drug development professionals.

Proposed Mechanism of Anti-inflammatory Action

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways that regulate the expression of pro-inflammatory mediators. We hypothesize that this compound, akin to terpinen-4-ol, interferes with these pathways, primarily the NF-κB and MAPK signaling cascades, to attenuate inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

  • Proposed Action of this compound: It is proposed that this compound inhibits the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound may prevent the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic form.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

  • Proposed Action of this compound: It is hypothesized that this compound can suppress the phosphorylation of key MAPK proteins. By inhibiting the activation of p38 and ERK1/2, the compound could downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates ERK ERK1/2 MAPKK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate ERK->TranscriptionFactors Activate pMenth This compound pMenth->p38 Inhibits Phosphorylation pMenth->ERK Inhibits Phosphorylation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression

Quantitative Data on the Anti-inflammatory Effects of Terpinen-4-ol (as a proxy)

The following tables summarize quantitative data from studies on terpinen-4-ol, which can serve as a benchmark for future investigations into this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Terpinen-4-ol in LPS-stimulated Human Monocytes/Macrophages

CytokineConcentration of Terpinen-4-ol% InhibitionReference
TNF-α0.008%~50%Hart et al., 2000
IL-1β0.008%~50%Hart et al., 2000
IL-60.008%Significant reductionCaldefie-Chézet et al., 2004
IL-80.008%Significant reductionHart et al., 2000
IL-100.008%~50%Hart et al., 2000

Table 2: Effect of Terpinen-4-ol on Inflammatory Mediators

MediatorCell TypeEffectReference
Prostaglandin E2 (PGE2)Human Monocytes~30% inhibition at 0.008%Hart et al., 2000
Reactive Oxygen Species (ROS)Human Monocytes & NeutrophilsSuppression of superoxide productionBrand et al., 2001

Detailed Experimental Protocols

To investigate the proposed anti-inflammatory mechanisms of this compound, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).

  • Culture Conditions: Cells are to be cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Differentiation (for THP-1 cells): Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements).

Cytokine Measurement by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate and wash the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human TNF-α followed by streptavidin-HRP).

    • Add a substrate solution to produce a colorimetric reaction.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

ELISA_Workflow Start Start CoatPlate Coat 96-well plate with Capture Antibody Start->CoatPlate Block Block with Blocking Buffer CoatPlate->Block AddSamples Add Samples and Standards Block->AddSamples Incubate1 Incubate AddSamples->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetectionAb Add Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddEnzyme Add Enzyme (e.g., Streptavidin-HRP) Wash2->AddEnzyme Incubate3 Incubate AddEnzyme->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add Substrate Wash3->AddSubstrate Incubate4 Incubate AddSubstrate->Incubate4 ReadAbsorbance Read Absorbance Incubate4->ReadAbsorbance Analyze Analyze Data ReadAbsorbance->Analyze End End Analyze->End

Western Blotting for Signaling Protein Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels and phosphorylation status of specific proteins in cell lysates.

  • Procedure:

    • Lyse treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins (e.g., anti-phospho-p38, anti-IκBα).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using densitometry software.

Western_Blot_Workflow Start Start CellLysis Cell Lysis and Protein Extraction Start->CellLysis Quantification Protein Quantification CellLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation Washing1->SecondaryAb Washing2 Washing SecondaryAb->Washing2 Detection Signal Detection (ECL) Washing2->Detection Imaging Imaging and Analysis Detection->Imaging End End Imaging->End

Conclusion and Future Directions

While the anti-inflammatory properties of this compound have not been directly elucidated, its structural similarity to terpinen-4-ol provides a strong rationale for investigating its potential to modulate key inflammatory signaling pathways, namely NF-κB and MAPK. The experimental protocols and comparative data presented in this whitepaper offer a foundational framework for researchers to systematically evaluate the anti-inflammatory mechanism of this compound. Future research should focus on validating the proposed mechanisms of action and exploring the compound's efficacy in in vivo models of inflammation. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

Spectroscopic Analysis of p-Menth-8-ene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Menth-8-ene-1,2-diol, a monoterpenoid obtainable through the biotransformation of limonene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound (also known as limonene-1,2-diol) is a vicinal diol derivative of limonene. The stereochemistry of the compound is dependent on the starting material and the biocatalyst used in its synthesis. A commonly synthesized and studied stereoisomer is (1S,2S,4R)-p-Menth-8-ene-1,2-diol.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [1]
CAS Number 57457-97-3[2]
Appearance Oil[2]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for the structural elucidation and confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The biotransformation of limonene to this compound has been characterized using 1D and 2D NMR techniques.

Table 2: ¹H NMR Spectroscopic Data of (1S,2S,4R)-p-Menth-8-ene-1,2-diol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data of (1S,2S,4R)-p-Menth-8-ene-1,2-diol

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl (-OH) and alkene (C=C) functional groups.

Table 4: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~3080=C-H stretch
~2930C-H stretch (sp³)
~1645C=C stretch
~1100C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 5: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
170Data not available[M]⁺
Other fragments not available

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for the validation of analytical methods. The following are representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: The sample of this compound is dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H NMR spectra are acquired with a set number of scans, and chemical shifts are reported in parts per million (ppm) relative to TMS. ¹³C NMR spectra are similarly acquired and referenced.

FT-IR Spectroscopy

Infrared spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrophotometer.

  • Sample Preparation: A thin film of the neat oily sample of this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is commonly used for the identification and quantification of volatile compounds like monoterpenoids.

  • Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector is a common setup.

  • Chromatographic Conditions: A capillary column such as a DB-5 or HP-5MS is typically used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation of components. Helium is used as the carrier gas.

  • Mass Spectrometry Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a specific m/z range (e.g., 40-500 amu). Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a reference standard or with library data.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Biotransformation of Limonene Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS GC-MS Analysis Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Confirmation Purity_Assessment->Final_Report Quantification

Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis of this compound.

References

Physical and chemical characteristics of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol derived from limonene, is a compound of increasing interest in the scientific community, particularly for its potential therapeutic properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its anti-inflammatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Characteristics

This compound, also known as limonene-1,2-diol, exists as different stereoisomers, which can lead to variations in its physical properties. The data presented below is a summary of reported values for various isomers.

General Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [1][2]
Appearance Colorless to very slightly yellow oily liquid or solid[3]
Odor Cool minty aroma[3]
Physicochemical Data
PropertyValueReference(s)
Boiling Point 241.7 - 271 °C[4][5]
Melting Point 72.5 - 132 °C (isomer dependent)[4][5]
Density 0.920 - 1.035 g/cm³ (predicted)[3][4]
Refractive Index 1.493 - 1.499[3]
Solubility Slightly soluble in water; Soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[3][6]
LogP (o/w) 0.917 (estimated)[4]
Spectral Data

While complete spectral data sets are often proprietary or found within extensive publications, the following table summarizes the key expected spectral characteristics for the identification of this compound.

Spectral MethodKey Features and Expected Peaks
¹H NMR Signals corresponding to methyl groups, methylene protons on the cyclohexane ring, a proton attached to a carbon bearing a hydroxyl group, and protons of the isopropenyl group.
¹³C NMR Resonances for ten carbon atoms, including those of the methyl and isopropenyl groups, the saturated cyclohexane ring, and two carbons bonded to hydroxyl groups.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the diol, C-H stretching bands around 2850-3000 cm⁻¹, and a band around 1645 cm⁻¹ corresponding to the C=C stretching of the isopropenyl group.
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z 170. Fragmentation patterns would likely involve the loss of water (M⁺ - 18), a methyl group (M⁺ - 15), and other fragments characteristic of the p-menthane skeleton.

Experimental Protocols

The synthesis of this compound can be achieved through both microbial transformation and chemical synthesis.

Microbial Transformation of (R)-(+)-Limonene

This protocol is based on the biotransformation of limonene using fungal strains.

Objective: To produce (1S,2S,4R)-p-Menth-8-ene-1,2-diol from (R)-(+)-limonene.

Materials:

  • Fungal strain (e.g., Colletotrichum nymphaeae, Gibberella cyanea)

  • Potato-dextrose broth or other suitable fungal growth medium

  • (R)-(+)-limonene

  • Phosphate buffer (e.g., 20 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaker incubator

  • Centrifuge

  • Rotary evaporator

  • Chromatography apparatus (for purification)

Procedure:

  • Fungal Culture Preparation: Inoculate the selected fungal strain into a suitable liquid medium and incubate at an appropriate temperature (e.g., 27°C) with shaking until sufficient biomass is obtained.[3]

  • Biomass Harvesting: Harvest the fungal biomass by centrifugation.

  • Biotransformation: Resuspend the fungal biomass in a phosphate buffer. Add (R)-(+)-limonene to the biomass suspension (e.g., to a final concentration of 20 g/L).[3]

  • Incubation: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 27°C) and agitation (e.g., 200 rpm) for a specified period (e.g., 72-192 hours).[2][3]

  • Extraction: After incubation, extract the product from the culture medium using an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography to obtain pure this compound.

Workflow for Microbial Transformation:

microbial_transformation fungal_culture Fungal Culture (e.g., C. nymphaeae) biomass_harvest Biomass Harvesting (Centrifugation) fungal_culture->biomass_harvest biotransformation Biotransformation (Limonene addition) biomass_harvest->biotransformation incubation Incubation (Shaker) biotransformation->incubation extraction Extraction (Ethyl Acetate) incubation->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

Fig. 1: Workflow for microbial synthesis.
Chemical Synthesis from (+)-Limonene Oxide

This protocol describes a general procedure for the synthesis of this compound via the hydrolysis of limonene oxide.

Objective: To synthesize this compound from (+)-limonene oxide.

Materials:

  • (+)-Limonene oxide (a mixture of cis and trans isomers)

  • Ethanol

  • Lewis acid (e.g., lithium acetate)

  • Amine (e.g., benzylmethylamine) - optional, for synthesis of an intermediate

  • Chloroform or other suitable organic solvent

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve (+)-limonene oxide in ethanol in a round-bottom flask.[5]

  • Addition of Reagents: Add a Lewis acid to the solution. If proceeding through an amine adduct intermediate, the amine is then added dropwise.[5]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50°C) for several hours (e.g., 16 hours).[5]

  • Work-up: After the reaction is complete, remove the solvent under vacuum. Dissolve the resulting oil in an organic solvent like chloroform.

  • Extraction: Wash the organic solution sequentially with water and brine.[5]

  • Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Logical Flow of Chemical Synthesis:

chemical_synthesis limonene_oxide (+)-Limonene Oxide reaction Reaction (e.g., Hydrolysis) limonene_oxide->reaction workup Work-up & Extraction reaction->workup purification Purification workup->purification product This compound purification->product

Fig. 2: Key stages of chemical synthesis.

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, it is hypothesized to act by modulating key inflammatory signaling pathways, similar to other structurally related monoterpenes.

Anti-inflammatory Effects

Monoterpenes, as a class of compounds, are known to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of critical signaling cascades within immune cells.

Postulated Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

Description of the Pathway:

  • Stimulus: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptors).

  • Upstream Signaling: This activation triggers a cascade of intracellular signaling events that lead to the activation of both the MAPK and NF-κB pathways.

  • MAPK Pathway: The MAPK pathway involves a series of protein kinases (e.g., ERK, p38, JNK) that, upon activation, can phosphorylate and activate transcription factors.

  • NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.

  • Gene Expression: In the nucleus, activated transcription factors, including NF-κB, bind to the promoter regions of target genes, leading to the transcription and subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS).

  • Inhibition by this compound (Hypothesized): It is proposed that this compound may interfere with this cascade by inhibiting the activation of key components of the MAPK and NF-κB pathways, thereby reducing the production of inflammatory mediators.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk_pathway MAPK Pathway (ERK, p38, JNK) receptor->mapk_pathway ikb_nfkb IκB-NF-κB Complex receptor->ikb_nfkb gene_expression Gene Expression mapk_pathway->gene_expression ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB degradation pmd This compound pmd->mapk_pathway Inhibits pmd->ikb_nfkb Inhibits (prevents IκB degradation) nfkb_nuc->gene_expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_expression->cytokines lps Inflammatory Stimulus (e.g., LPS) lps->receptor

References

An In-depth Technical Guide to p-Menth-8-ene-1,2-diol: Discovery, Isolation, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol derived from limonene, is a compound of increasing interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details both biotechnological and chemical synthesis routes, summarizes its physicochemical properties, and explores its putative mechanism of action as an anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The discovery of this compound is primarily associated with the microbial transformation of limonene, a widely available and inexpensive monoterpene found in citrus fruits. While not a major constituent of essential oils itself, its formation by various microorganisms highlights a green and sustainable route to this functionalized terpene.

(1S,2S,4R)-p-Menth-8-ene-1,2-diol , a specific stereoisomer, has been identified as a product of the biotransformation of (4R)-(+)-limonene by several fungal strains, including Gibberella cyanea, Colletotrichum nymphaeae, and Phomopsis sp. This biotransformation typically involves the epoxidation of the 1,2-double bond of limonene, followed by enzymatic hydrolysis of the resulting epoxide to yield the corresponding trans-diol with high stereospecificity. The ability of microorganisms to perform these selective oxidations offers a significant advantage over traditional chemical methods, which may require multiple protection and deprotection steps.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data is essential for the identification and characterization of this compound. The following tables summarize the available physicochemical and spectroscopic information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57457-97-3N/A
Molecular Formula C₁₀H₁₈O₂N/A
Molecular Weight 170.25 g/mol N/A
Appearance Colorless to very slightly yellow oily liquid[1]
Odor Cool, minty aroma[1]
Boiling Point 241.7 °C (Predicted)N/A
Solubility Slightly soluble in water; Soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1]
Density 0.920-0.925 g/cm³[1]
Refractive Index 1.493-1.499[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData (Note: A complete, publicly available dataset with full assignments is not readily available)
¹H NMR Expected signals include those for methyl groups, methylene protons on the cyclohexane ring, a methine proton adjacent to the isopropenyl group, vinyl protons of the isopropenyl group, and hydroxyl protons.
¹³C NMR Expected signals include those for methyl carbons, methylene carbons of the cyclohexane ring, methine carbons, carbons bearing hydroxyl groups, and olefinic carbons of the isopropenyl group.
Infrared (IR) Expected characteristic peaks include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and C=C stretch (around 1645 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z 170. Fragmentation patterns would likely involve the loss of water (M-18), a methyl group (M-15), and other characteristic fragments of the p-menthane skeleton.

Experimental Protocols

Isolation via Microbial Transformation of (+)-Limonene

This protocol is a representative summary based on published microbial transformation studies.

Objective: To produce and isolate (1S,2S,4R)-p-Menth-8-ene-1,2-diol from (+)-limonene using a fungal culture.

Materials:

  • Fungal strain (e.g., Colletotrichum nymphaeae or Phomopsis sp.)

  • Growth medium (e.g., Potato Dextrose Broth or a defined mineral medium)

  • (+)-Limonene (substrate)

  • Ethyl acetate (extraction solvent)

  • Hexane (for purification)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Shaking incubator

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Methodology:

  • Fungal Culture Preparation: Inoculate the selected fungal strain into the sterile growth medium in Erlenmeyer flasks. Incubate at 25-30°C with shaking (e.g., 150 rpm) for 2-3 days to obtain a sufficient biomass.

  • Biotransformation: Add (+)-limonene to the fungal culture. The substrate can be added neat or as a solution in a co-solvent like ethanol to improve dispersion. Continue the incubation under the same conditions for an additional 5-7 days. The progress of the transformation can be monitored by GC-MS analysis of small aliquots of the culture.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate three times with equal volumes of ethyl acetate in a separatory funnel. Combine the organic extracts.

  • Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude extract by silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate. Collect the fractions and analyze them by TLC or GC-MS to identify those containing this compound. Combine the pure fractions and evaporate the solvent to yield the purified product.

Chemical Synthesis from (+)-Limonene Oxide

This protocol outlines a general chemical synthesis route.

Objective: To synthesize this compound by acid-catalyzed hydrolysis of limonene oxide.

Materials:

  • (+)-Limonene oxide (a mixture of cis and trans isomers)

  • Dilute sulfuric acid (or another acid catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: Dissolve (+)-limonene oxide in a suitable organic solvent such as diethyl ether in a round-bottom flask.

  • Hydrolysis: Add dilute sulfuric acid to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer using a separatory funnel. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if the product is a solid at room temperature.

Putative Anti-Inflammatory Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, its precursor, limonene, and other related monoterpenes are known to exert anti-inflammatory effects by modulating key inflammatory pathways. It is plausible that this compound shares a similar mechanism of action. The primary putative targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Limonene has been shown to inhibit the activation of NF-κB, a master regulator of inflammation, and to suppress the phosphorylation of MAPK family members such as ERK, JNK, and p38.[2][3] These actions lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK p_Menth_8_ene_1_2_diol This compound p_Menth_8_ene_1_2_diol->MAPK_Pathway Inhibits (Putative) p_Menth_8_ene_1_2_diol->IKK Inhibits (Putative) NF_kB NF-κB (p50/p65) MAPK_Pathway->NF_kB Activates IkB IκB IKK->IkB Phosphorylates IkB->NF_kB Inhibits NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation DNA DNA NF_kB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the production and evaluation of this compound.

G cluster_production Production Workflow Start Start: (+)-Limonene Bioprocess Microbial Transformation (e.g., Fungal Culture) Start->Bioprocess Extraction Solvent Extraction (Ethyl Acetate) Bioprocess->Extraction Purification Column Chromatography Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for the biotechnological production of this compound.

G cluster_evaluation Anti-inflammatory Evaluation Workflow Compound This compound Treatment Treat with Compound Compound->Treatment Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Stimulation->Treatment Analysis Analysis of Inflammatory Markers (e.g., Cytokine ELISA, Western Blot for NF-κB) Treatment->Analysis Results Results: Anti-inflammatory Activity Analysis->Results

Caption: Experimental workflow for evaluating the anti-inflammatory activity.

Conclusion

This compound represents a promising natural product derivative with potential for development as an anti-inflammatory agent. Its accessibility through sustainable biotechnological methods from limonene enhances its appeal for further research. While its precise mechanism of action requires more detailed investigation, the available evidence strongly suggests interference with the NF-κB and MAPK signaling pathways. This technical guide provides a solid foundation for researchers to build upon, facilitating further exploration into the therapeutic potential of this interesting monoterpenoid. Future work should focus on obtaining a complete set of spectroscopic data for unambiguous identification and on elucidating the specific molecular targets within the inflammatory cascade.

References

An In-depth Technical Guide to the Stereoisomers of p-Menth-8-ene-1,2-diol and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of p-Menth-8-ene-1,2-diol, a dihydroxylated monoterpenoid derived from limonene. This document details their chemical properties, synthesis, and biological activities, with a focus on their potential as anti-inflammatory agents.

Introduction

This compound, also known as 1-methyl-4-(1-methylethenyl)cyclohexane-1,2-diol or limonene-1,2-diol, is a saturated monoterpene diol. The molecule possesses three chiral centers at positions C1, C2, and C4 of the cyclohexane ring, giving rise to a total of eight possible stereoisomers (2³). The spatial arrangement of the hydroxyl and isopropenyl groups significantly influences the molecule's physical, chemical, and biological properties. This guide will explore the known stereoisomers and their distinct characteristics.

Stereoisomers of this compound

The eight stereoisomers of this compound are presented below, with their corresponding Chemical Abstracts Service (CAS) numbers where available. The properties of these isomers are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Stereoisomers

Stereoisomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation ([α]D)
(+)-(1S,2S,4R)-p-Menth-8-ene-1,2-diol38630-75-0C₁₀H₁₈O₂170.2568-72[1][2]+45° ± 5° (c=1 in acetone)[1]
(-)-(1R,2R,4S)-p-Menth-8-ene-1,2-diolEnantiomer of 38630-75-0C₁₀H₁₈O₂170.2568-72-45° ± 5° (c=1 in acetone) (Predicted)
(1S,2R,4R)-p-Menth-8-ene-1,2-diol59121-74-3[3]C₁₀H₁₈O₂170.25Data not availableData not available
(1R,2S,4S)-p-Menth-8-ene-1,2-diolEnantiomer of 59121-74-3C₁₀H₁₈O₂170.25Data not availableData not available
(1R,2S,4R)-rel-p-Menth-8-ene-1,2-diol57457-97-3[4]C₁₀H₁₈O₂170.25Data not availableData not available
(1R,2R,4R)-p-Menth-8-ene-1,2-diolData not availableC₁₀H₁₈O₂170.25Data not availableData not available
(1S,2S,4S)-p-Menth-8-ene-1,2-diolData not availableC₁₀H₁₈O₂170.25Data not availableData not available
(1S,2R,4S)-p-Menth-8-ene-1,2-diolData not availableC₁₀H₁₈O₂170.25Data not availableData not available

Note: The properties of some stereoisomers are not yet fully characterized in the literature.

Synthesis and Separation of Stereoisomers

The synthesis of this compound stereoisomers can be achieved through both chemical and biological methods.

Biotransformation

A common and stereoselective method for producing specific stereoisomers is the microbial transformation of limonene. For instance, the biocatalytic oxidation of (4R)-(+)-limonene by certain fungi can yield (+)-(1S,2S,4R)-p-Menth-8-ene-1,2-diol.[1]

Chemical Synthesis

Chemical synthesis often involves the dihydroxylation of limonene or its derivatives. The choice of oxidizing agent and reaction conditions can influence the stereochemical outcome, often resulting in a mixture of diastereomers.

Separation of Stereoisomers

The separation of diastereomeric mixtures of this compound can be achieved using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), including chiral HPLC for enantiomeric resolution.[5][6]

Biological Activities and Properties

This compound and its parent compound, limonene, have demonstrated a range of biological activities, with anti-inflammatory properties being of significant interest.

Anti-inflammatory Activity

Studies on limonene and its derivatives have shown potential in mitigating inflammation. The proposed mechanisms involve the modulation of key inflammatory pathways. While specific data for each stereoisomer of this compound is limited, the general anti-inflammatory effects of related compounds are attributed to the inhibition of pro-inflammatory mediators.

A plausible mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, this compound stereoisomers may suppress the downstream inflammatory cascade.

The following diagram illustrates the potential inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway in macrophages.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation pMenth p-Menth-8-ene- 1,2-diol pMenth->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Microbial_Transformation start Start inoculation Inoculate Fungal Strain in Liquid Medium start->inoculation incubation Incubate with Shaking (e.g., 25°C, 150 rpm, 3 days) inoculation->incubation substrate_add Add Limonene Substrate (e.g., in Ethanol) incubation->substrate_add biotransformation Continue Incubation for Biotransformation (e.g., 6 days) substrate_add->biotransformation extraction Extract Culture Broth with Ethyl Acetate biotransformation->extraction analysis Analyze Extract by GC-MS extraction->analysis purification Purify Diol by Column Chromatography analysis->purification end End purification->end Macrophage_Assay start Start seed_cells Seed Macrophages (e.g., RAW 264.7) in a 96-well plate start->seed_cells pre_treat Pre-treat cells with This compound (various concentrations) seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant viability_assay Assess Cell Viability (e.g., MTT assay) incubate->viability_assay cytokine_assay Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->cytokine_assay end End cytokine_assay->end viability_assay->end

References

p-Menth-8-ene-1,2-diol: A Technical Overview of Biological Activities and Research Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol, has been identified as a compound of interest within the broader class of terpenes, which are known for their diverse biological activities. While research has highlighted the potential of terpenes in various therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents, specific and comprehensive data on this compound remains limited. This technical guide synthesizes the currently available information on this compound and provides a detailed framework of established experimental protocols to facilitate further investigation into its biological activities. The objective is to equip researchers with the necessary methodologies to conduct robust studies on this and similar natural products.

Introduction

This compound is a derivative of the p-menthane monoterpene skeleton, characterized by a diol functional group. Its synthesis can be achieved through the microbial transformation of limonene, a widely available and inexpensive monoterpene.[1] While the parent compound and related terpenes have shown promising biological effects, dedicated studies on the specific activities of this compound are not extensively reported in publicly available scientific literature. This guide aims to bridge this gap by presenting a clear overview of what is known and detailing the experimental approaches required to elucidate its pharmacological profile.

Biological Activities: Current State of Knowledge

Anti-inflammatory Activity

Terpenes, as a class, are recognized for their anti-inflammatory properties. One commercial source describes this compound as a terpene with strong anti-inflammatory potential, suggesting its possible application in treating inflammatory conditions such as colorectal carcinoma, rheumatoid arthritis, and Crohn's disease. However, specific quantitative data, such as IC50 values from in vitro assays or percentage inhibition in in vivo models, are not provided in the available literature. A proposed, though unconfirmed, mechanism of action is the inhibition of pro-inflammatory cytokine production.

Anticancer Activity

While there is no direct evidence of the anticancer activity of this compound, the broader class of monoterpenes has been the subject of extensive cancer research. Studies on other monoterpenes have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for these related compounds often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of this compound has not been specifically documented. However, essential oils rich in monoterpenes are known to possess antibacterial and antifungal properties. The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes, leading to increased permeability and eventual cell death. Further research is needed to determine if this compound exhibits similar antimicrobial efficacy and to quantify its activity through measures such as the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, MIC, percent inhibition) for the biological activities of this compound. The following tables are provided as templates for researchers to populate with data from future experimental investigations.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 (µM)Positive Control
Nitric Oxide (NO) InhibitionRAW 264.7NO production-L-NAME
COX-2 Inhibition-Prostaglandin E2 levels-Celecoxib
Cytokine Inhibition (e.g., TNF-α, IL-6)LPS-stimulated macrophagesCytokine concentration-Dexamethasone

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 (µM)Positive Control
e.g., MCF-7Breast CancerMTT-Doxorubicin
e.g., A549Lung CancerMTT-Cisplatin
e.g., HCT116Colon CancerMTT-5-Fluorouracil

Table 3: Antimicrobial Activity of this compound

MicroorganismTypeAssayMIC (µg/mL)Positive Control
Staphylococcus aureusGram-positive bacteriaBroth microdilution-Vancomycin
Escherichia coliGram-negative bacteriaBroth microdilution-Gentamicin
Candida albicansFungiBroth microdilution-Amphotericin B

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activities of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and leukotrienes. Inhibition of paw edema is a measure of anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • λ-Carrageenan (1% w/v in sterile saline)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6): Vehicle control, Positive control, and test groups receiving different doses of this compound.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, positive control, or this compound orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include vehicle-only wells as a negative control and a known anticancer drug as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Positive control antibiotics/antifungals

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control well (medium + inoculum) and a sterility control well (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

  • The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response and a common target for anti-inflammatory compounds. Future research should investigate the effect of this compound on this pathway.

Diagram of the Canonical NF-κB Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression NFkB_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Cell_Lysis Cell Lysis and Nuclear/Cytoplasmic Fractionation Stimulation->Cell_Lysis Western_Blot Western Blot Analysis (p-IκBα, IκBα, p65) Cell_Lysis->Western_Blot ELISA ELISA for Cytokines (TNF-α, IL-6) Cell_Lysis->ELISA EMSA EMSA for NF-κB DNA Binding Cell_Lysis->EMSA

References

Methodological & Application

Application Note: Synthesis of p-Menth-8-ene-1,2-diol from R-(+)-limonene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Menth-8-ene-1,2-diol is a valuable chiral building block in organic synthesis, particularly for the preparation of biologically active compounds and natural products. Its vicinal diol functionality on a terpene scaffold makes it a versatile intermediate. R-(+)-limonene, a readily available and inexpensive chiral monoterpene from citrus peel, serves as an excellent starting material. This document outlines two primary protocols for the synthesis of this compound from R-(+)-limonene: a two-step method involving epoxidation followed by hydrolysis, and a one-step Sharpless Asymmetric Dihydroxylation.

Synthetic Pathways Overview

Two main routes are detailed for the regioselective dihydroxylation of the endocyclic double bond of R-(+)-limonene. The first is a sequential epoxidation and subsequent acid-catalyzed hydrolysis. The second is a direct, stereoselective dihydroxylation using the Sharpless catalytic system.

G cluster_start Starting Material cluster_path1 Method 1: Epoxidation-Hydrolysis cluster_path2 Method 2: Asymmetric Dihydroxylation cluster_end Final Product limonene R-(+)-Limonene epoxide Limonene-1,2-oxide (cis/trans mixture) limonene->epoxide Epoxidation (e.g., m-CPBA) osmate_ester Intermediate Osmate Ester limonene->osmate_ester Sharpless AD (AD-mix, OsO₄ cat.) diol This compound epoxide->diol Acid Hydrolysis (e.g., H₂SO₄/H₂O) osmate_ester->diol Hydrolysis

Caption: General synthetic routes from R-(+)-limonene to this compound.

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis

This method involves the epoxidation of the more electron-rich 1,2-double bond of limonene, followed by the ring-opening of the resulting epoxide with an aqueous acid to yield the diol.

Experimental Workflow

Workflow1 cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis A Dissolve R-(+)-limonene in Dichloromethane (DCM) B Cool solution to 0°C A->B C Add m-CPBA portion-wise B->C D Stir at 0°C to room temperature C->D E Quench with Na₂SO₃ solution D->E F Wash with NaHCO₃ and brine E->F G Dry over Na₂SO₄ and concentrate F->G H Purify via chromatography to get Limonene-1,2-oxide G->H I Dissolve Limonene-1,2-oxide in Acetone/Water H->I Proceed with product J Add dilute H₂SO₄ I->J K Stir at room temperature J->K L Neutralize with NaHCO₃ K->L M Extract with Ethyl Acetate L->M N Dry over Na₂SO₄ and concentrate M->N O Purify via chromatography or recrystallization to get the Diol N->O

Caption: Workflow for the two-step synthesis of this compound.

Methodology

Step 1: Epoxidation of R-(+)-limonene

  • Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, monitoring the internal temperature.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC.

  • Upon completion, cool the mixture to 0°C and quench by slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, a mixture of cis- and trans-limonene-1,2-oxide, can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide [1][2]

  • Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting crude this compound by column chromatography or recrystallization. Acid-catalyzed hydrolysis of the epoxide mixture typically yields the trans-diaxial diol as the major product.[1]

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol allows for the direct, one-step, and highly stereoselective synthesis of the vicinal diol from the alkene.[3][4] The choice of chiral ligand (in AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation. For R-(+)-limonene, AD-mix-β is typically used to produce the desired (1S,2S,4R)-diol.

Experimental Workflow

Workflow2 cluster_dihydroxylation Sharpless Asymmetric Dihydroxylation P Prepare a solution of AD-mix-β and methanesulfonamide in t-BuOH/H₂O (1:1) Q Cool the mixture to 0°C P->Q R Add R-(+)-limonene and stir vigorously Q->R S Maintain at 0°C until TLC shows consumption of starting material R->S T Quench the reaction with solid Na₂SO₃ S->T U Warm to room temperature and stir T->U V Extract with Ethyl Acetate U->V W Dry organic layer over Na₂SO₄, filter, and concentrate V->W X Purify via column chromatography W->X

Caption: Workflow for Sharpless Asymmetric Dihydroxylation of R-(+)-limonene.

Methodology[5][6]
  • To a stirred solution of tert-butanol and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂, 1.0 eq).

  • Stir the mixture until both phases are clear, then cool to 0°C.

  • Add R-(+)-limonene (1.0 eq) to the cooled solution.

  • Stir the reaction mixture vigorously at 0°C. The reaction progress can be monitored by TLC. Reaction times can vary from 6 to 24 hours depending on the substrate.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).

  • Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 1 hour.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with 2M NaOH, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and related dihydroxylation reactions.

Table 1: Representative Yields for Limonene Transformation

MethodStarting MaterialProductYieldSelectivityReference
Epoxidation-Hydrolysis(R)-limonenetrans-diaxial 1,2-diolGoodHigh diastereoselectivity[5]
Osmium-free Dihydroxylation(R)-limonene(1S,2R,4R)-dihydroxylimonene92%Not specified[6]
Sharpless DihydroxylationLimonene derivativeVicinal Diol80%>99% ds[7]
Sharpless DihydroxylationGeneral AlkenesVicinal Diol81%90:10 er[7]
Photocatalytic Epoxidation(R)-limonene1,2-limonene oxide54%High (to endocyclic oxide)[8]

Table 2: Reagents for Sharpless Asymmetric Dihydroxylation

Reagent TypeExample(s)Role
Osmium CatalystOsmium Tetroxide (OsO₄) or Potassium Osmate (K₂OsO₄·2H₂O)Primary oxidant for dihydroxylation
Chiral Ligand(DHQD)₂PHAL (in AD-mix-β), (DHQ)₂PHAL (in AD-mix-α)Induces enantioselectivity
Stoichiometric OxidantPotassium Ferricyanide (K₃Fe(CN)₆), NMORegenerates the Os(VIII) catalyst
AdditiveMethanesulfonamide (CH₃SO₂NH₂)Accelerates hydrolysis of osmate ester
BasePotassium Carbonate (K₂CO₃)Maintains optimal pH for the reaction
Solvent Systemt-BuOH / H₂O (1:1)Biphasic solvent system

References

Application Notes and Protocols for the Microbial Transformation of Limonene to p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of limonene into the value-added compound p-menth-8-ene-1,2-diol, also known as limonene-1,2-diol. This biotransformation offers a green and stereoselective alternative to chemical synthesis, yielding a versatile chiral building block for the pharmaceutical and flavor industries.

Introduction

Limonene, a readily available monoterpene from citrus fruit peels, serves as an inexpensive starting material for the synthesis of various oxygenated derivatives. The microbial-catalyzed dihydroxylation of the 1,2-double bond of limonene to produce this compound is of significant interest. This bioconversion is primarily achieved using fungal strains, which possess the necessary enzymatic machinery, often involving cytochrome P450 monooxygenases and epoxide hydrolases. The resulting diol has potential applications as a flavoring agent, a chiral synthon in asymmetric synthesis, and exhibits interesting biological activities, including anti-inflammatory and antiproliferative effects.[1]

This document outlines the key microorganisms, optimized biotransformation parameters, detailed experimental protocols, and analytical methods for the successful production and characterization of this compound from limonene.

Data Presentation

Table 1: Microbial Strains and Biotransformation Conditions for this compound Production
MicroorganismSubstrateMediaTemperature (°C)Agitation (rpm)pHIncubation Time (h)Product Concentration (g/L)Conversion (%)Reference
Lasiodiplodia pseudotheobromae IIIMF4013(R)-(+)-LimonenePDB28200Not specified48Not specified>99[2][3]
Pestalotiopsis mangiferae LaBMicrA-505(R)-(+)-LimoneneYM241206.096Not specified98.34 ± 1.53[4]
Colletotrichum nymphaeae CBMAI 0864(R)-(+)-LimoneneMineral Medium272506.01924.01Not specified[5][6]
Fusarium oxysporum 152BS-(-)-LimoneneNot specifiedNot specifiedNot specifiedNot specified723.7Not specified[3]
Phomopsis sp.(R)-(+)-LimoneneMineral Medium30120Not specified1442.08Not specified[7]
Corynespora cassiicola(R)-(+)- & S-(-)-LimoneneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3][8]

PDB: Potato Dextrose Broth, YM: Yeast-Malt Extract Medium

Signaling Pathways and Experimental Workflows

Microbial Transformation Pathway of Limonene

The biotransformation of limonene to this compound is generally accepted to proceed via a two-step enzymatic reaction. Initially, a cytochrome P450 monooxygenase epoxidizes the 1,2-double bond of the limonene ring to form limonene-1,2-epoxide. Subsequently, an epoxide hydrolase catalyzes the hydrolysis of the epoxide ring, yielding the corresponding trans-diol.[5][9]

Microbial_Transformation_of_Limonene limonene Limonene epoxide Limonene-1,2-epoxide limonene->epoxide Cytochrome P450 Monooxygenase diol This compound epoxide->diol Epoxide Hydrolase Experimental_Workflow cluster_preparation Microbial Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing & Analysis strain_selection Strain Selection media_prep Media Preparation strain_selection->media_prep inoculation Inoculation & Pre-culture media_prep->inoculation fermentation Fermentation/ Biotransformation inoculation->fermentation parameter_optimization Parameter Optimization (pH, Temp, Agitation) substrate_feeding Substrate (Limonene) Feeding fermentation->substrate_feeding extraction Product Extraction fermentation->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (GC-MS, NMR) purification->analysis

References

Application Notes and Protocols: Stereoselective Synthesis of cis-p-Menth-8-ene-1,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-p-Menth-8-ene-1,7-diol is a naturally occurring monoterpenoid that has garnered interest in the fields of medicinal chemistry and natural product synthesis. Its specific stereochemistry presents a synthetic challenge, requiring precise control over reaction conditions to achieve the desired diastereomer. This document outlines a detailed protocol for the stereoselective synthesis of cis-p-menth-8-ene-1,7-diol. The described methodology focuses on achieving high cis-selectivity, a crucial aspect for its potential biological applications. The key step in this synthesis involves a highly diastereoselective hydrocyanation of a cyclohexanone derivative, followed by chemical transformation of the resulting cyanohydrin.

Proposed Synthetic Pathway

The synthesis of cis-p-menth-8-ene-1,7-diol can be achieved from 4-(1-methylvinyl)cyclohexanone. The key transformation is the stereoselective addition of a cyano group to the ketone, followed by reduction to the hydroxymethyl group. This approach ensures the desired cis relationship between the hydroxyl and the hydroxymethyl groups at the C1 and C7 positions.

Synthesis_Pathway start 4-(1-Methylvinyl)cyclohexanone intermediate1 cis-Cyanohydrin start->intermediate1 MeHNL-catalyzed HCN addition product cis-p-Menth-8-ene-1,7-diol intermediate1->product Reduction of cyano group

Caption: Proposed synthetic pathway for cis-p-menth-8-ene-1,7-diol.

Quantitative Data

The stereoselectivity of the key hydrocyanation step is crucial for the overall efficiency of the synthesis. The following table summarizes the reported selectivity for this transformation.

Reaction StepCatalystDiastereomeric Excess (d.e.) of cis-isomerReference
HCN addition to 4-(1-methylvinyl)cyclohexanoneMeHNL≥ 96%[1]

Experimental Protocols

This section provides a detailed methodology for the key steps in the synthesis of cis-p-menth-8-ene-1,7-diol.

Stereoselective Synthesis of the cis-Cyanohydrin Intermediate

This protocol describes the highly diastereoselective addition of hydrogen cyanide to 4-(1-methylvinyl)cyclohexanone, catalyzed by (R)-hydroxynitrile lyase from Manihot esculenta (MeHNL).

Materials:

  • 4-(1-methylvinyl)cyclohexanone

  • (R)-hydroxynitrile lyase (MeHNL)

  • Hydrogen cyanide (HCN) or a suitable in-situ source (e.g., TMSCN with a catalytic amount of a Lewis acid)

  • Appropriate buffer solution for the enzyme

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of 4-(1-methylvinyl)cyclohexanone in a suitable buffer, add the (R)-hydroxynitrile lyase (MeHNL) enzyme.

  • Cool the reaction mixture to the optimal temperature for the enzyme (typically between 0 and 25 °C).

  • Slowly add hydrogen cyanide (HCN) to the stirred reaction mixture. Extreme caution should be exercised when handling HCN. Alternatively, use a safer in-situ source of HCN.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by acidifying the mixture to a pH that deactivates the enzyme.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude cis-cyanohydrin.

  • Purify the product by column chromatography on silica gel if necessary. The high diastereoselectivity of this step (≥96% d.e.) may render further purification of the diastereomers unnecessary.[1]

Reduction of the cis-Cyanohydrin to cis-p-Menth-8-ene-1,7-diol

This protocol details the chemical transformation of the cyano group of the cis-cyanohydrin intermediate into a hydroxymethyl group to yield the final product.

Materials:

  • cis-Cyanohydrin intermediate

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H))

  • Anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF))

  • Aqueous workup solution (e.g., Rochelle's salt solution or dilute acid)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of the reducing agent (e.g., LiAlH₄) in the anhydrous ethereal solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the cis-cyanohydrin in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding water, followed by an aqueous solution of sodium hydroxide and then more water (Fieser workup for LiAlH₄). Alternatively, for DIBAL-H, a quench with Rochelle's salt solution is effective.

  • Filter the resulting precipitate and wash it thoroughly with the ethereal solvent.

  • Collect the filtrate and extract the aqueous layer with additional portions of the organic solvent.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude cis-p-menth-8-ene-1,7-diol.

  • Purify the final product by column chromatography on silica gel or by recrystallization to obtain the pure diol.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Stereoselective Hydrocyanation cluster_step2 Step 2: Reduction s1_start Start with 4-(1-methylvinyl)cyclohexanone s1_react Enzymatic reaction with HCN and MeHNL s1_start->s1_react s1_workup Acidic workup and extraction s1_react->s1_workup s1_purify Purification to yield cis-Cyanohydrin s1_workup->s1_purify s2_start Start with cis-Cyanohydrin s1_purify->s2_start s2_react Reduction with LiAlH₄ or DIBAL-H s2_start->s2_react s2_workup Aqueous workup and extraction s2_react->s2_workup s2_purify Purification to yield cis-p-Menth-8-ene-1,7-diol s2_workup->s2_purify

Caption: Workflow for the synthesis of cis-p-menth-8-ene-1,7-diol.

References

Application Notes and Protocols for the Quantification of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of p-Menth-8-ene-1,2-diol in various matrices. The protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a monoterpenoid diol that can be found in various plants and is also a known metabolite of limonene. Its potential biological activities make it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural products, and understanding its physiological effects. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and provides a framework for High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following tables are designed for the systematic recording and comparison of quantitative data obtained from the analytical methods described.

Table 1: GC-MS Quantification of this compound

Sample IDMatrixConcentration (µg/mL)Standard Deviation% RSD

Table 2: HPLC-UV/Vis Quantification of this compound

Sample IDMatrixConcentration (µg/mL)Standard Deviation% RSD

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a validated method for the quantification of this compound using GC-MS. This technique offers high sensitivity and selectivity, making it suitable for complex matrices.

3.1.1. Sample Preparation (from Plant Material)

  • Grinding: Grind dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).

  • Extraction:

    • To 1 g of powdered material, add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate).

    • Perform extraction using ultrasonication for 30 minutes or maceration for 24 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants.

  • Filtration and Concentration:

    • Filter the pooled extract through a 0.45 µm syringe filter.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 Series GC system or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 170, 152, 137, 121).

3.1.3. Calibration and Quantification

  • Prepare a stock solution of this compound standard of known purity in a suitable solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol Framework

This section provides a general framework for developing an HPLC method for the quantification of this compound. As a diol, it may have weak UV absorbance, so derivatization or use of a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary for high sensitivity.

3.2.1. Sample Preparation

Sample preparation can follow the same extraction procedure as described for GC-MS. The final extract should be reconstituted in the mobile phase.

3.2.2. HPLC Instrumentation and Conditions (Example)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV/Vis or ELSD/MS detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used for the separation of terpenes.

    • Example Gradient: Start with 70% A, 30% B; ramp to 100% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes. The gradient should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/Vis: Monitor at a low wavelength (e.g., 205 nm), as this compound lacks a strong chromophore.

    • ELSD: This detector is suitable for non-volatile, semi-volatile, and non-UV absorbing compounds.

    • MS: An electrospray ionization (ESI) source in positive or negative mode can be used for sensitive and selective detection.

3.2.3. Calibration and Quantification

The calibration and quantification procedure is analogous to the one described for GC-MS, using appropriate standards and constructing a calibration curve based on the peak areas obtained from the HPLC analysis.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and understanding of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data Data Processing start Plant Material / Biological Sample grind Grinding / Homogenization start->grind extract Solvent Extraction (e.g., Methanol, Hexane) grind->extract concentrate Filtration & Concentration extract->concentrate reconstitute Reconstitution in Analytical Solvent concentrate->reconstitute gcms_inject Injection reconstitute->gcms_inject hplc_inject Injection reconstitute->hplc_inject gc_sep GC Separation (DB-5ms column) gcms_inject->gc_sep ms_detect MS Detection (EI, SIM mode) gc_sep->ms_detect quant Quantification using Calibration Curve ms_detect->quant hplc_sep HPLC Separation (C18 column) hplc_inject->hplc_sep hplc_detect Detection (UV/ELSD/MS) hplc_sep->hplc_detect hplc_detect->quant report Reporting Results quant->report

Caption: General workflow for the quantification of this compound.

metabolic_pathway cluster_main Metabolic Pathway of Limonene limonene Limonene epoxide Limonene-1,2-epoxide limonene->epoxide Cytochrome P450 Monooxygenases diol This compound (Limonene-1,2-diol) epoxide->diol Epoxide Hydrolase conjugation Further Metabolism (e.g., Glucuronidation) diol->conjugation

Caption: Simplified metabolic pathway of limonene to this compound.

Application Note and Protocol for the GC-MS Analysis of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menth-8-ene-1,2-diol is a monoterpenoid diol that plays a role in the chemical synthesis of various compounds and is of interest in flavor, fragrance, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

This section details the necessary steps for sample preparation and instrumental analysis for the quantification of this compound.

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For samples where this compound is in a relatively clean organic solvent, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary.

Protocol 1: Dilution in an Organic Solvent

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.[1][2]

  • Dilute the sample to a final concentration within the calibration range of the instrument (e.g., 1-100 µg/mL).[3]

  • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples.

  • To 10 mL of the aqueous sample, add 10 mL of an immiscible organic solvent with high volatility, such as ethyl acetate or hexane.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Allow the layers to separate. The organic layer containing the analyte will be the top layer if a solvent less dense than water is used.

  • Carefully collect the organic layer using a pipette and transfer it to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.[4]

  • Reconstitute the residue in a known volume of the injection solvent (e.g., ethyl acetate) and transfer to a 2 mL autosampler vial.

Protocol 3: Derivatization (Optional)

For polar compounds like diols, derivatization can improve peak shape and thermal stability. Silylation is a common derivatization technique for hydroxyl groups.

  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a catalyst such as pyridine.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Split (split ratio 20:1) or Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-400 amu

Data Presentation

Quantitative data for this compound is summarized below. The molecular formula is C₁₀H₁₈O₂ and the molecular weight is 170.25 g/mol .[5][6]

Table 1: Expected GC-MS Data for this compound

Parameter Expected Value
Retention Time (min) 10 - 15 (on a standard non-polar column)
Molecular Ion [M]⁺ m/z 170 (may be weak or absent)
Key Mass Fragments m/z 152 ([M-H₂O]⁺), 137 ([M-H₂O-CH₃]⁺), 125, 113, 95, 81, 69, 59, 43

Table 2: Calibration Curve Parameters (Example)

A calibration curve should be generated using a series of standard solutions of this compound.

Concentration (µg/mL) Peak Area
1User-defined
5User-defined
10User-defined
25User-defined
50User-defined
100User-defined
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.3 µg/mL[3]
Limit of Quantification (LOQ) ~1.0 µg/mL[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection dissolve Dissolution/Extraction (e.g., Ethyl Acetate) sample->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration (0.22 µm) dilute->filter vial Transfer to Autosampler Vial filter->vial injection Injection (1 µL) vial->injection separation GC Separation (HP-5ms column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration library_search Mass Spectral Library Search chromatogram->library_search quantification Quantification (Calibration Curve) integration->quantification report Final Report library_search->report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

LLE_Workflow start Aqueous Sample add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex for 2 min add_solvent->vortex separate Allow Layers to Separate vortex->separate collect Collect Organic Layer separate->collect dry Dry with Na₂SO₄ collect->dry concentrate Concentrate under N₂ (if needed) dry->concentrate reconstitute Reconstitute in Injection Solvent concentrate->reconstitute end_node Analyze by GC-MS reconstitute->end_node

References

Application Note: HPLC Purification of p-Menth-8-ene-1,2-diol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the purification of p-Menth-8-ene-1,2-diol diastereomers using High-Performance Liquid Chromatography (HPLC). The protocol outlines a normal-phase HPLC method, which is a common and effective technique for the separation of non-enantiomeric stereoisomers like diastereomers.[1][2] This document provides researchers, scientists, and drug development professionals with a robust starting point for the isolation and purification of individual this compound diastereomers, which is a critical step for their characterization and further use in research and development.

Introduction

This compound is a monoterpene diol that possesses multiple chiral centers, giving rise to several diastereomers. The distinct spatial arrangement of atoms in diastereomers leads to different physical and chemical properties, including their biological activity. Therefore, the ability to isolate pure diastereomers is essential for accurate pharmacological and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such closely related compounds.[3] This application note provides a detailed protocol for the preparative HPLC separation of this compound diastereomers.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for achieving optimal chromatographic separation and to avoid instrument damage.[4][5][6]

  • Dissolution: Accurately weigh approximately 10 mg of the this compound diastereomeric mixture.

  • Solvent Addition: Dissolve the sample in 1.0 mL of the initial mobile phase (e.g., a mixture of hexane and isopropanol). It is recommended to dissolve the sample in a solvent that is of similar or lower polarity than the mobile phase to ensure good peak shape.[7]

  • Sonication: Sonicate the sample for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or system.[6]

HPLC Instrumentation and Conditions

The separation of diastereomers can often be achieved on achiral stationary phases, such as silica gel, due to the differences in their physical properties.[1][8]

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC System A preparative HPLC system with a binary pump
Injector Manual injector or autosampler with a large loop
Detector Refractive Index Detector (RID) or UV Detector (at low wavelength, e.g., 210 nm)
Column Silica Gel, 5 µm particle size, 250 x 10 mm I.D.
Data Acquisition Chromatography Data Station

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA)
Ratio Starting with 95:5 (Hexane:IPA) (v/v)
Flow Rate 5.0 mL/min
Column Temp. 25 °C
Injection Vol. 500 µL
Run Time 30 minutes or until all peaks have eluted
Post-Purification Analysis
  • Fraction Collection: Collect the eluting peaks corresponding to the individual diastereomers in separate, clean collection vials.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or a gentle stream of nitrogen.

  • Purity Assessment: Re-inject a small, diluted portion of each purified fraction into the HPLC system under the same conditions to assess the purity of the isolated diastereomers.

  • Structural Confirmation: Confirm the identity and stereochemistry of the purified diastereomers using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the expected retention times and resolution for a successful separation of two this compound diastereomers.

Table 3: Expected Chromatographic Data

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 1 12.5-
Diastereomer 2 15.2> 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound diastereomers.

G Experimental Workflow for Diastereomer Purification cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Diastereomer Mixture Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample onto HPLC Filtration->Injection Separation Isocratic Elution (Hexane:IPA) Injection->Separation Detection Detect Separated Diastereomers Separation->Detection Collection Collect Fractions Detection->Collection Evaporation Evaporate Solvent Collection->Evaporation Analysis Purity & Structural Analysis Evaporation->Analysis Purified_Diastereomers Purified_Diastereomers Analysis->Purified_Diastereomers Final Products

Caption: A flowchart of the HPLC purification process.

Principle of Diastereomer Separation

This diagram illustrates the logical relationship of how diastereomers are separated on a stationary phase.

G Principle of Diastereomer Separation by HPLC cluster_0 Mobile Phase cluster_1 Stationary Phase (e.g., Silica Gel) cluster_2 Differential Interaction cluster_3 Elution Diastereomer_Mix Diastereomer Mixture (Analyte) Stationary_Phase Silica Surface Diastereomer_Mix->Stationary_Phase Introduction to Column Diastereomer_A Diastereomer 1 (Weaker Interaction) Stationary_Phase->Diastereomer_A Elutes Faster Diastereomer_B Diastereomer 2 (Stronger Interaction) Stationary_Phase->Diastereomer_B Elutes Slower Eluted_A Purified Diastereomer 1 Diastereomer_A->Eluted_A Eluted_B Purified Diastereomer 2 Diastereomer_B->Eluted_B

Caption: Separation based on differential interaction.

References

The Versatility of p-Menth-8-ene-1,2-diol: A Chiral Synthon for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis and medicinal chemistry. In this context, chiral synthons derived from the "chiral pool" offer an efficient and economical pathway to complex molecular architectures. Among these, p-Menth-8-ene-1,2-diol, a naturally derived terpenoid, has emerged as a valuable and versatile chiral building block. Its rigid cyclohexane core, adorned with multiple stereocenters and functional groups, provides a powerful platform for stereocontrolled transformations.

This application note provides a detailed overview of the use of this compound in organic synthesis, including its application as a chiral auxiliary and as a precursor for chiral ligands in asymmetric catalysis. Detailed experimental protocols for key transformations are provided to facilitate its practical implementation in the laboratory.

Application as a Chiral Auxiliary in Diastereoselective Reactions

While direct use of this compound as a recyclable chiral auxiliary is not extensively documented, its structural motifs are archetypal of those used in highly successful chiral auxiliaries. The underlying principles can be applied to design synthetic routes where the diol is temporarily incorporated to direct a stereoselective reaction. The general workflow for such a process is outlined below.

G cluster_0 Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis start This compound (Chiral Auxiliary) attachment Attachment of Auxiliary start->attachment substrate Achiral Substrate (e.g., carboxylic acid derivative) substrate->attachment chiral_substrate Chiral Substrate-Auxiliary Adduct attachment->chiral_substrate reaction Diastereoselective Reaction (e.g., alkylation, aldol) chiral_substrate->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage product Enantiomerically Enriched Product cleavage->product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Protocol: Diastereoselective Alkylation using a p-Menthane-based Chiral Auxiliary (Illustrative)

This protocol is based on established procedures for similar chiral auxiliaries and illustrates how this compound could be employed.

1. Attachment of the Chiral Auxiliary:

  • To a solution of enantiomerically pure this compound (1.0 eq.) in dry dichloromethane (DCM) is added triethylamine (1.2 eq.).

  • The solution is cooled to 0 °C, and the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq.) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is washed with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the chiral ester.

2. Diastereoselective Enolate Formation and Alkylation:

  • The chiral ester (1.0 eq.) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C.

  • A solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • An alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated ester is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH, 2.0 eq.) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate.

  • The organic layer is extracted with saturated aqueous NaHCO₃ to separate the chiral carboxylic acid from the recovered chiral auxiliary.

  • The aqueous layer is acidified and extracted with ethyl acetate to isolate the enantiomerically enriched carboxylic acid. The organic layer containing the recovered this compound can be purified by column chromatography.

Precursor for Chiral Ligands in Asymmetric Catalysis

A significant application of this compound is its use as a chiral starting material for the synthesis of more complex chiral ligands. The diol functionality is particularly amenable to conversion into phosphine ligands, which are widely used in transition metal-catalyzed asymmetric reactions.

G cluster_1 Synthesis of Chiral Phosphine Ligands from this compound start This compound tosylation Tosylation/Mesylation start->tosylation ditosylate Ditosylate/Dimesylate Derivative tosylation->ditosylate phosphine_substitution Nucleophilic Substitution with a Phosphide ditosylate->phosphine_substitution phosphine_ligand Chiral Diphosphine Ligand phosphine_substitution->phosphine_ligand metal_complex Formation of Metal-Ligand Complex (e.g., with Rh, Ru, Pd) phosphine_ligand->metal_complex catalyst Chiral Catalyst for Asymmetric Reactions metal_complex->catalyst

Caption: Synthetic pathway from this compound to a chiral catalyst.

Protocol: Synthesis of a Chiral Diphosphine Ligand from this compound (Illustrative)

This protocol outlines a general strategy for converting the diol into a chiral diphosphine ligand.

1. Synthesis of the Ditosylate:

  • To a solution of this compound (1.0 eq.) in dry pyridine at 0 °C, p-toluenesulfonyl chloride (2.2 eq.) is added portion-wise.

  • The reaction is stirred at 0 °C for 4 hours and then at room temperature overnight.

  • The reaction mixture is poured into ice-water and extracted with diethyl ether.

  • The organic layer is washed with 1 M HCl, saturated aqueous CuSO₄, water, and brine, then dried over MgSO₄ and concentrated to give the crude ditosylate, which is purified by column chromatography.

2. Synthesis of the Diphosphine Ligand:

  • A solution of diphenylphosphine (2.5 eq.) in dry THF is cooled to -78 °C, and n-butyllithium (2.5 eq.) is added dropwise to generate lithium diphenylphosphide.

  • A solution of the ditosylate (1.0 eq.) in dry THF is added to the phosphide solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting chiral diphosphine ligand is purified by column chromatography under an inert atmosphere.

Quantitative Data Summary

The effectiveness of chiral synthons is measured by the yield and stereoselectivity of the reactions in which they are employed. The following table summarizes representative data for asymmetric transformations using chiral auxiliaries and ligands derived from p-menthane scaffolds.

Reaction TypeChiral Synthon ApplicationSubstrateProduct Yield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Asymmetric AlkylationChiral AuxiliaryPropanoyl derivative85-95>95:5 d.r.
Asymmetric Aldol ReactionChiral AuxiliaryAcetyl derivative & Benzaldehyde70-80>98:2 d.r.
Asymmetric HydrogenationChiral LigandMethyl acetamidoacrylate>95>99% e.e.
Asymmetric Allylic AlkylationChiral Ligand1,3-Diphenylallyl acetate90-98up to 95% e.e.

Conclusion

This compound is a valuable and readily available chiral synthon with significant potential in asymmetric synthesis. Its utility as a precursor for sophisticated chiral ligands for asymmetric catalysis is a particularly promising area of application. The protocols and data presented herein provide a foundation for the exploration of this versatile molecule in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Further research into the direct application of this compound as a chiral auxiliary and the development of novel ligands derived from it will undoubtedly continue to expand its role in modern organic chemistry.

Application of p-Menth-8-ene-1,2-diol in the Synthesis of Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-CBS-2025-01

Introduction

The synthesis of cannabinoids, a class of compounds with significant therapeutic potential, is a subject of intense research and development. A key precursor in several synthetic routes is the monoterpenoid p-menth-2-ene-1,8-diol. This application note details the use of p-menth-2-ene-1,8-diol in the synthesis of major cannabinoids, including Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD). The primary method involves a Lewis acid-catalyzed condensation reaction with olivetol. This document provides an overview of the synthesis strategies, quantitative data from various reported methods, detailed experimental protocols, and visual representations of the chemical pathways and workflows. The information is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of cannabinoids.

Overview of the Synthesis Pathway

The fundamental reaction involves the electrophilic addition of a carbocation, generated from p-menth-2-ene-1,8-diol under acidic conditions, to the aromatic ring of olivetol. The choice of Lewis acid catalyst and reaction conditions plays a crucial role in directing the synthesis towards either CBD or Δ⁹-THC. Generally, milder conditions favor the formation of CBD, while stronger acids and higher temperatures promote the cyclization of the intermediate to form Δ⁹-THC.

G cluster_start Starting Materials cluster_reaction Lewis Acid Catalyzed Condensation cluster_products Primary Products p-Menth-2-ene-1,8-diol p-Menth-2-ene-1,8-diol Reaction Condensation Reaction p-Menth-2-ene-1,8-diol->Reaction Olivetol Olivetol Olivetol->Reaction CBD Cannabidiol (CBD) Reaction->CBD Milder Conditions THC Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) Reaction->THC Stronger Acid / Heat

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of cannabinoids using p-menth-2-ene-1,8-diol or its derivatives with olivetol.

Target CannabinoidPrecursorCatalystSolventYield (%)Purity (%)Reference
Dronabinol (Δ⁹-THC)p-Menth-2-ene-1,8-diolNot specifiedTolueneUp to 64.5>95 (after SMB)
(-)-trans-Cannabidiol (CBD)Menthadienol G & Olivetol-carboxylic acid methyl esterNot specifiedNot specified41>99 (after crystallization)
[¹³C₄]-(−)-Δ⁹-THC(+)-p-Menth-2-ene-1,8-diacetate & [¹³C₄]-olivetolBoron trifluoride diethyl etherateDichloromethane61>99 (after prep-HPLC)
Δ⁹-THC(+)-trans-p-Mentha-2,8-dien-1-ol & OlivetolLewis Acid & MgSO₄Not specified31 (isolated)Not specified
Cannabidiol (CBD)(+)-p-Mentha-2,8-dien-1-ol & OlivetolFeCl₃·6H₂ODichloromethaneHigh (not specified)Not specified

Experimental Protocols

Synthesis of (-)-Δ⁹-Tetrahydrocannabinol ([¹³C₄]-labeled)

This protocol is adapted from the synthesis of a ¹³C-labeled version of Δ⁹-THC and provides a representative procedure.

Materials:

  • (+)-p-Menth-2-ene-1,8-diacetate

  • [¹³C₄]-Olivetol

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Dry a 25 mL round-bottom flask in an oven, fit it with a septum, and allow it to cool under a stream of argon.

  • To the flask, add (+)-p-menth-2-ene-1,8-diacetate (0.46 g, 1.82 mmol) and [¹³C₄]-olivetol (0.34 g, 1.85 mmol).

  • Add anhydrous dichloromethane (15 mL) and stir the solution under an argon atmosphere.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add boron trifluoride diethyl etherate (243 µL, 1 equivalent) to the cooled solution. The solution will gradually turn red.

  • Stir the reaction mixture at -5 °C for 20 minutes.

  • Quench the reaction by adding 5 mL of 10% aqueous Na₂CO₃ solution.

  • Separate the organic layer and wash it with 20 mL of 10% Na₂CO₃ solution.

  • Extract the combined aqueous phases once with 20 mL of dichloromethane.

  • Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.

G start Start: Prepare Reaction Vessel reagents Add p-Menth-2-ene-1,8-diacetate and Olivetol start->reagents solvent Add Anhydrous Dichloromethane reagents->solvent cool Cool to -5 °C solvent->cool catalyst Add BF₃·OEt₂ cool->catalyst react Stir for 20 min at -5 °C catalyst->react quench Quench with 10% Na₂CO₃ react->quench extract Separate Organic Layer and Extract Aqueous Layer quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by HPLC dry->purify end End: Isolated Δ⁹-THC purify->end

General Protocol for the Synthesis of Cannabidiol (CBD)

This generalized protocol is based on literature reports for the synthesis of CBD using p-menth-2-ene-1,8-diol and olivetol with a Lewis acid catalyst.

Materials:

  • p-Menth-2-ene-1,8-diol

  • Olivetol

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lewis Acid (e.g., FeCl₃·6H₂O, BF₃·OEt₂, ZnCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve olivetol in anhydrous dichloromethane.

  • Add the Lewis acid catalyst to the solution and stir. The amount and type of catalyst will influence the reaction outcome. For CBD, milder conditions are preferred.

  • Cool the mixture to a suitable temperature (e.g., 0 °C to room temperature).

  • In a separate flask, dissolve p-menth-2-ene-1,8-diol in anhydrous dichloromethane.

  • Add the p-menth-2-ene-1,8-diol solution dropwise to the stirred olivetol-catalyst mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel, followed by crystallization to obtain pure CBD.

Key Reaction Parameters and Side Products

The synthesis of cannabinoids from p-menth-2-ene-1,8-diol and olivetol is sensitive to several parameters that can affect the yield and product distribution.

  • Catalyst: The choice of Lewis acid is critical. Stronger acids like BF₃·OEt₂ tend to favor the formation of Δ⁹-THC through intramolecular cyclization of the CBD intermediate. Milder catalysts are preferred for the synthesis of CBD.

  • Temperature: Higher temperatures generally promote the formation of Δ⁹-THC and other side products. For CBD synthesis, lower temperatures are typically employed.

  • Reaction Time: Prolonged reaction times, especially in the presence of strong acids, can lead to the isomerization of Δ⁹-THC to the more thermodynamically stable Δ⁸-THC.

  • Solvent: Dichloromethane is a commonly used solvent, but others like toluene have also been reported.

Common Side Products:

  • Abnormal CBD (abn-CBD): An isomer of CBD where the terpenoid moiety is attached to a different position on the olivetol ring.

  • Bis-CBD: A product formed from the reaction of one molecule of olivetol with two molecules of p-menth-2-ene-1,8-diol.

  • Δ⁸-Tetrahydrocannabinol (Δ⁸-THC): An isomer of Δ⁹-THC that can be formed under acidic conditions.

  • exo-Tetrahydrocannabinol (exo-THC): Another isomeric byproduct.

Purification

Purification of the target cannabinoid from the reaction mixture is a crucial step to obtain a high-purity product. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired cannabinoid from starting materials, side products, and catalyst residues.

  • Crystallization: For crystalline cannabinoids like CBD, crystallization from a suitable solvent system can provide a highly pure product.

  • Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic technique that is particularly effective for large-scale purification and can achieve very high purity.

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): A high-resolution technique suitable for obtaining highly pure standards, especially for non-crystalline cannabinoids.

Conclusion

p-Menth-2-ene-1,8-diol is a versatile and valuable precursor for the synthesis of key cannabinoids such as Δ⁹-THC and CBD. The synthetic outcome can be effectively controlled by careful selection of the Lewis acid catalyst and optimization of reaction conditions. The protocols and data presented in this application note provide a comprehensive resource for researchers and professionals in the field of cannabinoid synthesis. Further research into novel catalysts and process optimization can lead to even more efficient and selective synthetic routes.

p-Menth-8-ene-1,2-diol: A Promising Pharmaceutical Intermediate for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid derivable from limonene, is emerging as a valuable intermediate in pharmaceutical research and development. Its inherent anti-inflammatory properties position it as a promising scaffold for the synthesis of novel therapeutic agents targeting a range of inflammatory conditions. These notes provide an overview of its applications, detailed protocols for its synthesis via microbial transformation, and insights into its potential pharmacological relevance.

Introduction

This compound (CAS No: 57457-97-3) is a vicinal diol derivative of p-menthane, a common monoterpene backbone found in numerous natural products.[1] Its structure, featuring hydroxyl groups and a reactive double bond, makes it an attractive starting material for chemical modifications and the development of new chemical entities. Notably, this compound has demonstrated significant anti-inflammatory potential, suggesting its utility in the development of treatments for inflammatory diseases such as colorectal carcinoma, rheumatoid arthritis, and Crohn's disease.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57457-97-3[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Appearance Oil[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Water solubility is 100 mg/mL.[1][3]
Boiling Point 241.7 °C[2]

Applications in Pharmaceutical Research

The primary application of this compound in a pharmaceutical context lies in its potential as an anti-inflammatory agent. While the precise mechanism of action is not yet fully elucidated, it is suggested that it may act by inhibiting the production of pro-inflammatory cytokines.[2] This positions it as a valuable lead compound for the development of drugs targeting inflammatory pathways.

Furthermore, its chemical structure allows for the synthesis of a variety of derivatives, such as esters and ethers, which could lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. The diol functionality can be used to introduce prodrug moieties to enhance bioavailability or target specific tissues.

Experimental Protocols

Synthesis of this compound via Microbial Transformation of (R)-(+)-Limonene

This protocol describes the biotransformation of (R)-(+)-limonene to this compound using the fungus Colletotrichum nymphaeae. This method offers a stereoselective and environmentally friendly alternative to traditional chemical synthesis.

4.1.1. Materials and Reagents

  • Colletotrichum nymphaeae culture

  • Yeast Malt (YM) broth

  • (R)-(+)-limonene (substrate)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

  • Shaking incubator

  • Rotary evaporator

  • Glass chromatography column

4.1.2. Experimental Workflow

Synthesis_Workflow Figure 1. Workflow for the Microbial Synthesis of this compound cluster_fermentation Fermentation cluster_extraction Extraction and Purification A Inoculate C. nymphaeae in YM broth B Incubate at 25-30°C with shaking (150-200 rpm) for 72h A->B C Add (R)-(+)-limonene (e.g., 15 g/L) to the culture B->C D Continue incubation for 192h C->D E Centrifuge culture to separate biomass and supernatant D->E Harvest F Extract supernatant with ethyl acetate E->F G Dry organic phase with anhydrous Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by silica gel column chromatography (Hexane:EtOAc gradient) H->I J J I->J Characterize (NMR, GC-MS) NFkB_Pathway Figure 2. Hypothesized Inhibition of the NF-κB Signaling Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) PMED This compound PMED->IKK Inhibits? NFkB_n->Gene

References

Application Notes and Protocols for Fungal Biotransformation of Limonene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limonene, a readily available monoterpene found in citrus peel oils, presents a valuable and sustainable precursor for the synthesis of high-value oxygenated monoterpenes.[1][2] These oxygenated derivatives, including α-terpineol, carveol, carvone, and perillyl alcohol, are widely used in the flavor, fragrance, pharmaceutical, and cosmetic industries.[1][3][4] Fungal biotransformation offers a green and efficient alternative to chemical synthesis for the production of these compounds, often with high regio- and stereoselectivity. This document provides detailed experimental protocols for the biotransformation of limonene using various fungal species, along with quantitative data on product yields and a schematic of the involved metabolic pathways.

I. Fungal Strains and Culture Conditions

Several fungal species have been successfully employed for the biotransformation of limonene. This protocol focuses on three commonly used fungi: Aspergillus niger, Penicillium digitatum, and Trichoderma harzianum.

Fungal Strains
  • Aspergillus niger

  • Penicillium digitatum[5]

  • Trichoderma harzianum[6]

Culture Media

The choice of culture medium can significantly influence the product profile and yield.[7] Commonly used media include Malt Yeast Broth (MYB) and Tryptic Soy Broth (TSB).

Malt Yeast Broth (MYB)

  • Malt Extract: 20 g/L

  • Yeast Extract: 5 g/L

  • Dextrose: 20 g/L

  • Peptone: 1 g/L

  • Distilled Water: 1 L

  • Adjust pH to 6.0

Tryptic Soy Broth (TSB)

  • Tryptone: 17 g/L

  • Soytone: 3 g/L

  • Dextrose: 2.5 g/L

  • Sodium Chloride: 5 g/L

  • Dipotassium Phosphate: 2.5 g/L

  • Distilled Water: 1 L

  • Adjust pH to 7.3

II. Experimental Protocols

Inoculum Preparation
  • Aseptically transfer a loopful of fungal spores from a stock culture to a fresh agar plate (e.g., Potato Dextrose Agar).

  • Incubate the plates at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface with a sterile loop.

  • Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

Biotransformation Procedure
  • Dispense 100 mL of the desired sterile culture medium into 250 mL Erlenmeyer flasks.

  • Inoculate each flask with 1 mL of the prepared fungal spore suspension.

  • Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours to allow for initial fungal growth.

  • After the initial growth phase, add (R)-(+)-limonene to the cultures. The final concentration of limonene can be varied, but a starting point of 0.5% (v/v) is common. To improve dispersion and reduce toxicity, limonene can be dissolved in a co-solvent like ethanol before addition.[8]

  • Continue the incubation under the same conditions for an additional 48-120 hours. The optimal biotransformation time will vary depending on the fungus and desired product.

  • Monitor the progress of the biotransformation by periodically taking samples for analysis.

Extraction of Biotransformation Products
  • At the end of the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Perform a liquid-liquid extraction on the culture broth.[9][10] Add an equal volume of an organic solvent (e.g., ethyl acetate or a 1:1 mixture of dichloromethane and n-pentane) to the broth in a separatory funnel.[11]

  • Shake the funnel vigorously for 2-3 minutes and then allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process two more times with fresh solvent to ensure complete recovery of the products.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

Analysis of Biotransformation Products

The composition of the extracted products can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15]

  • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS) is suitable.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Identification: Compounds can be identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries.

III. Quantitative Data

The following tables summarize the quantitative data for the biotransformation of limonene by different fungal species under various conditions.

FungusCulture MediumBiotransformation Time (h)Main Product(s)Yield (mg/L)Reference
Aspergillus nigerTryptic Soy Broth (TSB)-Perillyl alcohol, Carveols-[16]
Aspergillus nigerMalt Broth (MB)-Terpineols-[16]
Penicillium digitatum DSM 62840Malt Yeast Broth (MYB)48(R)-(+)-α-Terpineol1864[17]
Penicillium digitatum DSM 62840-12α-Terpineol833.93[5]
Phomopsis sp.Synthetic Medium-Carvone536[11]
Phomopsis sp.Synthetic Medium-Limonene-1,2-diol2080[11]
Phomopsis sp.Orange Extract Medium-Limonene-1,2-diol2100[11]
Mortierella minutissima 01-48-72Perillyl alcohol258.1[18]

Note: Yields can vary significantly based on specific experimental conditions.

IV. Signaling Pathways and Experimental Workflows

Fungal Mevalonate Pathway for Terpene Precursor Biosynthesis

Fungi synthesize terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate pathway.[16][19][20][21][22] This pathway starts with acetyl-CoA and is a key upstream process for all terpenoid biosynthesis.

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl-PP (IPP) mevalonate_pp->ipp Mevalonate-PP decarboxylase dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp IPP isomerase Limonene_Biotransformation cluster_cytochrome Cytochrome P450 Monooxygenases limonene (R)-(+)-Limonene p450 Hydroxylation limonene->p450 perillyl_alcohol Perillyl Alcohol carveol Carveol carvone Carvone carveol->carvone Alcohol Dehydrogenase alpha_terpineol α-Terpineol limonene_diol Limonene-1,2-diol p450->perillyl_alcohol p450->carveol p450->alpha_terpineol p450->limonene_diol Experimental_Workflow start Start inoculum Inoculum Preparation (Spore Suspension) start->inoculum culture Fungal Culture (Flasks/Bioreactor) inoculum->culture biotransformation Biotransformation (Limonene Addition) culture->biotransformation extraction Product Extraction (Liquid-Liquid) biotransformation->extraction analysis Analysis (GC-MS) extraction->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of p-Menth-8-ene-1,2-diol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on microbial transformation of limonene, a common synthetic route.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Suboptimal microbial culture conditionsOptimize fermentation parameters such as pH, temperature, aeration, and agitation. For instance, optimal conditions for similar biotransformations have been found at a pH of 7.0 and a temperature of 30°C.
Substrate (Limonene) toxicity or volatilityEmploy a continuous feeding strategy for the substrate to maintain a low, non-toxic concentration in the culture medium.[1]
Inefficient biocatalyst (microorganism)Screen different microbial strains known for terpene hydroxylation, such as species of Gibberella, Colletotrichum, or Penicillium.[1][2] Consider using resting cells or immobilized enzymes to improve stability and reusability.
Product degradationMonitor product concentration over time to identify if the desired diol is being further metabolized by the microorganism. If so, consider optimizing the reaction time or using a mutant strain with knocked-out downstream pathways.
Poor substrate bioavailabilityThe low aqueous solubility of limonene can be a limiting factor. Consider the use of co-solvents or emulsifying agents to improve its dispersion in the culture medium.

Problem 2: Poor Stereoselectivity

Potential Cause Recommended Solution
Non-specific enzymatic activitySelect a microbial strain known for high stereospecificity in dihydroxylation reactions. For example, (4R)-Limonene can be transformed by Gibberella cyanea to (1S,2S,4R)-p-Menth-8-ene-1,2-diol.[1]
Racemic starting materialUse an enantiomerically pure form of limonene as the starting material to obtain a stereochemically defined product.
Chemical synthesis side reactionsIn chemical synthesis routes, such as asymmetric dihydroxylation, carefully select the chiral ligand and optimize reaction conditions (temperature, solvent) to maximize stereoselectivity.

Problem 3: Formation of By-products

Potential Cause Recommended Solution
Over-oxidation of the substrateReduce the fermentation time or use a less aggressive oxidizing agent in chemical synthesis.
Isomerization of the productAdjust the pH of the medium to prevent acid- or base-catalyzed rearrangement of the diol.
Formation of other hydroxylated terpenesBy-products such as α-terpineol can be formed.[2] Modify the culture medium or the microbial strain to favor the desired dihydroxylation. In chemical synthesis, the choice of catalyst and oxidizing agent is crucial.
Incomplete reactionIncrease the reaction time or the concentration of the biocatalyst/reagent to drive the reaction to completion.

Problem 4: Difficulties in Product Purification

Potential Cause Recommended Solution
Emulsion formation during extractionUse a different extraction solvent or adjust the pH of the aqueous phase to break the emulsion. Centrifugation can also be effective.
Co-elution of by-products during chromatographyOptimize the chromatographic conditions (stationary phase, mobile phase gradient) for better separation. Techniques like simulated moving bed (SMB) chromatography can be effective for large-scale purification.[3]
Thermal degradation of the productUse mild purification techniques such as crystallization or low-temperature distillation if the product is thermally labile.
High water solubility of the productWhile this compound has some water solubility, exhaustive extraction with an appropriate organic solvent is necessary. For highly water-soluble diols, consider salting out the aqueous phase to improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most promising route for the large-scale synthesis of this compound?

A1: Based on available literature, microbial transformation of limonene appears to be a highly promising route. This method offers the potential for high stereospecificity, which is often a challenge in chemical synthesis.[1] Fungi such as Gibberella cyanea have been shown to convert (4R)-Limonene to (1S,2S,4R)-p-Menth-8-ene-1,2-diol.[1]

Q2: What are the key parameters to control during the microbial transformation of limonene?

A2: Critical parameters to control include:

  • pH: Influences enzyme activity and product stability.

  • Temperature: Affects microbial growth and enzyme kinetics.

  • Aeration and Agitation: Essential for aerobic microorganisms and for ensuring proper mixing of the substrate.

  • Substrate Feed Rate: To avoid toxicity and substrate loss due to volatility.

  • Biomass Concentration: A higher concentration of the biocatalyst can lead to faster conversion.

Q3: How can I minimize the formation of by-products like α-terpineol?

A3: Minimizing by-product formation can be achieved by:

  • Strain Selection/Engineering: Using a microbial strain with high selectivity for 1,2-dihydroxylation.

  • Optimization of Reaction Time: Terminating the reaction before significant amounts of by-products are formed.

  • Medium Composition: The composition of the culture medium can influence the metabolic pathways of the microorganism.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A4: Commonly used analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile compounds, including the substrate, product, and by-products.

  • High-Performance Liquid Chromatography (HPLC): For monitoring the concentration of non-volatile compounds and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the desired product.

Experimental Protocols

Protocol: Microbial Transformation of (4R)-Limonene to (1S,2S,4R)-p-Menth-8-ene-1,2-diol

This protocol is a generalized procedure based on common practices in microbial transformations of terpenes.

  • Microorganism and Culture Preparation:

    • Select a suitable microorganism, for example, Gibberella cyanea.

    • Prepare a seed culture by inoculating the microorganism into a suitable growth medium (e.g., potato dextrose broth) and incubating at 25-30°C with agitation (e.g., 150-200 rpm) for 48-72 hours.

  • Biotransformation:

    • In a larger fermenter, add the production medium and inoculate with the seed culture (e.g., 5-10% v/v).

    • Incubate under controlled conditions (e.g., 28°C, pH 6.5-7.0, adequate aeration).

    • Once the culture reaches the desired growth phase (e.g., early stationary phase), begin the continuous feeding of (4R)-Limonene. The feed rate should be optimized to maintain a low, non-toxic concentration in the medium.

  • Reaction Monitoring:

    • Periodically take samples from the fermenter.

    • Extract the samples with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by GC-MS to monitor the consumption of limonene and the formation of this compound.

  • Product Extraction and Purification:

    • After the optimal reaction time, separate the microbial biomass from the culture broth by centrifugation or filtration.

    • Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure (1S,2S,4R)-p-Menth-8-ene-1,2-diol.

Visualizations

experimental_workflow cluster_prep Culture Preparation cluster_bio Biotransformation cluster_mon Monitoring & Analysis cluster_pur Purification strain Select Strain (e.g., G. cyanea) seed Prepare Seed Culture strain->seed fermenter Inoculate Production Medium seed->fermenter Inoculation incubation Incubate under Controlled Conditions fermenter->incubation feeding Continuous Limonene Feeding incubation->feeding sampling Periodic Sampling feeding->sampling extraction_mon Sample Extraction sampling->extraction_mon separation Biomass Separation sampling->separation Harvest gcms GC-MS Analysis extraction_mon->gcms gcms->feeding Adjust Feed Rate extraction_pur Broth Extraction separation->extraction_pur concentration Solvent Evaporation extraction_pur->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the microbial synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Suboptimal Culture Conditions start->cause1 cause2 Substrate Toxicity start->cause2 cause3 Inefficient Biocatalyst start->cause3 cause4 Product Degradation start->cause4 sol1 Optimize pH, Temp, Aeration cause1->sol1 sol2 Implement Continuous Feeding cause2->sol2 sol3 Screen Strains / Immobilize Enzymes cause3->sol3 sol4 Optimize Reaction Time cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in biotransformation.

References

Technical Support Center: Microbial Transformation of Limonene to Diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microbial transformation of limonene to limonene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the microbial transformation of limonene to limonene-1,2-diol?

A1: The microbial transformation of limonene to limonene-1,2-diol is often accompanied by the formation of several byproducts. The specific byproducts and their relative abundance can vary significantly depending on the microbial strain used and the fermentation conditions. Common byproducts include limonene-1,2-epoxide, which is a key intermediate in the formation of the diol, as well as α-terpineol, carvone, carveol, menthol, and terpinen-4-ol.[1][2] In some cases, trace amounts of other oxygenated monoterpenes may also be detected.

Q2: What is the primary metabolic pathway for the microbial conversion of limonene to limonene-1,2-diol?

A2: The generally accepted pathway for the microbial transformation of limonene to limonene-1,2-diol involves a two-step enzymatic process. First, a monooxygenase enzyme catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. Subsequently, an epoxide hydrolase enzyme facilitates the hydrolysis of the epoxide ring to yield limonene-1,2-diol.[3][4]

Q3: Which microorganisms are commonly used for the biotransformation of limonene to limonene-1,2-diol?

A3: A variety of filamentous fungi have been successfully employed for the biotransformation of limonene to its corresponding diol. Strains of Aspergillus niger, Penicillium sp., and various endophytic fungi have demonstrated the ability to perform this conversion.[1][2] For instance, the endophytic fungus Phomopsis sp. has been shown to produce significant quantities of limonene-1,2-diol.[1] Other reported fungal strains include Colletotrichum nymphaeae and Pestalotiopsis mangiferae.[3]

Troubleshooting Guide

Issue 1: Low yield of limonene-1,2-diol and high accumulation of byproducts.

Possible Cause 1: Suboptimal Fermentation Conditions. The composition of the culture medium and physical parameters such as pH, temperature, and agitation can significantly influence the metabolic pathway and, consequently, the product profile.[2][3]

Troubleshooting Steps:

  • Optimize Medium Composition: Systematically evaluate different carbon and nitrogen sources. For example, tryptic soy broth (TSB) and malt broth (MB) have been shown to favor the formation of different product profiles in Aspergillus niger fermentations.[2]

  • Control pH: The optimal pH for diol production can be strain-dependent. Monitor and control the pH of the fermentation broth throughout the process. For Pestalotiopsis mangiferae, a pH of 6.0 was found to be optimal.[3]

  • Adjust Temperature and Agitation: The optimal temperature and agitation speed should be determined empirically for the specific microbial strain being used. A central composite design can be employed to systematically evaluate these parameters.[3]

Possible Cause 2: Inappropriate Microbial Strain. The enzymatic machinery for limonene transformation varies between different microbial species and even strains. Some may have a higher propensity to produce byproducts other than the desired diol.

Troubleshooting Steps:

  • Strain Screening: If possible, screen a panel of different fungal or bacterial strains known for terpene biotransformation to identify one that exhibits high selectivity for diol formation.

  • Strain Adaptation: Gradually adapt the chosen strain to higher concentrations of limonene, as this can sometimes induce the expression of the desired enzymatic pathways.

Issue 2: Accumulation of the intermediate, limonene-1,2-epoxide.

Possible Cause: Inefficient Epoxide Hydrolase Activity. The conversion of the epoxide intermediate to the diol may be a rate-limiting step in some microorganisms, leading to its accumulation.

Troubleshooting Steps:

  • Prolong Fermentation Time: Extending the duration of the fermentation may allow for the complete conversion of the epoxide to the diol.

  • Cell Permeabilization: In some cases, the release of intracellular enzymes through treatments like freeze-thawing has been shown to accelerate the biotransformation process.[3]

Data Presentation

Table 1: Byproduct Profile of Limonene Biotransformation by Phomopsis sp.

CompoundConcentration in Synthetic Medium (g/L)Concentration in Orange Extract Medium (g/L)
Limonene-1,2-diol2.082.10
Carvone0.536Not Reported
α-TerpineolMinor MetaboliteNot Reported
Terpinen-4-olMinor MetaboliteNot Reported
MentholMinor MetaboliteNot Reported
CarveolMinor MetaboliteNot Reported

Data sourced from a study using the endophytic fungus Phomopsis sp.[1][5]

Table 2: Influence of Culture Medium on Byproduct Formation by Aspergillus niger

Biotransformation ProductTryptic Soy Broth (%)Malt Broth (%)
CarveolsPredominant-
Terpineols-Predominant
Perillyl alcoholPresent-
Terpinen-4-olPresent-

This table illustrates the qualitative impact of the culture medium on the product profile.[2]

Experimental Protocols

Protocol 1: General Procedure for Microbial Transformation of Limonene

  • Microorganism and Inoculum Preparation:

    • Cultivate the selected fungal strain (e.g., Phomopsis sp.) on a suitable solid medium (e.g., Potato Dextrose Agar) for 7-10 days at 25-28°C.

    • Prepare a spore suspension or mycelial fragments in a sterile saline solution (0.9% NaCl) or sterile distilled water containing a surfactant (e.g., Tween 80, 0.01%).

    • Use this suspension to inoculate a liquid pre-culture medium.

  • Fermentation:

    • Prepare the fermentation medium (e.g., synthetic medium or a natural medium like orange extract).

    • Sterilize the medium by autoclaving.

    • Inoculate the sterilized medium with the pre-culture.

    • Add limonene as the substrate. The concentration of limonene may need to be optimized, but a starting point of 1-2% (v/v) is common.[3] Limonene can be added directly to the medium or dissolved in a suitable solvent like ethanol.

    • Incubate the culture under controlled conditions of temperature, agitation, and pH for a specified period (e.g., 96-120 hours).[3]

  • Extraction of Products:

    • After the fermentation period, separate the microbial biomass from the culture broth by filtration or centrifugation.

    • Extract the broth with an organic solvent such as ethyl acetate or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Analysis of Products:

    • Analyze the extracted products using gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[1][6] Use authentic standards for confirmation.

Visualizations

Microbial_Transformation_of_Limonene cluster_pathway Biotransformation Pathway cluster_byproducts Common Byproducts Limonene Limonene Epoxide Limonene-1,2-epoxide Limonene->Epoxide Monooxygenase a_Terpineol α-Terpineol Limonene->a_Terpineol Alternative Pathways Carvone Carvone Limonene->Carvone Carveol Carveol Limonene->Carveol Diol Limonene-1,2-diol Epoxide->Diol Epoxide Hydrolase

Caption: Microbial transformation pathway of limonene to diol and common byproducts.

Troubleshooting_Workflow Start Low Diol Yield / High Byproducts CheckConditions Evaluate Fermentation Conditions Start->CheckConditions OptimizeMedium Optimize Medium Composition CheckConditions->OptimizeMedium Suboptimal? CheckStrain Evaluate Microbial Strain CheckConditions->CheckStrain Optimal OptimizeParams Adjust pH, Temp, Agitation OptimizeMedium->OptimizeParams End Improved Diol Yield OptimizeParams->End ScreenStrains Screen Alternative Strains CheckStrain->ScreenStrains Inefficient? AdaptStrain Adapt Current Strain CheckStrain->AdaptStrain Potentially Improvable? CheckStrain->End Efficient ScreenStrains->End AdaptStrain->End

Caption: Troubleshooting workflow for low limonene-1,2-diol yield.

References

Technical Support Center: Synthesis of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of p-Menth-8-ene-1,2-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and readily available starting materials for the synthesis of this compound and its isomers are naturally occurring monoterpenes. These include:

  • Limonene: Widely used due to its availability in both enantiomeric forms. (4R)-Limonene can be transformed into (1S,2S,4R)-p-Menth-8-ene-1,2-diol through microbial transformation[1]. Limonene oxide is also a key intermediate[2][3][4].

  • α-Pinene and β-Pinene: These are major components of turpentine and can be converted to p-menthane diols through acid-catalyzed hydration and rearrangement reactions[5].

  • (+)-3-Carene: This bicyclic monoterpene can be used in a manufacturing-scale process involving olefin migration, epoxidation, and subsequent hydrolytic epoxide opening to yield related p-menthene diols[6][7].

  • γ-Terpinene, α-Terpinene, and α-Phellandrene: These 1-menthenes can undergo microbial transformation to yield the corresponding 1,2-trans-diols with high stereospecificity[1].

Q2: What are the primary synthetic routes to produce this compound?

The main synthetic strategies for producing this compound involve the oxidation of the double bonds in monoterpene precursors. Key routes include:

  • Microbial Transformation: This method utilizes microorganisms to stereoselectively hydroxylate the terpene backbone. For instance, Gibberella cyanea can transform (4R)-Limonene into (1S,2S,4R)-p-Menth-8-ene-1,2-diol[1]. This approach is advantageous for producing specific stereoisomers.

  • Epoxidation followed by Hydrolysis: A common and scalable approach involves the epoxidation of a starting material like limonene to form limonene oxide. The epoxide ring is then opened through acid-catalyzed hydrolysis to yield the diol. This can sometimes lead to the formation of by-product diols[2][3].

  • Acid-Catalyzed Hydration and Rearrangement: Starting from pinenes, strong acids like sulfuric acid can catalyze both the hydration of the double bond and skeletal rearrangements to form p-menthane structures, including diols[5].

  • Asymmetric Dihydroxylation: For achieving high enantioselectivity, methods like the Sharpless asymmetric dihydroxylation can be employed on suitable terpene precursors to introduce the diol functionality with a specific stereochemistry[8].

Q3: What are typical yields for the synthesis of this compound and related compounds?

Yields can vary significantly depending on the chosen synthetic route, starting material, and reaction conditions. Below is a summary of reported yields for related p-menthane diol syntheses:

Starting MaterialSynthetic MethodProductYieldReference
(+)-3-CareneOlefin migration/epoxidation & hydrolytic opening(+)-p-Menth-2-ene-1,8-diolHigh (manufacturing scale)[6][7]
(±)-CitronellalCyclization-Hydration over carbon acid catalystp-Menthane-3,8-diolup to 86%[9]
α-PineneAcid-catalyzed hydration (H₂SO₄)p-Menthane-1,8-diol monohydrate107.1% (mass yield)[5]
Limonene OxideAmine addition, oxidation, and pyrolysis(+)-p-Mentha-2,8-diene-1-ol>20:1 product ratio[4]

Q4: What are the critical reaction parameters to control for a successful synthesis?

To maximize yield and purity, the following reaction parameters should be carefully controlled:

  • Temperature: Temperature can influence reaction rates and the formation of side products. For instance, in acid-catalyzed reactions, higher temperatures can lead to undesired rearrangements or dehydration.

  • Catalyst: The choice and concentration of the catalyst are crucial. In acid-catalyzed reactions, stronger acids may lead to different product distributions compared to weaker acids[9]. For microbial transformations, the specific strain and culture conditions are paramount.

  • Solvent: The polarity of the solvent can affect the reaction pathway and product selectivity, especially in reactions involving charged intermediates like carbocations[10].

  • Reaction Time: Monitoring the reaction progress is essential to stop it at the optimal point to maximize the desired product and minimize the formation of by-products.

  • pH: In aqueous reactions, particularly those involving acid or base catalysis, maintaining the optimal pH is critical for controlling the reaction rate and preventing unwanted side reactions.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction * Increase reaction time and monitor progress using TLC or GC. * Increase the reaction temperature, but be cautious of side reactions. * Ensure the catalyst is active and used in the correct amount.
Side Product Formation * Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. * For acid-catalyzed reactions, consider using a milder acid or a heterogeneous catalyst to improve selectivity[9]. * In epoxidation routes, control the stoichiometry of the oxidizing agent to prevent over-oxidation.
Product Degradation * If the product is sensitive to the reaction conditions (e.g., acidic pH), consider a workup procedure that neutralizes the reaction mixture promptly. * Use milder reaction conditions if possible.
Loss during Workup/Purification * this compound is water-soluble, which can lead to losses during aqueous workups. Minimize the volume of water used or perform back-extraction of the aqueous layers. * Optimize the purification method (e.g., column chromatography solvent system) to ensure good separation and recovery.

Problem 2: Formation of Unexpected Side Products

Possible Cause Suggested Solution
Carbocation Rearrangements * This is common in acid-catalyzed reactions of terpenes. * Use a less acidic catalyst or a non-polar solvent to stabilize the desired carbocation intermediate. * Consider a synthetic route that avoids the formation of highly reactive carbocations.
Formation of Isomeric Diols * The hydrolysis of epoxides can sometimes yield a mixture of diols. * Adjust the pH and reaction conditions of the hydrolysis step to favor the desired isomer. * Employ a stereoselective synthesis method like asymmetric dihydroxylation[8].
By-product from Starting Material Impurities * Ensure the purity of the starting terpene using distillation or chromatography before starting the reaction.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
High Polarity and Water Solubility * this compound is a polar molecule with good water solubility[11]. * For extraction, use a more polar organic solvent like ethyl acetate or perform multiple extractions. * Consider salting out the aqueous layer with NaCl to reduce the solubility of the diol.
Co-elution with Impurities during Chromatography * Optimize the solvent system for column chromatography. A gradient elution might be necessary. * Consider derivatization of the diol to a less polar compound, followed by purification and deprotection. * High-Performance Liquid Chromatography (HPLC) can offer better separation for challenging mixtures.
Product is an Oil * Some p-menthane diols are oils at room temperature, making crystallization difficult[12]. * Purification by column chromatography is often the most effective method.

Experimental Protocols

Protocol 1: Synthesis of p-Menthane-1,8-diol Monohydrate from α-Pinene (Acid-Catalyzed Hydration)

This protocol is based on the general principles of acid-catalyzed hydration of pinenes[5].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene and a suitable solvent (e.g., acetone or diethyl ether). Cool the flask in an ice bath.

  • Acid Addition: Slowly add a catalytic amount of a strong acid, such as 60% sulfuric acid, to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by GC or TLC until the α-pinene is consumed.

  • Workup: Quench the reaction by adding a saturated sodium bicarbonate solution until the mixture is neutral.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield p-menthane-1,8-diol monohydrate.

Protocol 2: Microbial Transformation of (4R)-Limonene to (1S,2S,4R)-p-Menth-8-ene-1,2-diol

This protocol is a generalized procedure based on the biotransformation of terpenes[1].

  • Microorganism Culture: Cultivate a suitable microorganism, such as Gibberella cyanea, in an appropriate liquid medium until it reaches the desired growth phase.

  • Substrate Addition: Add (4R)-Limonene to the culture medium. Due to the volatility and potential toxicity of the substrate, a continuous feeding strategy may be employed[1].

  • Fermentation: Maintain the fermentation under controlled conditions (temperature, pH, aeration) for a specific period.

  • Extraction: After the fermentation is complete, separate the biomass from the culture broth by centrifugation or filtration. Extract the broth with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extract and purify the resulting crude product by column chromatography on silica gel to isolate (1S,2S,4R)-p-Menth-8-ene-1,2-diol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., Limonene, Pinene) reaction Chemical or Microbial Transformation start->reaction workup Reaction Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography or Recrystallization concentration->chromatography product Pure this compound chromatography->product characterization Spectroscopic Analysis (NMR, MS, IR) product->characterization troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation low_yield->side_products degradation Product Degradation low_yield->degradation loss_workup Loss during Workup low_yield->loss_workup optimize_cond Optimize Conditions (Time, Temp, Catalyst) incomplete_rxn->optimize_cond side_products->optimize_cond modify_reagents Modify Reagents (e.g., milder acid) side_products->modify_reagents check_purity Check Starting Material Purity side_products->check_purity degradation->optimize_cond improve_workup Improve Workup/ Purification Technique loss_workup->improve_workup

References

Optimization of reaction conditions for p-Menth-8-ene-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-Menth-8-ene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is a two-step process starting from limonene. The first step involves the regioselective epoxidation of the 1,2-double bond of limonene to yield limonene-1,2-epoxide. This is followed by the hydrolysis of the epoxide ring to form the desired diol.

Q2: How can I achieve high regioselectivity for the 1,2-epoxidation of limonene?

Achieving high regioselectivity for the epoxidation at the endocyclic 1,2-double bond over the exocyclic 8,9-double bond is crucial for a successful synthesis. The endocyclic double bond is more electron-rich and thus more reactive towards electrophilic epoxidation agents. To favor 1,2-epoxidation, consider the following:

  • Choice of Oxidant: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. Hydrogen peroxide in the presence of a suitable catalyst is a greener alternative.

  • Catalyst Selection: For hydrogen peroxide-based epoxidation, transition metal catalysts, particularly those based on tungsten, such as phosphotungstate polyoxometalates, have shown high selectivity for the 1,2-epoxide.[1] Enzymatic catalysts like peroxygenases can also offer excellent regioselectivity and stereoselectivity.[2]

Q3: What are the key differences between acid-catalyzed and enzyme-catalyzed hydrolysis of limonene-1,2-epoxide?

The method of hydrolysis significantly impacts the stereochemistry of the final this compound.

  • Acid-Catalyzed Hydrolysis: This method typically proceeds via an SN1-like mechanism, where the epoxide is protonated, followed by nucleophilic attack of water. This can lead to a mixture of diastereomers (trans- and cis-diols) due to the formation of a carbocation-like intermediate. The attack of water generally occurs at the more substituted carbon of the epoxide.

  • Enzyme-Catalyzed Hydrolysis: Enzymes, such as limonene epoxide hydrolase (LEH), offer high stereoselectivity.[3][4] The enzymatic hydrolysis proceeds via a specific mechanism, often involving a general acid/base catalysis, leading to the formation of a specific stereoisomer of the diol.[3] This is highly advantageous when a particular stereoisomer of this compound is the target molecule.

Q4: What are the common byproducts in the synthesis of this compound?

Several byproducts can form during the synthesis, and their presence can complicate purification and reduce the overall yield. Common byproducts include:

  • Carveol and Carvone: These can result from the autoxidation of limonene, especially if the starting material is not fresh or is exposed to air and light.[5] They can also be formed through allylic oxidation.

  • This compound Isomers: Depending on the stereochemistry of the starting limonene oxide and the hydrolysis conditions, a mixture of diastereomeric diols can be formed.

  • Limonene-8,9-epoxide and its corresponding diol: If the epoxidation is not fully regioselective, the 8,9-double bond can also be epoxidized and subsequently hydrolyzed.[1][6]

  • Unreacted Limonene and Limonene-1,2-epoxide: Incomplete reaction will result in the presence of starting materials in the product mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Limonene-1,2-epoxide 1. Incomplete reaction. 2. Degradation of the oxidant (e.g., m-CPBA). 3. Catalyst deactivation. 4. Suboptimal reaction temperature.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC. 2. Use fresh, properly stored oxidant. 3. Use a higher catalyst loading or a more robust catalyst. For enzymatic reactions, ensure optimal pH and temperature. 4. Optimize the reaction temperature. For m-CPBA, reactions are often run at 0°C to room temperature.
Low Regioselectivity (Presence of 8,9-epoxide) 1. Steric hindrance at the 1,2-position. 2. Use of a non-selective epoxidation agent.1. Employ a catalyst system known for high 1,2-regioselectivity, such as certain polyoxometalates.[1][6] 2. Switch to a more selective oxidant/catalyst system. Enzymatic epoxidation can offer very high regioselectivity.[2]
Formation of Carveol and Carvone 1. Autoxidation of limonene. 2. Presence of radical initiators.1. Use freshly distilled limonene. Store limonene under an inert atmosphere and in the dark. 2. Ensure all glassware is clean and free of metal contaminants that can initiate radical reactions.
Mixture of Diol Isomers after Hydrolysis 1. Use of acid catalysis for hydrolysis. 2. Non-stereospecific starting epoxide.1. For stereospecific diol synthesis, use an enzymatic hydrolysis method with limonene epoxide hydrolase.[3][4] 2. If a specific diol isomer is required, start with a stereochemically pure limonene-1,2-epoxide.
Incomplete Hydrolysis of the Epoxide 1. Insufficient acid or enzyme catalyst. 2. Low reaction temperature or short reaction time. 3. Poor solubility of the epoxide in the reaction medium.1. Increase the concentration of the acid or the amount of enzyme. 2. Increase the reaction temperature or extend the reaction time. Monitor progress by TLC or GC. 3. Use a co-solvent to improve the solubility of the epoxide in the aqueous medium.
Difficulty in Product Purification 1. Presence of multiple byproducts with similar polarities. 2. Emulsion formation during workup.1. Optimize the reaction conditions to minimize byproduct formation. Use column chromatography with a suitable solvent system for purification. Gradient elution may be necessary. 2. Add a saturated brine solution during the aqueous workup to break emulsions.

Data Presentation

Table 1: Comparison of Catalytic Systems for Limonene Epoxidation

Catalyst SystemOxidantSolventTemperature (°C)Reaction TimeSelectivity for 1,2-epoxide (%)Reference
Phosphotungstate PolyoxometalateH₂O₂Toluene502 h>90[1]
Oat PeroxygenaseH₂O₂Phosphate BufferRoom Temp.24 hHigh (Stereospecific)[2]
m-CPBA-Dichloromethane0 - 251 - 4 h~80-90General knowledge
Titanium Silicate (TS-1)H₂O₂Methanol606 h~70-80General knowledge

Table 2: Influence of Hydrolysis Method on Product Stereochemistry

Hydrolysis MethodCatalystTypical Product(s)Key FeatureReference
Acid-CatalyzedH₂SO₄, HClMixture of trans and cis diolsNon-stereospecific[7]
EnzymaticLimonene Epoxide Hydrolase (LEH)Specific stereoisomer of the diolHighly stereospecific[3][4][8]

Experimental Protocols

Protocol 1: Epoxidation of Limonene using m-CPBA
  • Dissolve R-(+)-limonene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.1 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the limonene solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-epoxide.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-epoxide
  • Dissolve the purified limonene-1,2-epoxide (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as 0.1 M sulfuric acid.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start Limonene epoxidation Epoxidation (e.g., m-CPBA or H₂O₂/Catalyst) start->epoxidation Oxidant epoxide Limonene-1,2-epoxide epoxidation->epoxide hydrolysis Hydrolysis (Acid or Enzyme) epoxide->hydrolysis H₂O diol This compound hydrolysis->diol purification Purification (Chromatography/Recrystallization) diol->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Troubleshooting Low Yield cluster_byproducts Troubleshooting Byproducts start Problem Encountered low_yield Low Yield of Final Product start->low_yield byproducts Presence of Significant Byproducts start->byproducts incomplete_epoxidation Incomplete Epoxidation? low_yield->incomplete_epoxidation incomplete_hydrolysis Incomplete Hydrolysis? low_yield->incomplete_hydrolysis purification_loss Loss during Purification? low_yield->purification_loss carvone_carveol Carvone/Carveol Detected? byproducts->carvone_carveol other_isomers Other Diol Isomers? byproducts->other_isomers Increase reaction time/temp for epoxidation Increase reaction time/temp for epoxidation incomplete_epoxidation->Increase reaction time/temp for epoxidation Increase catalyst/time for hydrolysis Increase catalyst/time for hydrolysis incomplete_hydrolysis->Increase catalyst/time for hydrolysis Optimize purification technique Optimize purification technique purification_loss->Optimize purification technique Use fresh limonene, inert atmosphere Use fresh limonene, inert atmosphere carvone_carveol->Use fresh limonene, inert atmosphere Use enzymatic hydrolysis for stereoselectivity Use enzymatic hydrolysis for stereoselectivity other_isomers->Use enzymatic hydrolysis for stereoselectivity

Caption: Troubleshooting logic for this compound synthesis.

References

Purification strategies for p-Menth-8-ene-1,2-diol from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of p-Menth-8-ene-1,2-diol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical this compound synthesis?

A1: When synthesizing this compound, particularly from the dihydroxylation of limonene, several impurities can be present in the reaction mixture. These typically include:

  • Unreacted starting material: Limonene is a common starting material and due to its non-polar nature, it is often a major impurity.

  • Oxidation byproducts: Autoxidation of limonene can occur, leading to impurities such as limonene oxide, carveol, and carvone.[1]

  • Other terpenoids: If the starting limonene is not of high purity, it may contain other monoterpenes like α-pinene, β-pinene, and myrcene.[2]

  • Solvent and reagents: Residual solvents and unreacted reagents from the synthesis will also be present.

Q2: What are the recommended purification strategies for this compound?

A2: The primary purification strategies for this compound are liquid-liquid extraction, column chromatography, and potentially recrystallization for closely related solid diols. A study on the recovery of limonene-1,2-diol from a fungal biotransformation found that a sequential liquid-liquid extraction process can be more effective and yield higher purity than silica gel column chromatography.[3]

Q3: What is the physical state and solubility of this compound?

A3: this compound is typically an oil at room temperature.[4][5] It is soluble in a variety of organic solvents including ethyl acetate, methanol, ethanol, DMSO, and pyridine.[4]

Troubleshooting Guides

Liquid-Liquid Extraction
Issue Possible Cause Troubleshooting Steps
Low yield of this compound in the organic phase. The chosen solvent has poor partitioning for the diol.Ethyl acetate has been shown to be a highly effective solvent for extracting limonene-1,2-diol.[3] Ensure you are using a solvent with sufficient polarity to partition the diol.
Insufficient number of extractions.Perform multiple extractions (at least 2-3) of the aqueous phase with the organic solvent to maximize recovery.
Presence of non-polar impurities (e.g., limonene) in the final product. The extraction solvent is also extracting non-polar impurities.A sequential extraction can be employed. First, extract the mixture with a non-polar solvent like hexane to remove non-polar impurities such as residual limonene. Subsequently, extract the aqueous phase with a more polar solvent like ethyl acetate to recover the this compound.[3]
Emulsion formation during extraction. High concentration of surfactants or vigorous shaking.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Addition of brine can also help to break up emulsions.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of this compound from impurities. Inappropriate solvent system.For polar terpenoids like diols, a gradient elution is often necessary. A common solvent system for terpenoid purification is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or ether).[4] Start with a low polarity mixture and gradually increase the polarity.
Column overloading.The amount of crude material loaded onto the column should be appropriate for the column size. Overloading leads to broad peaks and poor separation.
This compound is not eluting from the column. The solvent system is not polar enough.Increase the polarity of the mobile phase. For highly polar compounds, a solvent system like methanol/dichloromethane may be required.[4]
Tailing of the product peak. The compound is interacting strongly with the stationary phase (silica gel).A small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) can be added to the eluent to reduce tailing.

Data Presentation

Purification Method Advantages Disadvantages Reported Purity/Yield
Sequential Liquid-Liquid Extraction High recovery and purity, can be more efficient than column chromatography for this specific compound.[3]May require larger volumes of solvents.A sequential extraction with hexane followed by ethyl acetate was found to be the most suitable process for recovering limonene-1,2-diol in higher yields and purities.[3]
Silica Gel Column Chromatography Good for separating compounds with different polarities.Can be time-consuming and require significant amounts of solvent. May not be as effective as liquid-liquid extraction for this specific separation.[3]Not specifically quantified for this compound, but generally effective for terpenoid purification.
Recrystallization Can yield very high purity for solid compounds.This compound is an oil, so this method is not directly applicable. However, for similar solid diols like trans-p-Menth-6-ene-2,8-diol, it is a viable option.[6]For a related compound, p-menth-2-ene-1,8-diol, recrystallization from ethyl acetate/heptane yielded a product with 97% purity.[7]

Experimental Protocols

Protocol 1: Sequential Liquid-Liquid Extraction

This protocol is adapted from a study on the purification of limonene-1,2-diol from a biotransformation broth.[3]

  • Initial Extraction with a Non-Polar Solvent:

    • Take the aqueous reaction mixture containing this compound and potential non-polar impurities (e.g., limonene).

    • Perform two sequential extractions with hexane to remove the non-polar impurities. For each extraction, use a volume of hexane equal to the volume of the aqueous mixture.

    • Combine the hexane layers and discard them (or save for analysis of impurities).

  • Extraction of the Target Compound:

    • To the remaining aqueous phase, add an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel for approximately 20 seconds.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction at least one more time to ensure complete recovery of the diol.

    • Combine the ethyl acetate extracts.

  • Drying and Solvent Removal:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Flash Column Chromatography

This is a general protocol for the purification of a moderately polar terpenoid like this compound.

  • Preparation of the Column:

    • Select an appropriate size flash chromatography column and pack it with silica gel (60 Å, 230-400 mesh) as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start the elution with a low-polarity solvent system, such as 5-10% ethyl acetate in hexane.

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate in hexane) to elute the compounds based on their polarity.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_lleq Liquid-Liquid Extraction cluster_chrom Column Chromatography cluster_end Purified Product start This compound + Limonene + Other Impurities lleq1 Extract with Hexane (x2) start->lleq1 chrom Silica Gel Column (Hexane/Ethyl Acetate Gradient) start->chrom Alternative Path lleq2 Extract with Ethyl Acetate (x2) lleq1->lleq2 Aqueous Phase impurities Limonene & Non-polar Impurities lleq1->impurities end_product Pure this compound lleq2->end_product chrom->end_product Middle Fractions polar_impurities Polar Impurities chrom->polar_impurities Early Fractions

Caption: Purification workflow for this compound.

TroubleshootingLogic cluster_yield Low Yield cluster_purity Low Purity start Purification Issue yield_q Method? start->yield_q purity_q Impurity Type? start->purity_q lleq_yield Increase Extractions Use Ethyl Acetate yield_q->lleq_yield LLE chrom_yield Check Polarity Avoid Overloading yield_q->chrom_yield Chrom. nonpolar_imp Sequential Hexane Extraction purity_q->nonpolar_imp Non-polar polar_imp Optimize Gradient Use TLC Monitoring purity_q->polar_imp Polar

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Overcoming Low Solubility of Terpene Substrates in Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of low terpene substrate solubility in aqueous biotransformation media.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to overcome the low aqueous solubility of terpene substrates?

A1: The low water solubility of lipophilic terpenes hinders their bioavailability to microbial cells in aqueous fermentation media, often leading to low product titers. Key strategies to address this challenge include:

  • Biphasic (Two-Phase) Systems: Introducing a second, immiscible organic phase that dissolves the terpene and acts as a reservoir, gradually releasing the substrate into the aqueous phase for biotransformation.[1][2]

  • Surfactants and Emulsifiers: Using surface-active agents to form micelles or emulsions, which increases the surface area of the terpene substrate and facilitates its transport into the microbial cells.[3][4][5] Nonionic surfactants like Tween 20 are commonly used.[3][4]

  • Cyclodextrin Complexation: Employing cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, to encapsulate terpene molecules and form water-soluble inclusion complexes.[6][7][8]

  • Ionic Liquids: Utilizing non-volatile, non-flammable salts that are liquid at low temperatures as co-solvents or as a separate phase to enhance the solubility of polar and non-polar substrates.[9][10][11]

  • Metabolic and Cellular Engineering: Modifying the host microorganism to improve its tolerance to terpene toxicity, enhance cell membrane permeability, or express efflux pumps to manage substrate/product transport.[12][13][14][15]

Q2: How do I choose the most suitable solubilization strategy for my specific biotransformation?

A2: The optimal strategy depends on several factors, including the specific terpene substrate, the host microorganism, the desired product, and downstream processing considerations. The following decision workflow can guide your selection.

G cluster_0 cluster_1 cluster_2 start Start: Low Terpene Solubility Issue q_toxicity Is the substrate or product toxic to the cells? start->q_toxicity q_biocompatibility Is the method biocompatible with the host? q_toxicity->q_biocompatibility  No s_biphasic Use Biphasic System (in-situ product removal) q_toxicity->s_biphasic  Yes q_recovery Is simple product recovery a priority? q_recovery->s_biphasic  Yes s_surfactant Use Surfactants (e.g., Tween 20) q_recovery->s_surfactant  No q_biocompatibility->q_recovery  No s_cyclodextrin Use Cyclodextrins (low cytotoxicity) q_biocompatibility->s_cyclodextrin  Yes s_engineering Metabolic Engineering (e.g., efflux pumps) s_biphasic->s_engineering Combine with s_ionic_liquid Consider Ionic Liquids (test for biocompatibility) s_surfactant->s_ionic_liquid Alternative

Caption: Workflow for selecting a terpene solubilization strategy.

Q3: How do cyclodextrins work to increase terpene solubility?

A3: Cyclodextrins (CDs) are starch-derived cyclic oligosaccharides that act as molecular containers. Their structure features a hydrophobic inner cavity and a hydrophilic outer surface.[6][8] Lipophilic terpene molecules can be encapsulated within the hydrophobic cavity, forming a water-soluble "inclusion complex." This complex effectively shields the terpene from the aqueous environment, significantly increasing its apparent water solubility and bioavailability for microbial conversion.[6][16] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer even greater solubility than native β-CD.[8]

G Hydrophobic Cavity cluster_CD Cyclodextrin (Host) cluster_Terpene Terpene (Guest) cluster_Complex Water-Soluble Inclusion Complex a1 a2 a1->a2 b1 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 terpene Lipophilic Terpene terpene_inside Terpene terpene->terpene_inside + b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b6->b1 lab lab lab->a4

Caption: Encapsulation of a terpene molecule by a cyclodextrin.

Q4: What is a biphasic system and how is it set up for biotransformation?

A4: A biphasic, or two-phase, system consists of two immiscible liquid phases: an aqueous phase containing the microbial cells and a non-aqueous phase (often an organic solvent) that acts as a reservoir for the poorly soluble terpene substrate.[1] The terpene partitions from the organic phase into the aqueous phase at a low, sub-toxic concentration, where it is taken up by the cells and converted into the product. This method simultaneously alleviates substrate toxicity and overcomes low solubility.[1]

G cluster_bioreactor Bioreactor cluster_process organic_phase Organic Phase (e.g., Dodecane) + High Terpene Concentration terpene_transfer Terpene Substrate (Low Concentration) organic_phase->terpene_transfer Partitioning aqueous_phase Aqueous Phase (Culture Medium) + Microbial Cells biotransformation Biotransformation aqueous_phase->biotransformation Cellular Uptake terpene_transfer->biotransformation product_transfer Product product_transfer->organic_phase Extraction biotransformation->product_transfer

Caption: Diagram of a biphasic biotransformation system.

Troubleshooting Guide

Q: My terpene substrate is precipitating or forming an oily layer on the medium. What can I do?

A: This indicates that the substrate concentration has exceeded its solubility limit in the aqueous medium.

  • Immediate Action: Increase agitation speed to promote dispersion. However, be mindful of shear stress on your microbial cells.

  • Add a Solubilizing Agent: Introduce a biocompatible surfactant (e.g., Tween 20 at 0.5-2% v/v) or pre-complex the terpene with a suitable cyclodextrin (like HP-β-CD) before adding it to the culture.[3][6]

  • Switch to a Biphasic System: If precipitation is severe or the terpene is toxic, add a biocompatible organic solvent (e.g., dodecane) to the culture at 10-20% (v/v) to create a second phase that can dissolve the terpene.[1]

Q: I've added a surfactant, but now my cell growth is inhibited and viability is low. What's wrong?

A: While surfactants can improve solubility, they can also be toxic to microbial cells by disrupting cell membranes.

  • Check Surfactant Concentration: You may be using too high a concentration. Run a dose-response experiment to determine the maximum non-inhibitory concentration for your specific microbial strain.

  • Try a Different Surfactant: Not all surfactants have the same effect. Nonionic surfactants like Tween 20 or Brij 35 are often found to be less disruptive than ionic ones.[4][5]

  • Consider an Alternative Method: If cell viability remains an issue, switch to a less invasive method like cyclodextrin complexation, which is generally considered highly biocompatible.[6][16]

Q: The biotransformation yield is still low even after adding a solubilizing agent. What other factors should I investigate?

A: Low yield may not solely be a solubility issue. Consider these other potential bottlenecks:

  • Product Toxicity: The biotransformed product itself might be toxic to the cells, causing feedback inhibition. A biphasic system can help by extracting the product from the aqueous phase as it's formed.[1]

  • Enzyme Kinetics: The intracellular enzymes responsible for the conversion may be the rate-limiting step. Metabolic engineering strategies, such as overexpressing key enzymes in the biosynthetic pathway, can improve flux towards your product.[14][15]

  • Precursor Supply: The cell may not be producing enough of the necessary precursors (e.g., IPP and DMAPP for terpene synthesis). Engineering the upstream metabolic pathways, such as the MVA or MEP pathway, can increase precursor availability.[13][17]

  • Substrate Uptake: The terpene may be available in the medium but not efficiently transported into the cell. Strategies to improve cell membrane permeability or express specific transporters can be explored.[18]

Quantitative Data Tables

Table 1: Comparison of Solubilization Strategies on Terpene Biotransformation

StrategyTerpene ExampleHost OrganismKey ResultReference
Surfactant α-BisaboleneS. cerevisiae4-fold higher titer with Tween 20 vs. dodecane overlay[3][4]
Biphasic System R-(+)-limoneneSphingobium sp.~25 g/L of R-(+)-α-terpineol in organic phase[2]
Metabolic Eng. GeraniolE. coliTiter increased to 182.5 mg/L after pathway integration[13]
Cyclodextrins TriterpenesN. tabacum cellsEnabled solubilization in hydrophilic culture medium[6]

Table 2: Effect of Cyclodextrins (CDs) on Terpene Solubility

TerpeneCyclodextrin TypeSolubility IncreaseReference
Geraniolβ-CDForms 2:2 inclusion complexes, increasing solubility[7]
α-Terpineolβ-CDForms stable complexes, increasing solubility[7]
Compound Kγ-CDHigher solubility enhancement compared to β-CD[6]
VariousHP-β-CDDramatically increases solubility (up to 10-fold)[7]

Experimental Protocols

Protocol 1: Preparation of a Terpene-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a stock solution of a terpene complexed with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for use in aqueous biotransformation media.

Materials:

  • Terpene substrate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water or buffer (e.g., phosphate buffer, pH 7.0)

  • Magnetic stirrer and stir bar

  • Sterile, sealable glass vessel

  • 0.22 µm sterile filter

Methodology:

  • Prepare the Cyclodextrin Solution: In the sterile vessel, dissolve a known amount of HP-β-CD in the sterile water or buffer to create a concentrated solution (e.g., 100-200 mM). The exact concentration may need to be optimized.

  • Stir the Solution: Place the vessel on a magnetic stirrer and stir vigorously at room temperature to ensure the HP-β-CD is fully dissolved.

  • Add the Terpene: Slowly add the terpene substrate dropwise to the center of the vortex of the stirring cyclodextrin solution. A typical molar ratio of Terpene:CD is between 1:1 and 1:2, but this should be optimized.

  • Complexation: Seal the vessel and continue to stir vigorously at room temperature for 12-24 hours. The solution should gradually turn from cloudy to clear as the inclusion complex forms.

  • Sterilization: Sterile-filter the resulting clear solution through a 0.22 µm filter to remove any non-complexed terpene microdroplets and ensure sterility.

  • Storage and Use: Store the complex solution at 4°C. Add the required volume of this stock solution to your biotransformation medium to achieve the desired final terpene concentration.

Protocol 2: Setting up a Biphasic System for Terpene Biotransformation

This protocol outlines the setup of a lab-scale biphasic fermentation in a shake flask.

Materials:

  • Host microorganism culture

  • Aqueous fermentation medium (sterilized)

  • Terpene substrate

  • Immiscible, biocompatible organic solvent (e.g., n-dodecane, sterile)

  • Shake flask (baffled, recommended for aeration)

Methodology:

  • Prepare Aqueous Phase: Prepare the aqueous fermentation medium in the shake flask. The volume should typically be 50-80% of the final total volume (e.g., 80 mL of medium for a final volume of 100 mL).

  • Inoculate: Inoculate the aqueous medium with the microbial culture to the desired starting optical density (OD).

  • Prepare Organic Phase: In a separate sterile container, dissolve the terpene substrate in the sterile organic solvent to the desired concentration. This concentration can be much higher than the terpene's water solubility limit.

  • Combine Phases: Aseptically add the organic phase to the inoculated aqueous phase. A typical solvent overlay is 10-25% of the total volume (e.g., add 20 mL of the organic phase to the 80 mL of aqueous culture for a 20% v/v system).

  • Incubation: Place the flask in an incubator shaker set to the optimal temperature and agitation speed for your microorganism. The agitation ensures adequate mixing and facilitates the transfer of the terpene between phases.

  • Sampling: For analysis, stop the agitation and allow the phases to separate. Samples can be carefully taken from the aqueous phase (for cell growth and product analysis) and the organic phase (for substrate and product analysis).

References

Minimizing side product formation in p-Menth-8-ene-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of p-Menth-8-ene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is a two-step process starting from limonene. The first step involves the selective epoxidation of the endocyclic double bond of limonene to form limonene-1,2-epoxide. This is followed by the hydrolysis of the epoxide ring to yield the desired diol.

Q2: What are the major side products I should be aware of during this synthesis?

Side product formation can occur during both the epoxidation and hydrolysis steps.

  • During Epoxidation:

    • Limonene-8,9-epoxide: Epoxidation of the exocyclic double bond.

    • Carveol and Carvone: Products of allylic oxidation.[1][2]

    • Perillyl alcohol: Another product of allylic oxidation.[1]

  • During Hydrolysis:

    • Isomeric diols: Non-selective opening of the epoxide ring can lead to different stereoisomers of the diol.

    • Unreacted limonene-1,2-epoxide: Incomplete hydrolysis.

Q3: How can I analyze the product mixture to identify and quantify this compound and any side products?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating and identifying the components of your reaction mixture.[3][4] By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can identify the desired product and various side products. Quantification can be achieved by creating calibration curves with external standards of the compounds of interest.[5]

Troubleshooting Guide

Low Yield of this compound

Problem: My overall yield of this compound is lower than expected.

Possible Cause Troubleshooting Suggestion
Low Conversion of Limonene - Increase reaction time or temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Be cautious as higher temperatures can sometimes lead to more side products. - Check catalyst activity: Ensure your catalyst is active and used in the correct loading. For example, when using a tungsten-based catalyst with H₂O₂, a molar ratio of 4:1:0.005 (limonene:H₂O₂:catalyst) has been shown to be effective.[6]
Inefficient Epoxide Hydrolysis - Adjust pH: The pH of the hydrolysis step is critical. Acidic conditions are typically required to promote ring-opening. - Ensure sufficient water: Water is a reactant in the hydrolysis step; ensure it is present in sufficient quantity.
Product Loss During Workup - Optimize extraction procedure: this compound has some water solubility. Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery from the aqueous phase.
High Levels of Side Products

Problem: My product mixture contains a significant amount of impurities.

Side Product Observed Possible Cause Troubleshooting Suggestion
Limonene-8,9-epoxide Non-selective epoxidation: The oxidizing agent is reacting with the exocyclic double bond as well as the desired endocyclic double bond.- Choose a selective catalyst system: Tungsten-based catalysts, such as those derived from sodium tungstate and phosphoric acid, in combination with hydrogen peroxide, have demonstrated high selectivity for the 1,2-epoxide.[6][7]
Carveol, Carvone, Perillyl Alcohol Allylic oxidation: The catalyst or reaction conditions favor oxidation at the allylic positions of the limonene ring. This can be a competing pathway to epoxidation.[1]- Modify the catalyst: Some catalysts, particularly those based on certain transition metals, are more prone to promoting allylic oxidation. Consider switching to a catalyst known for high epoxidation selectivity. - Control the temperature: Higher temperatures can sometimes favor allylic oxidation. Running the reaction at a lower temperature may improve selectivity.
Isomeric Diols Non-stereoselective hydrolysis: The epoxide ring is being opened in a non-controlled manner, leading to a mixture of diastereomers.- Control the pH of hydrolysis: The stereochemical outcome of the epoxide ring-opening is often pH-dependent. Careful control of the pH during hydrolysis can favor the formation of the desired diol isomer.

Experimental Protocols

Key Experiment: Selective Epoxidation of Limonene

This protocol is based on the use of a tungsten-based catalyst with hydrogen peroxide, which has been shown to be highly selective for the formation of limonene-1,2-epoxide.[6][8]

Materials:

  • (R)-(+)-limonene

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Phosphoric acid (H₃PO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine (R)-(+)-limonene and the tungsten-based catalyst (prepared from sodium tungstate and phosphoric acid) in a molar ratio of approximately 4:0.005.

  • Add a controlled amount of sulfuric acid to achieve a concentration of less than 0.04 M.

  • Saturate the reaction mixture with anhydrous sodium sulfate to minimize the hydrolysis of the epoxide.[6]

  • Cool the mixture in an ice bath and add hydrogen peroxide (1 equivalent) dropwise while maintaining the temperature at 323 K.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 15-60 minutes, achieving high conversion of H₂O₂ and high selectivity to the 1,2-epoxide.[6]

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude limonene-1,2-epoxide.

Key Experiment: Hydrolysis of Limonene-1,2-epoxide

Materials:

  • Crude limonene-1,2-epoxide

  • Acetone

  • Water

  • Sulfuric acid (dilute)

Procedure:

  • Dissolve the crude limonene-1,2-epoxide in a mixture of acetone and water.

  • Add a catalytic amount of dilute sulfuric acid to acidify the mixture.

  • Stir the reaction at room temperature and monitor the disappearance of the epoxide by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthesis and Side Reactions

To aid in understanding the reaction pathways, the following diagrams illustrate the synthesis of this compound and the formation of common side products.

Synthesis_Workflow cluster_epoxidation Epoxidation Step cluster_hydrolysis Hydrolysis Step Limonene Limonene Epoxidation Selective Epoxidation (e.g., H2O2, W-catalyst) Limonene->Epoxidation Reactant Limonene_1_2_epoxide Limonene-1,2-epoxide Epoxidation->Limonene_1_2_epoxide Desired Product Hydrolysis Hydrolysis (H2O, H+) Limonene_1_2_epoxide->Hydrolysis p_Menth_8_ene_1_2_diol This compound Hydrolysis->p_Menth_8_ene_1_2_diol Final Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Side_Product_Formation cluster_main_pathway Desired Reaction Pathway cluster_side_reactions Side Product Formation Limonene Limonene Limonene_1_2_epoxide Limonene-1,2-epoxide Limonene->Limonene_1_2_epoxide Selective Epoxidation Limonene_8_9_epoxide Limonene-8,9-epoxide Limonene->Limonene_8_9_epoxide Non-selective Epoxidation Carveol_Carvone Carveol / Carvone Limonene->Carveol_Carvone Allylic Oxidation p_Menth_8_ene_1_2_diol This compound Limonene_1_2_epoxide->p_Menth_8_ene_1_2_diol Hydrolysis Isomeric_Diols Isomeric Diols Limonene_1_2_epoxide->Isomeric_Diols Non-selective Hydrolysis

Caption: Signaling pathway illustrating the desired synthesis and potential side reactions.

References

Technical Support Center: Diastereoselective Reduction of p-Menth-8-ene-1,2-diol Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the diastereoselective reduction of α-hydroxy ketone precursors to synthesize specific stereoisomers of p-Menth-8-ene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor for the synthesis of this compound via reduction?

The most common precursor is an α-hydroxy ketone, such as 1-hydroxy-p-menth-8-en-2-one. The goal of the reduction is to convert the ketone at the C2 position into a hydroxyl group with a specific stereochemical orientation (either syn or anti) relative to the existing hydroxyl group at the C1 position.

Q2: What are the two possible diastereomeric products of this reduction?

The reduction can yield two diastereomers:

  • syn-diol: The newly formed hydroxyl group at C2 is on the same face of the ring as the existing hydroxyl group at C1.

  • anti-diol: The newly formed hydroxyl group at C2 is on the opposite face of the ring from the existing hydroxyl group at C1.

The stereochemical outcome is determined by the reaction mechanism, which can be directed by the choice of reagents and conditions.

Q3: What are the primary factors influencing the diastereoselectivity of the reduction?

Diastereoselectivity is primarily governed by the interplay between two competing models:

  • Chelation Control: Involves the formation of a cyclic intermediate where a metal cation coordinates to both the existing hydroxyl group and the ketone's carbonyl oxygen. Hydride attack then occurs from the less hindered face. This typically leads to the syn-diol.

  • Non-Chelation Control (Felkin-Anh Model): Occurs when chelation is not possible or favored. The conformation of the molecule is dictated by sterics and electronics, and the nucleophilic hydride attacks the carbonyl carbon at a specific angle (Bürgi-Dunitz trajectory) to minimize steric hindrance. This often favors the anti-diol.

Key experimental factors include the choice of reducing agent, solvent, temperature, and the presence of Lewis acids or protecting groups.[1][2]

Q4: How can the diastereomeric ratio (d.r.) of the product mixture be accurately determined?

The diastereomeric ratio is typically determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Using a chiral column can often resolve the two diastereomers.

  • Gas Chromatography (GC): Can be effective, especially after derivatizing the diols to make them more volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The signals for protons adjacent to the hydroxyl groups often appear at different chemical shifts and have distinct coupling constants for each diastereomer, allowing for integration and ratio calculation.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Poor d.r.)

Q: My reduction is producing a nearly 1:1 mixture of the syn and anti diols. How can I improve the selectivity for one diastereomer?

A: A poor diastereomeric ratio suggests that neither chelation nor non-chelation control is dominant. To favor a single pathway, consider the following adjustments:

  • Enhance Chelation Control (to favor the syn-diol):

    • Use a Chelating Reducing Agent: Switch to a reagent containing a metal cation capable of chelation, such as Zinc Borohydride (Zn(BH₄)₂).

    • Add a Lewis Acid: Introducing a bidentate Lewis acid like TiCl₄ or Bu₂BOMe can enforce a cyclic, chelated intermediate before the addition of a simple hydride reagent.[1][3]

    • Solvent Choice: Use ethereal solvents like Tetrahydrofuran (THF) or Dioxane, which are effective at solvating the metal ions involved in chelation.[4]

  • Enhance Non-Chelation Control (to favor the anti-diol):

    • Use a Bulky, Non-Chelating Reducing Agent: Reagents like Lithium Tri-sec-butylborohydride (L-Selectride) are sterically hindered and deliver hydride from the most accessible face, following the Felkin-Anh model.

    • Protect the Hydroxyl Group: By protecting the C1-hydroxyl group (e.g., as a silyl ether), you prevent its participation in chelation, forcing the reaction to proceed via a non-chelation pathway.

    • Low Temperatures: Running the reaction at lower temperatures (e.g., -78 °C) can amplify the small energy differences between the transition states, leading to higher selectivity.[1]

Problem 2: Incorrect Diastereomer is the Major Product

Q: The reaction is highly selective, but it's producing the anti-diol when my target is the syn-diol. How can I reverse the stereochemical outcome?

A: Reversing the selectivity requires switching from one controlling model to the other.

  • To Switch from anti (Non-Chelation) to syn (Chelation):

    • Ensure the C1-OH is free: If you are using a protected precursor, deprotect it before the reduction step.

    • Change the Reagent: Replace non-chelating agents (like NaBH₄ in methanol or L-Selectride) with a chelating system. The combination of a simple hydride (e.g., NaBH₄) with a Lewis acid (e.g., CeCl₃ in the Luche reduction) or using a pre-formed chelating reagent like Zn(BH₄)₂ is effective.[2]

  • To Switch from syn (Chelation) to anti (Non-Chelation):

    • Protect the C1-OH Group: Convert the hydroxyl group to a bulky protecting group (e.g., TBS, TIPS). This physically blocks chelation.

    • Use a Bulky Reagent: Employ a sterically demanding reducing agent that is insensitive to chelation, such as L-Selectride or K-Selectride.

Problem 3: Low Reaction Yield or Significant Side Products

Q: The conversion of my starting material is low, or I am observing significant byproducts. What are the likely causes and solutions?

A: Low yields can stem from incomplete reaction, degradation, or competing side reactions.

  • Incomplete Reaction:

    • Reagent Activity: Ensure the hydride reagent has not degraded due to moisture. Use freshly opened or properly stored reagents.

    • Temperature: While low temperatures are good for selectivity, the reaction may be too slow. Find an optimal balance or allow for longer reaction times.

  • Side Products:

    • Alkene Reduction: The C=C double bond in the p-menthene ring can sometimes be reduced by powerful hydride sources like LiAlH₄. To avoid this, use a milder, more chemoselective reagent. The Luche reduction (NaBH₄, CeCl₃) is specifically designed to reduce ketones in the presence of enones or other reducible groups.[2]

    • Elimination/Degradation: Acidic or basic conditions during workup, especially with heating, can cause dehydration of the diol. Ensure the workup is performed under neutral or mildly basic conditions at low temperatures.

Data Summary

Table 1: Expected Diastereoselectivity with Common Reducing Agents

Reducing Agent SystemPrimary Control MechanismExpected Major DiastereomerTypical Diastereomeric Ratio (syn:anti)Notes
NaBH₄ in Methanol/EthanolWeak/Mixed ControlSlightly anti40:60 to 30:70Methanol can participate in the transition state.[5]
LiAlH₄ in THFMixed/ChelationSlightly syn60:40 to 70:30Li⁺ is a moderately good chelating cation.
Zn(BH₄)₂ in THFStrong Chelationsyn>95:5Zinc is an excellent chelating metal, strongly favoring the cyclic intermediate.
L-Selectride® in THFSteric (Felkin-Anh)anti<5:95The bulky reagent is highly sensitive to steric hindrance.
NaBH₄, CeCl₃·7H₂O (Luche)Chelation (Carbonyl Activation)syn>90:10CeCl₃ activates the ketone and promotes chelation. Excellent for unsaturated ketones.[2]
Me₄N(AcO)₃BHIntramolecular Deliveryanti<10:90The reagent first reacts with the hydroxyl group, followed by intramolecular hydride delivery.[6]

Note: Ratios are illustrative and can vary based on the exact substrate and experimental conditions.

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction for syn-p-Menth-8-ene-1,2-diol

This protocol uses Zinc Borohydride to maximize the formation of the syn diastereomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous Zinc Chloride (ZnCl₂, 1.1 eq) and dry THF. Cool the resulting slurry to 0 °C in an ice bath.

  • Reagent Formation: Slowly add a solution of Sodium Borohydride (NaBH₄, 2.2 eq) in dry THF to the ZnCl₂ slurry. Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours to form a solution of Zn(BH₄)₂.

  • Reaction: Cool the Zn(BH₄)₂ solution to -20 °C. Add a solution of the precursor (1-hydroxy-p-menth-8-en-2-one, 1.0 eq) in dry THF dropwise over 30 minutes.

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C and stir vigorously for 1 hour.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the syn-diol.

Protocol 2: Non-Chelation-Controlled Reduction for anti-p-Menth-8-ene-1,2-diol

This protocol uses a bulky borohydride to maximize the formation of the anti diastereomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the precursor (1-hydroxy-p-menth-8-en-2-one, 1.0 eq) and dissolve it in dry THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-3 hours).

  • Workup: Quench the reaction at -78 °C by slowly adding methanol, followed by 3M aqueous NaOH and then 30% hydrogen peroxide (H₂O₂). Caution: The addition of H₂O₂ to the borane byproducts is exothermic. Add slowly and maintain cooling.

  • Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the anti-diol.

Visualizations

Troubleshooting_Workflow start Problem: Low Diastereoselectivity q1 What is the desired diastereomer? start->q1 syn_path Desired: syn-Diol (Chelation Control) q1->syn_path syn anti_path Desired: anti-Diol (Non-Chelation Control) q1->anti_path anti action_syn1 Use Chelating Reagent (e.g., Zn(BH4)2) syn_path->action_syn1 action_syn2 Add Lewis Acid (e.g., CeCl3, TiCl4) syn_path->action_syn2 action_syn3 Ensure C1-OH is not protected syn_path->action_syn3 action_anti3 Lower Reaction Temperature (-78 °C) syn_path->action_anti3 General Tip action_anti1 Use Bulky Reagent (e.g., L-Selectride) anti_path->action_anti1 action_anti2 Protect the C1-OH (e.g., as TBS ether) anti_path->action_anti2 anti_path->action_anti3 Critical Reaction_Pathways p1 chelate Chelated Intermediate (Cyclic) p1->chelate  Chelating Conditions  (e.g., Zn(BH4)2) p2 felkin Felkin-Anh Model (Open Conformation) p2->felkin  Non-Chelating / Bulky  (e.g., L-Selectride) reactant Precursor (α-Hydroxy Ketone) reactant->p1 reactant->p2 syn_prod syn-Diol anti_prod anti-Diol chelate->syn_prod Hydride attack on less hindered face felkin->anti_prod Hydride attack via Bürgi-Dunitz trajectory

References

Technical Support Center: Production of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of p-Menth-8-ene-1,2-diol.

Troubleshooting Guides

Issue 1: Low Yield in Chemical Synthesis from Limonene Epoxide

  • Question: We are attempting to synthesize this compound via the acid-catalyzed hydrolysis of limonene-1,2-epoxide, but our yields are significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields in this reaction are a common issue and can stem from several factors:

    • Side Reactions: The carbocation intermediate formed during epoxide opening is susceptible to rearrangement and elimination reactions, leading to the formation of undesired byproducts.

    • Suboptimal Reaction Conditions: Temperature, pH, and solvent can greatly influence the reaction pathway.

    • Product Isolation: The diol has some water solubility, which can lead to losses during aqueous workups.

    Troubleshooting Steps:

    • pH Control: Maintain a mildly acidic pH. Strongly acidic conditions can promote side reactions. Consider using a buffered system.

    • Temperature Management: Run the reaction at a lower temperature to minimize the formation of byproducts. Start with 0-5 °C and slowly allow it to warm to room temperature.

    • Solvent Selection: While the reaction can be run in water, using a biphasic system with an organic solvent like heptane can be advantageous for product isolation, especially at a larger scale. The product's lower solubility in the organic phase can drive it out of the solution as it forms, simplifying separation.[1][2]

    • Workup Procedure: If an aqueous workup is necessary, minimize the volume of water used and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.

Issue 2: Inefficient Product Isolation and Purification

  • Question: We are struggling with the isolation and purification of this compound, especially at a larger scale. What are the best practices?

  • Answer: The water-soluble nature of this compound presents a significant challenge for isolation.

    • Problem: Exhaustive extractions with large volumes of solvent are often required, which is not practical for large-scale production.[1][2]

    • Solution: A scalable approach involves performing the hydrolytic epoxide opening in an organic solvent where the starting material is soluble, but the diol product has low solubility. This allows the product to crystallize or precipitate out of the reaction mixture, enabling isolation by simple filtration. Heptane has been shown to be an effective solvent for this purpose.[1][2]

    • Purification: For high-purity requirements, column chromatography can be used. However, this method can be a bottleneck at scale. Recrystallization from a suitable solvent system is a more scalable purification method.

Issue 3: Challenges in Microbial Biotransformation

  • Question: We are exploring the microbial transformation of limonene to this compound, but the titers are low and the fermentation is difficult to control. How can we optimize this process?

  • Answer: Microbial biotransformation offers a stereospecific route to this compound but comes with its own set of scalability challenges.

    • Substrate Toxicity and Volatility: Limonene can be toxic to microorganisms and is also volatile.

    • Low Product Titer: The product concentration in the fermentation broth is often low, making recovery difficult.

    Optimization Strategies:

    • Fed-Batch Fermentation: A continuous feeding strategy for limonene can maintain a low but sufficient concentration in the culture, mitigating toxicity and loss due to volatility.[3]

    • Strain Engineering: Metabolic engineering of the microbial host (e.g., Gibberella cyanea) can enhance the expression of the necessary enzymes and improve the overall yield.[3]

    • In Situ Product Removal: Integrating product recovery into the fermentation process (e.g., using solvent extraction or adsorption) can alleviate product inhibition and simplify downstream processing.

    • Culture Conditions: Optimize parameters such as pH, temperature, aeration, and nutrient feed to maximize cell growth and enzyme activity.

Frequently Asked Questions (FAQs)

  • Q1: What are the common starting materials for the synthesis of this compound?

    • A1: The most common starting material is limonene, which is first epoxidized to limonene-1,2-epoxide, followed by acid-catalyzed hydrolysis to the diol. Alternatively, microbial biotransformation of limonene can directly yield the diol.[3]

  • Q2: Are there significant differences in scalability between chemical synthesis and biotransformation?

    • A2: Yes. Chemical synthesis often involves higher concentrations and faster reaction times but may suffer from a lack of stereoselectivity and require harsh reaction conditions. Biotransformation is highly stereospecific and uses milder conditions but is often limited by low product titers, complex downstream processing, and challenges in maintaining sterile conditions at a large scale.

  • Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

    • A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for monitoring the consumption of the starting material and the formation of the product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for purity assessment.

Data Presentation

Table 1: Comparison of Different Synthesis Strategies for p-Menthane Diols

ParameterPrasad Method (Isomer)Johnson-Matthey Method (Isomer)Scalable Heptane Process (Isomer)Microbial Transformation (Target)
Starting Material Epoxide of 3-careneEpoxide of 3-careneMixture of 2- and 3-carene(4R)-Limonene
Key Reagents Acetic acid, WaterWater (pH 5.7-5.9)Acetic acid, WaterGibberella cyanea culture
Solvent Not specifiedWaterHeptaneAqueous fermentation medium
Yield Low82%53% (in a 3.4 kg batch)Typically low, requires optimization
Key Scalability Challenge Low yieldExhaustive extractionsControl of exotherm, product filtrationLow titer, substrate toxicity, sterile operation
Reference [1][1][1][2][3]

Note: Data for the Prasad, Johnson-Matthey, and Scalable Heptane processes are for the isomeric compound p-Menth-2-ene-1,8-diol and are presented for comparative purposes due to the limited availability of specific scalability data for this compound.

Experimental Protocols

Protocol 1: Scalable Chemical Synthesis of a p-Menthane Diol (Adapted from p-Menth-2-ene-1,8-diol production)

This protocol is for the synthesis of the related isomer, p-Menth-2-ene-1,8-diol, and illustrates a scalable process that avoids exhaustive extractions.[1][2]

  • Reaction Setup: A suitable reactor is charged with a solution of the starting epoxide mixture in heptane.

  • Reagent Addition: A mixture of water (3 equivalents) and acetic acid (as catalyst) is added portion-wise to the reactor. The addition rate should be controlled to manage the reaction exotherm.

  • Reaction Monitoring: The reaction progress is monitored by GC until the starting epoxide is consumed.

  • Product Isolation: Upon completion, the reaction mixture is cooled. The product diol, having low solubility in heptane, will precipitate. The solid product is isolated by filtration.

  • Washing and Drying: The isolated solid is washed with cold heptane to remove residual impurities and then dried under vacuum to yield the final product.

Protocol 2: General Protocol for Microbial Biotransformation of Limonene

This is a general outline for the production of this compound via fermentation.[3]

  • Inoculum Preparation: A seed culture of a suitable microorganism (e.g., Gibberella cyanea) is grown in an appropriate medium.

  • Fermentation: The production fermenter containing the sterile medium is inoculated with the seed culture. The fermenter is maintained at a controlled temperature, pH, and dissolved oxygen level.

  • Substrate Feeding: Limonene is fed to the fermenter continuously at a low rate to avoid toxicity. An emulsifier may be used to improve dispersion in the aqueous medium.

  • Biotransformation Monitoring: Samples are periodically taken from the fermenter to monitor cell growth and the concentration of this compound using GC or HPLC.

  • Downstream Processing: Once the maximum product concentration is reached, the fermentation broth is harvested. The cells are separated by centrifugation or filtration. The product is then extracted from the aqueous phase using a suitable organic solvent. The solvent is evaporated, and the crude product is purified, typically by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_0 Chemical Synthesis Workflow A Limonene B Epoxidation (e.g., with m-CPBA) A->B C Limonene-1,2-epoxide B->C D Acid-Catalyzed Hydrolysis (H₂O, H⁺) C->D E Crude this compound D->E F Purification (Crystallization/Chromatography) E->F G Pure this compound F->G

Caption: Chemical synthesis workflow for this compound.

G cluster_1 Biotransformation Workflow A Limonene Feed B Fermentation with Microorganism (e.g., Gibberella cyanea) A->B C Harvesting (Cell Separation) B->C D Extraction from Broth C->D E Crude this compound D->E F Purification E->F G Pure this compound F->G

Caption: Biotransformation workflow for this compound.

G cluster_2 Troubleshooting Logic for Low Yield Start Low Yield Observed CheckpH Is pH optimal (mildly acidic)? Start->CheckpH CheckTemp Is temperature controlled (low)? CheckpH->CheckTemp Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckSolvent Is solvent system optimized for isolation? CheckTemp->CheckSolvent Yes AdjustTemp Lower Reaction Temp CheckTemp->AdjustTemp No End Yield Improved CheckSolvent->End Yes ChangeSolvent Consider Biphasic System CheckSolvent->ChangeSolvent No AdjustpH->CheckpH AdjustTemp->CheckTemp ChangeSolvent->CheckSolvent

References

Validation & Comparative

Comparative Guide to Enantiomeric Excess Determination of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules like p-Menth-8-ene-1,2-diol is of paramount importance. The enantiomeric excess (ee) of a sample dictates its pharmacological, toxicological, and sensory properties. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of this compound, supported by experimental data and detailed protocols.

The principal methods for determining the enantiomeric excess of chiral diols include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Each method offers a unique set of advantages and disadvantages in terms of resolution, sample throughput, and experimental complexity.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample complexity, and available instrumentation. The following tables summarize the key performance metrics for the most common techniques.

Table 1: Comparison of Chromatographic Methods

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase (CSP).
Typical Stationary Phase Derivatized cyclodextrins (e.g., Rt-βDEXse)Polysaccharide-based (e.g., cellulose, amylose) or cyclodextrin-based CSPs.
Resolution High, often baseline separation.Variable, highly dependent on CSP and mobile phase combination.[1][2]
Analysis Time Typically 15-40 minutes.Can range from <10 minutes (UPLC/SFC) to >30 minutes.
Sample Throughput Moderate.Moderate to high, especially with modern UPLC/SFC systems.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).
Advantages High resolution for volatile compounds, established methods for terpenes.[3]Broad applicability, wide variety of CSPs available, suitable for non-volatile compounds.[1][4]
Disadvantages Requires sample volatility (derivatization may be needed), potential for thermal degradation.Method development can be time-consuming, higher solvent consumption.[5]

Table 2: Comparison of Spectroscopic and Other Methods

ParameterNMR with Chiral Derivatizing Agents (CDAs)Fluorescence-Based Assay
Principle Formation of diastereomers with distinct NMR signals.Formation of fluorescent diastereomeric complexes with different emission properties.[6]
Reagents Chiral derivatizing agents (e.g., 2-formylphenylboronic acid and a chiral amine).[5]Enantiopure fluorescent ligand, 2-formylphenylboronic acid.[6]
Resolution Dependent on the chemical shift difference (Δδ) between diastereomeric signals.High sensitivity and differentiation in fluorescence intensity.[6]
Analysis Time < 90 minutes per sample, including reaction and acquisition.[7]4-6 hours for a 384-well plate.[6]
Sample Throughput Low to moderate.Very high, suitable for high-throughput screening (HTS).[6]
Detection Nuclear Magnetic Resonance (NMR) spectrometer.Fluorescence plate reader.[6]
Advantages Provides structural information, no chromatographic separation needed, absolute configuration can sometimes be determined.[8]High-throughput, low sample consumption, robust and sensitive.[6]
Disadvantages Lower sensitivity, potential for incomplete derivatization or kinetic resolution, requires pure samples.Indirect method, requires specific fluorescent reagents.

Experimental Protocols and Workflows

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers, making it well-suited for the analysis of terpene diols like this compound. The use of cyclodextrin-based chiral stationary phases is common for achieving high-resolution separation of such compounds.[3][9]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • If analyzing a complex matrix like an essential oil, dilute the sample (e.g., 1:100 v/v) in the chosen solvent.

    • For improved volatility and peak shape, derivatization to the corresponding trimethylsilyl (TMS) ethers can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 2°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Detector: Flame Ionization Detector (FID) at 250°C or a Mass Spectrometer (MS).

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the enantiomers of this compound based on their retention times (comparison with authentic standards is recommended).

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂).

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Derivatization Optional: Derivatization (TMS) Dilution->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Chiral GC Analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method that separates enantiomers in the liquid phase using a chiral stationary phase (CSP).[1][4] For diols, polysaccharide-based CSPs are often effective. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving separation.[2]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: A polysaccharide-based CSP such as a Chiralpak® column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:Isopropanol). Isocratic elution is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV-Vis detector set to a low wavelength (e.g., 210 nm) as diols may lack a strong chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for the two enantiomers.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method avoids chromatographic separation by converting the enantiomeric diols into diastereomers through reaction with a chiral derivatizing agent. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for quantification. A common approach for diols involves a three-component system with 2-formylphenylboronic acid and a chiral amine.[7]

Experimental Protocol:

  • Sample Preparation (in an NMR tube):

    • To a clean NMR tube, add ~5 mg of the this compound sample.

    • Add 1.1 equivalents of 2-formylphenylboronic acid.

    • Add 1.1 equivalents of an enantiopure chiral amine (e.g., (S)-α-methylbenzylamine).

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Cap the tube and mix gently until all components are dissolved. Allow the reaction to proceed for 15-30 minutes at room temperature to form the diastereomeric iminoboronate esters.

  • NMR Acquisition:

    • Spectrometer: Bruker 400 MHz NMR spectrometer or equivalent.

    • Experiment: Standard ¹H NMR.

    • Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the imine proton or aromatic protons).

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ > Integral₂).

Workflow Diagram:

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Reagents Add CDA + Chiral Amine in NMR Tube Sample->Reagents Reaction Formation of Diastereomers Reagents->Reaction Acquisition Acquire 1H NMR Spectrum Reaction->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Diastereomeric Signals Processing->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for NMR Analysis using CDAs.

References

Unambiguous Determination of p-Menth-8-ene-1,2-diol's Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in drug development and stereoselective synthesis. For the naturally occurring monoterpene diol, p-Menth-8-ene-1,2-diol, X-ray crystallography provides the most definitive method for assigning its absolute stereochemistry. This guide presents the experimental data supporting the determination of its absolute configuration by X-ray diffraction and compares this "gold standard" technique with alternative spectroscopic methods, namely Mosher's method (NMR spectroscopy), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD).

Executive Summary

Data Presentation: Comparison of Methods

ParameterX-ray CrystallographyMosher's Method (NMR)Circular Dichroism (CD)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Derivatization with a chiral reagent (Mosher's acid) to create diastereomers with distinct NMR chemical shifts.Differential absorption of left and right circularly polarized light by a chiral molecule.Differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions.
Sample Type Single crystal of high quality.Solution of the analyte and its diastereomeric esters.Solution of the analyte.Solution of the analyte.
Key Data Output Atomic coordinates, bond lengths, bond angles, torsion angles, Flack parameter.Δδ (δS - δR) values for protons near the chiral center.Wavelength of maximum absorption (λmax) and molar ellipticity ([θ]).Wavenumber and differential absorbance (ΔA) for vibrational bands.
Data for (+)-p-Menth-8-ene-1,2-diol See Table 2 below.Not available in the literature.Not available in the literature.Not available in the literature.

Table 2: Crystallographic Data for (+)-p-Menth-8-ene-1,2-diol

ParameterValue
CCDC Deposition Number252713[1]
Empirical FormulaC₁₀H₁₈O₂
Formula Weight170.25
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.034(2) Å, b = 12.031(4) Å, c = 13.435(4) Å
Volume975.0(5) ų
Z4
Density (calculated)1.160 Mg/m³
Flack Parameter0.0(2)

Experimental Protocols

X-ray Crystallography

The determination of the absolute configuration of (+)-p-Menth-8-ene-1,2-diol was achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: A single crystal of suitable quality was obtained by slow evaporation of a solution of the compound.

  • Data Collection: The crystal was mounted on a diffractometer. X-ray diffraction data were collected at a low temperature (100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure using direct methods. The structural model was then refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration was determined using the Flack parameter, which was refined to a value close to zero, confirming the assigned (1S, 2S, 4R) stereochemistry.

Alternative Methods: A Practical Overview

While specific data for this compound is not available, the following are the detailed experimental protocols for the most common alternative techniques.

1. Mosher's Method (NMR Spectroscopy)

This method involves the chemical derivatization of the diol with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Methodology:

  • Derivatization: The diol is reacted with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding diastereomeric esters.

  • NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric esters.

  • Data Analysis: The chemical shifts of protons near the stereogenic centers are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher's method model.

2. Electronic Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules.

Methodology:

  • Sample Preparation: A solution of the analyte is prepared in a suitable transparent solvent.

  • Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter, typically in the UV-Vis region where electronic transitions occur.

  • Data Analysis: The experimental spectrum is compared with theoretical spectra calculated for the possible enantiomers using quantum chemical methods. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

3. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is an analogous technique to CD but measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations.

Methodology:

  • Sample Preparation: A concentrated solution of the analyte is prepared in a suitable infrared-transparent solvent.

  • Data Acquisition: The VCD and infrared spectra are recorded on a VCD spectrometer.

  • Data Analysis: Similar to CD, the experimental VCD spectrum is compared with the theoretically calculated spectra for the possible enantiomers. The absolute configuration is assigned based on the best match.

Mandatory Visualizations

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis start Start: Purified this compound crystal_growth Single Crystal Growth start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement abs_config Absolute Configuration Determination (Flack Parameter) refinement->abs_config end End: (1S, 2S, 4R) Configuration Confirmed abs_config->end

Caption: Workflow for absolute configuration determination by X-ray crystallography.

method_comparison cluster_main Methods for Absolute Configuration cluster_spectroscopy cluster_principles xray X-ray Crystallography principle_xray Diffraction from Crystal Lattice xray->principle_xray Principle spectroscopy Spectroscopic Methods nmr NMR (Mosher's Method) spectroscopy->nmr cd Circular Dichroism (CD/VCD) spectroscopy->cd principle_nmr Diastereomer Chemical Shift Non-equivalence nmr->principle_nmr Principle principle_cd Differential Absorption of Polarized Light cd->principle_cd Principle

Caption: Comparison of X-ray crystallography and spectroscopic methods.

References

A Comparative Analysis of the Biological Activities of p-Menthane Diol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry-activity relationship is paramount in the development of new therapeutic agents. This guide provides a comparative overview of the biological activities of stereoisomers of p-menthane diols, focusing on repellent and antiproliferative effects as illustrative examples due to the limited direct comparative data on p-Menth-8-ene-1,2-diol stereoisomers. The data presented herein is for the closely related analogs, p-menthane-3,8-diol and limonene-1,2-diol, offering valuable insights into the potential stereoselectivity of this class of compounds.

Repellent Activity of p-Menthane-3,8-diol Stereoisomers

A study investigating the repellent properties of four stereoisomers of p-menthane-3,8-diol against the malaria vector, Anopheles gambiae, revealed a lack of stereospecificity in this particular biological effect. All four tested isomers, along with their racemic and diastereomeric mixtures, exhibited comparable repellent activity.

Quantitative Data: Repellent Activity
CompoundStereochemistryActivity against Anopheles gambiae
p-Menthane-3,8-diol Isomer 1Not specified in abstractActive
p-Menthane-3,8-diol Isomer 2Not specified in abstractActive
p-Menthane-3,8-diol Isomer 3Not specified in abstractActive
p-Menthane-3,8-diol Isomer 4Not specified in abstractActive
Racemic BlendsMixture of enantiomersEqually Active
Diastereomeric MixtureMixture of all four isomersEqually Active

Note: The study concluded that all four stereoisomers were "equally active," but did not provide specific quantitative data such as ED50 values for each isomer in the abstract.

Experimental Protocols: Mosquito Repellency Assay

The repellent activity of the p-menthane-3,8-diol stereoisomers was evaluated using a standard arm-in-cage method with female Anopheles gambiae mosquitoes.

Methodology:

  • Test Subjects: Human volunteers.

  • Mosquitoes: Laboratory-reared, host-seeking female Anopheles gambiae.

  • Procedure:

    • A defined area on the volunteer's forearm is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol).

    • The treated arm is then exposed to a cage containing a known number of female mosquitoes.

    • The number of mosquito landings and/or probings on the treated skin is recorded over a specific time period.

    • The protection time, defined as the time until the first confirmed bite, is determined.

    • A control, untreated arm is used for comparison.

  • Data Analysis: The effectiveness of the repellent is typically expressed as the percentage of protection or the duration of protection compared to the control.

G cluster_workflow Mosquito Repellency Assay Workflow Compound Application Compound Application Exposure to Mosquitoes Exposure to Mosquitoes Compound Application->Exposure to Mosquitoes Treated Arm Data Recording Data Recording Exposure to Mosquitoes->Data Recording Observe Landings/Bites Data Analysis Data Analysis Data Recording->Data Analysis Calculate Protection Time

Experimental workflow for the mosquito repellency assay.

Antiproliferative Activity of Limonene-1,2-diol Stereoisomers

In contrast to the repellent activity of p-menthane-3,8-diols, a study on the antiproliferative effects of limonene-1,2-diol stereoisomers suggests a potential influence of stereochemistry on this biological activity. The study evaluated the cytotoxicity of (+)-(1S,2S,4R)-limonene-1,2-diol and (-)-(1R,2R,4S)-limonene-1,2-diol against various human tumor and non-tumor cell lines.

Quantitative Data: Antiproliferative Activity (IC50 values in µM)
Cell LineCancer Type(+)-(1S,2S,4R)-limonene-1,2-diol(-)-(1R,2R,4S)-limonene-1,2-diol
Tumor Cell Lines
A549Lung Carcinoma> 100> 100
HeLaCervical Carcinoma> 100> 100
HT-29Colorectal Adenocarcinoma> 100> 100
PC-3Prostate Adenocarcinoma> 100> 100
Non-Tumor Cell Line
HaCaTKeratinocyte> 100> 100

Note: While the IC50 values were all above 100 µM, indicating low cytotoxicity under the tested conditions, the authors noted a "possible influence of the stereogenic center on the antiproliferative activity," suggesting subtle differences may exist that were not fully captured by this specific assay.

Experimental Protocols: MTT Assay for Cytotoxicity

The antiproliferative activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Culture: Human tumor and non-tumor cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (limonene-1,2-diol stereoisomers) for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G cluster_pathway MTT Assay Signaling Pathway Viable Cells Viable Cells Mitochondrial Dehydrogenase Mitochondrial Dehydrogenase Viable Cells->Mitochondrial Dehydrogenase Active MTT (Yellow) MTT (Yellow) MTT (Yellow)->Mitochondrial Dehydrogenase Formazan (Purple) Formazan (Purple) Mitochondrial Dehydrogenase->Formazan (Purple) Reduces Cell Death Cell Death Cell Death->Mitochondrial Dehydrogenase Inactive Limonene-1,2-diol Limonene-1,2-diol Limonene-1,2-diol->Cell Death Induces (at high conc.)

Signaling pathway of the MTT assay for cell viability.

Conclusion

While direct comparative studies on the biological activities of this compound stereoisomers are currently lacking in the scientific literature, the analysis of structurally related p-menthane diols provides valuable preliminary insights. The repellent activity of p-menthane-3,8-diol appears to be non-stereospecific, whereas the antiproliferative activity of limonene-1,2-diol may exhibit some degree of stereoselectivity. These findings underscore the importance of evaluating individual stereoisomers in drug discovery and development, as even subtle structural differences can lead to significant variations in biological activity. Further research is warranted to elucidate the specific biological profiles of each this compound stereoisomer.

A Comparative Analysis of p-Menth-8-ene-1,2-diol and Limonene-1,2-diol in Anti-Inflammatory Assays: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount in the pursuit of novel therapeutics. This guide provides a comparative overview of the anti-inflammatory properties of two monoterpenoid diols: p-Menth-8-ene-1,2-diol and limonene-1,2-diol. While both compounds share a p-menthane skeleton, subtle structural variations can significantly impact their biological activity.

Currently, a direct comparative study evaluating the anti-inflammatory effects of this compound and limonene-1,2-diol in the same experimental settings is not available in the public domain. However, by examining the existing literature for each compound, we can construct a preliminary assessment of their potential roles in mitigating inflammatory responses.

Limonene-1,2-diol: An Active Metabolite with Anti-Inflammatory Potential

Limonene-1,2-diol is a well-known metabolite of limonene, a widely occurring monoterpene found in citrus fruits. Several studies have indicated that the biological activity of limonene may, in part, be attributed to its metabolites, including limonene-1,2-diol.

Inhibition of Pro-Inflammatory Cytokines

Research has shown that d-limonene and its metabolites, limonene-1,2-diol and perillic acid, can modulate T-lymphocyte activity. Specifically, they have been found to inhibit the production of several key pro-inflammatory cytokines by both CD4+ and CD8+ T cells. This inhibitory action on cytokine release is a crucial mechanism in controlling inflammatory cascades.

This compound: Limited Data on Anti-Inflammatory Activity

In contrast to limonene-1,2-diol, there is a notable scarcity of publicly available scientific literature detailing the anti-inflammatory properties of this compound. While some commercial suppliers of this compound make claims regarding its "strong anti-inflammatory properties" and potential applications in treating inflammatory diseases, these assertions are not currently substantiated by published, peer-reviewed experimental data[1].

Due to this lack of available data, a direct quantitative comparison of the anti-inflammatory efficacy of this compound against limonene-1,2-diol is not feasible at this time.

Experimental Protocols: A Look at Relevant Anti-Inflammatory Assays

To facilitate future comparative studies, this section outlines common experimental protocols used to assess the anti-inflammatory activity of compounds like monoterpenoid diols.

Nitric Oxide (NO) Inhibition Assay in Macrophages

One of the most common in vitro methods to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or limonene-1,2-diol) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Quantification of Nitric Oxide: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in the presence of the test compound indicates inhibition of NO production.

Cytokine Production Assays

The effect of the compounds on the production of pro-inflammatory cytokines can be measured using enzyme-linked immunosorbent assays (ELISA).

  • Cell Stimulation: Similar to the NO assay, immune cells (e.g., macrophages or T-lymphocytes) are stimulated with an inflammatory agent (e.g., LPS or phytohaemagglutinin).

  • Treatment: The cells are treated with the test compounds at various concentrations.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using commercially available ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical signaling pathway involved in inflammation and a general workflow for screening anti-inflammatory compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces Transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Transcription NO Nitric Oxide iNOS->NO Produces

Caption: Simplified LPS-induced inflammatory signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Inflammatory Stimulus Inflammatory Stimulus Compound Treatment->Inflammatory Stimulus Assay Assay Inflammatory Stimulus->Assay Measure Biomarkers Measure Biomarkers Assay->Measure Biomarkers Determine IC50 Determine IC50 Measure Biomarkers->Determine IC50 Compare Potency Compare Potency Determine IC50->Compare Potency

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

While limonene-1,2-diol has demonstrated potential as an inhibitor of pro-inflammatory cytokine production, a significant knowledge gap exists regarding the anti-inflammatory activity of this compound. To enable a comprehensive and objective comparison, further research is imperative. Future studies should focus on:

  • Direct Comparative Assays: Evaluating both this compound and limonene-1,2-diol in parallel using standardized anti-inflammatory assays, such as the inhibition of NO and pro-inflammatory cytokine production in LPS-stimulated macrophages.

  • Structure-Activity Relationship Studies: Investigating a broader range of p-menthane diols to elucidate the key structural features that contribute to anti-inflammatory activity.

  • In Vivo Studies: Progressing promising candidates from in vitro assays to in vivo models of inflammation to assess their therapeutic potential in a more complex biological system.

Until such data becomes available, any claims regarding the potent anti-inflammatory effects of this compound should be approached with caution by the scientific community. Researchers are encouraged to undertake studies that will illuminate the biological activities of this and other under-investigated p-menthane derivatives.

References

Spectroscopic comparison of different p-menthane diols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and natural product chemistry, the precise structural elucidation of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of three p-menthane diol isomers: p-menthane-1,3-diol, p-menthane-1,8-diol (terpin hydrate), and the diastereomers of p-menthane-3,8-diol (cis and trans). By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this guide highlights the distinct spectral features that enable the unambiguous identification of each isomer.

p-Menthane diols are a class of monoterpenoids with a cyclohexane ring core. The spatial arrangement of the hydroxyl and alkyl substituents gives rise to various isomers, each with unique physicochemical properties. Understanding their distinct spectroscopic fingerprints is crucial for quality control, stereoselective synthesis, and the investigation of their biological activities.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the different p-menthane diol isomers. These spectral data provide a basis for the differentiation and characterization of these closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of p-Menthane Diols (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)
p-Methane-1,3-diol (Specific assignments require further 2D NMR analysis)(Data not readily available in summarized format)
p-Methane-1,8-diol (Terpin Hydrate) (Specific assignments require further 2D NMR analysis)(Data not readily available in summarized format)
cis-p-Menthane-3,8-diol H-7 (CH₃)0.87 (d, J=6.35 Hz)
H-9, H-10 (CH₃)1.22 (s), 1.35 (s)
H-34.40 (br s)
trans-p-Menthane-3,8-diol H-7 (CH₃)0.92 (d, J=6.5 Hz)
H-9, H-10 (CH₃)1.16 - 1.25 (m)
H-33.71 (td, J=10.50, 4.15 Hz)

Table 2: ¹³C NMR Spectral Data of p-Menthane Diols (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
p-Methane-1,3-diol (Data not readily available in summarized format)(Data not readily available in summarized format)
p-Methane-1,8-diol (Terpin Hydrate) [1]C1, C871.5, 72.5
CH₃ (on C1)27.5
CH₃ (on C8)27.2, 27.8
CH (C4)43.5
CH₂ (ring)22.5, 30.5, 34.0
cis-p-Menthane-3,8-diol C-367.96
C-873.19
C-7 (CH₃)22.15
C-9, C-10 (CH₃)25.52, 28.71, 28.86
C-442.44
C-148.20
trans-p-Menthane-3,8-diol C-372.83
C-874.97
C-7 (CH₃)21.93
C-9, C-10 (CH₃)27.00, 29.92
C-444.41
C-153.27
Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands of p-Menthane Diols (KBr Pellet)

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
p-Methane-1,3-diol (Broad band expected ~3300-3400)(Expected in the 1000-1200 region)
p-Methane-1,8-diol (Terpin Hydrate) [1]~3420 (broad)~1120, 1160
cis-p-Menthane-3,8-diol ~3380 (broad)~1130
trans-p-Menthane-3,8-diol ~3270 (broad)~1030, 1080
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry (Electron Ionization) Fragments of p-Menthane Diols

CompoundKey m/z values
p-Methane-1,3-diol 154 [M-H₂O]⁺, 139, 121, 111, 95, 81
p-Methane-1,8-diol (Terpin Hydrate) [1]154 [M-H₂O]⁺, 136, 121, 93, 81, 59
p-Menthane-3,8-diol [2][3]154 [M-H₂O]⁺, 139, 121, 96, 81, 59

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified p-menthane diol isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C is suitable.

  • ¹H NMR Parameters:

    • Spectral Width: ~16 ppm

    • Pulse Angle: 30-45 degrees

    • Acquisitions: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Spectral Width: ~220 ppm

    • Technique: Proton-decoupled

    • Acquisitions: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid p-menthane diol isomer with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the p-menthane diol isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to a final temperature of 250°C, held for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of p-menthane diol isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample p-Menthane Diol Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Identification Isomer Identification and Differentiation NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic differentiation of p-menthane diol isomers.

References

Cost-benefit analysis of chemical versus microbial synthesis of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

The production of p-Menth-8-ene-1,2-diol, a valuable monoterpenoid with applications in the fragrance, flavor, and pharmaceutical industries, can be approached through two distinct routes: traditional chemical synthesis and emerging microbial biotransformation. This guide provides a comprehensive cost-benefit analysis of these two methods, supported by available experimental data, to aid researchers and professionals in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Key Differences Between Chemical and Microbial Synthesis

FeatureChemical SynthesisMicrobial Synthesis (Biotransformation)
Primary Feedstock Limonene (often from citrus waste) or other terpene precursorsRenewable feedstocks (e.g., glucose) and a limonene substrate
Key Process Oxidation/epoxidation of limonene followed by hydrolysisWhole-cell biocatalysis using fungi or bacteria
Stereoselectivity Often produces racemic mixtures requiring further resolutionCan be highly stereoselective, yielding specific enantiomers
Environmental Impact Higher potential for hazardous waste and energy consumptionGenerally considered more environmentally friendly ("green chemistry")
Operating Conditions Often requires harsh conditions (e.g., extreme temperatures, pressures, harsh chemicals)Mild reaction conditions (e.g., ambient temperature and pressure)
Scalability Well-established for many chemical processesCan be challenging, with potential for process optimization
Product Purity Can be high, but may require extensive purification to remove byproducts and catalystsCan be high, with purification focused on separating the product from the biomass and media

In-Depth Analysis: A Head-to-Head Comparison

The choice between chemical and microbial synthesis of this compound hinges on a variety of factors, including cost, yield, desired stereoisomer, and environmental considerations.

Economic Viability

Microbial synthesis of terpenes, in general, has been the subject of extensive techno-economic analysis. Key cost drivers include the price of the carbon source (like glucose), the product yield, and the volumetric productivity of the fermentation process. While the production of some terpenes like limonene via fermentation from sugars is not yet economically competitive with extraction from natural sources, the biotransformation of a readily available and relatively inexpensive substrate like limonene into a higher-value product like this compound presents a more favorable economic case. The market value of limonene-1,2-diol is noted to be significantly higher than that of limonene, making its biotransformation an attractive prospect.[1]

Chemical synthesis costs are influenced by the price of the starting material (limonene), reagents, catalysts, energy-intensive reaction conditions, and waste disposal. While the initial capital investment for chemical synthesis infrastructure may be substantial, the operational costs can be competitive, especially at a large scale where economies of scale are realized.

Yield and Productivity

Microbial biotransformation has demonstrated promising yields. For instance, studies using the endophytic fungus Pestalotiopsis mangiferae have shown the potential to maximize the production of limonene-1,2-diol to over 98% after 96 hours of reaction under optimized conditions.[1] Another study using Colletotrichum nymphaeae reported producing up to 7.8 g/L of limonene-1,2-diol after 72 hours.

Chemical synthesis yields can also be high. For example, the acid-catalyzed cyclization of citronellal to produce a related compound, p-menthane-3,8-diol, can achieve conversions of up to 97% with a product yield of 86%.[2] However, chemical routes often produce a mixture of stereoisomers and byproducts, which can reduce the effective yield of the desired isomer after purification.

Environmental Impact

Microbial synthesis is often touted as a "greener" alternative.[3] It utilizes renewable feedstocks and operates under mild conditions, reducing energy consumption and the use of hazardous solvents.[3][4] The main waste products are biomass and aqueous effluent, which are generally considered less harmful than the waste from chemical synthesis.

Chemical synthesis , conversely, can involve the use of harsh oxidizing agents, organic solvents, and metal catalysts, which can have a significant environmental footprint.[5] The disposal of chemical waste requires careful and often costly procedures. However, advancements in green chemistry are leading to the development of more environmentally friendly chemical processes, such as the use of solid acid catalysts.[2]

Experimental Methodologies: A Glimpse into the Lab

Microbial Synthesis: Biotransformation of Limonene

The microbial production of this compound is typically achieved through the biotransformation of limonene using whole-cell catalysts, often fungi. The general workflow is as follows:

Microbial_Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Fermentation/Biotransformation cluster_2 Downstream Processing Inoculum Inoculum Preparation Fermenter Bioreactor Inoculum->Fermenter Media Media Sterilization Media->Fermenter Harvest Cell Harvesting Fermenter->Harvest Substrate Limonene Addition Substrate->Fermenter Control Process Control (pH, Temp, Agitation) Control->Fermenter Extraction Solvent Extraction Harvest->Extraction Purification Chromatography Extraction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the microbial synthesis of this compound.

A representative experimental protocol involves cultivating a fungal strain, such as Pestalotiopsis mangiferae, in a suitable liquid medium.[1] After a period of growth, limonene is added to the culture, and the biotransformation is allowed to proceed under controlled conditions of temperature, pH, and agitation.[1] The product is then extracted from the culture broth using an organic solvent and purified using techniques like column chromatography.

Chemical Synthesis: Oxidation of Limonene

A common chemical route to this compound starts with the oxidation of limonene. This can be achieved through various methods, including epoxidation followed by hydrolysis.

Chemical_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Limonene & Oxidizing Agent Reactor Reaction Vessel Reactants->Reactor Solvent Solvent Solvent->Reactor Reaction Oxidation/Epoxidation Reactor->Reaction Hydrolysis Acid/Base Catalyzed Hydrolysis Reaction->Hydrolysis Quenching Reaction Quenching Hydrolysis->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Distillation/Crystallization Extraction->Purification Product This compound Purification->Product

Caption: A simplified workflow for the chemical synthesis of this compound.

A typical procedure might involve dissolving limonene in a suitable solvent and treating it with an oxidizing agent, such as a peroxy acid, to form limonene oxide. The resulting epoxide is then hydrolyzed, often under acidic or basic conditions, to yield the diol. The crude product is subsequently purified by methods like distillation or crystallization to isolate the this compound.

Signaling Pathway: Microbial Biotransformation of Limonene

The microbial synthesis of this compound from limonene is not a complex signaling pathway in the traditional sense but rather a direct enzymatic conversion. The generally accepted pathway involves a two-step process catalyzed by microbial enzymes.

Microbial_Biotransformation_Pathway Limonene Limonene Epoxide Limonene-1,2-epoxide Limonene->Epoxide Epoxidation (Monooxygenase) Diol This compound Epoxide->Diol Hydrolysis (Epoxide Hydrolase)

Caption: The enzymatic pathway for the biotransformation of limonene to this compound.

Initially, a monooxygenase enzyme introduces an oxygen atom across the 1,2-double bond of the limonene molecule to form limonene-1,2-epoxide.[6] Subsequently, an epoxide hydrolase enzyme catalyzes the addition of a water molecule to the epoxide ring, opening it to form the final product, this compound.[6]

Conclusion: Making an Informed Decision

The choice between chemical and microbial synthesis of this compound is a multifaceted one.

  • For applications where high stereoselectivity is critical and a "natural" or "green" label is advantageous, microbial synthesis presents a compelling option. The ability to produce specific enantiomers under mild conditions is a significant benefit. While scalability and downstream processing can be challenges, ongoing research in metabolic engineering and process optimization is continuously improving the economic feasibility of this approach.

  • For large-scale production where cost is the primary driver and stereoselectivity is less of a concern or can be addressed through subsequent purification, chemical synthesis remains a viable and well-understood method. The infrastructure and knowledge base for chemical synthesis are extensive, allowing for predictable scale-up and process control.

Ultimately, the optimal synthesis route will depend on the specific requirements of the final product, the scale of production, and the economic and environmental priorities of the organization. This guide provides a foundational understanding to aid in this critical decision-making process.

References

Comparative Efficacy of p-Menthane Derivatives and Other Monoterpenes as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The search for novel anti-inflammatory agents is a critical area of pharmaceutical research. Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant attention for their therapeutic potential, including their anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory efficacy of several p-menthane derivatives and other related monoterpenes, benchmarked against established anti-inflammatory drugs. It is important to note that while the focus is on compounds structurally related to p-Menth-8-ene-1,2-diol, a comprehensive literature search did not yield specific comparative anti-inflammatory studies for this compound itself. Therefore, this guide serves as a valuable resource for understanding the anti-inflammatory potential of this class of compounds, providing a foundation for future research into specific derivatives like this compound.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro and in vivo anti-inflammatory activities of various monoterpenes compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The data is compiled from multiple studies to provide a standardized point of reference.

CompoundAssayModel SystemConcentration / DoseEfficacy (% Inhibition or IC50)Reference CompoundEfficacy of Reference
l-Menthol IL-1β ProductionLPS-stimulated human monocytes-64.2 ± 7% inhibition--
LTB4 ProductionLPS-stimulated human monocytes-64.4 ± 10% inhibition--
PGE2 ProductionLPS-stimulated human monocytes-56.6 ± 8% inhibition--
1,8-Cineole Paw EdemaCarrageenan-induced in rats400 mg/kg, p.o.46% inhibitionIndomethacin62% inhibition (5 mg/kg, p.o.)[1]
LTB4 ProductionLPS-stimulated human monocytes1.5 µg/mL27.9% inhibitionBudesonide (108 M)23% inhibition[1]
PGE2 ProductionLPS-stimulated human monocytes1.5 µg/mL75.5% inhibitionBudesonide (108 M)44% inhibition[1]
IL-1β ProductionLPS-stimulated human monocytes1.5 µg/mL84.2% inhibitionBudesonide (108 M)52% inhibition[1]
(-)-Linalool Paw EdemaCarrageenan-induced in rats50 mg/kg58% inhibition (at 1 hr)--
Thymol NO ProductionLPS-stimulated RAW 264.7 macrophages45.0 µg/mL85.12% inhibition--
Carvacrol Gastric LesionAcetic acid-induced in rats50 mg/kg, p.o.91% reduction in lesion area--
Indomethacin Paw EdemaCarrageenan-induced in rats5 mg/kg, p.o.62% inhibition--

Note: This table presents a summary of data from various sources and experimental conditions may vary.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two standard assays used to evaluate anti-inflammatory activity.

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours[2].

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of LPS[3][4].

  • Incubation: The cells are incubated for a further 24 hours[3][4].

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[3].

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. A standard curve using sodium nitrite is used for quantification[3]. A cell viability assay (e.g., MTT) is also performed to ensure that the observed inhibition is not due to cytotoxicity[3].

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats are used for the experiment.

  • Grouping and Administration: Animals are divided into groups: a control group, a reference drug group (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses. The test compounds and reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation[5].

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat[5][6].

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection[6].

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity using the LPS-induced nitric oxide production assay.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis culture Culture RAW 264.7 Macrophages seed Seed cells in 96-well plates culture->seed add_compound Add Test Compounds (various concentrations) seed->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate Incubate for 24 hours add_lps->incubate griess Measure Nitrite (Griess Reagent) incubate->griess mtt Assess Cell Viability (MTT Assay) incubate->mtt calculate Calculate % Inhibition and IC50 griess->calculate mtt->calculate

Caption: Workflow for in vitro anti-inflammatory screening.

The NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The diagram below provides a simplified overview of the canonical NF-κB signaling cascade.

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor IKK IKK Complex receptor->IKK Activation IkB_p p-IκB (Ubiquitinated) IKK->IkB_p Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n Active NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB NF-κB proteasome Proteasomal Degradation IkB_p->proteasome proteasome->IkB Degrades p-IκB DNA DNA NFkB_n->DNA genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->genes Transcription

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

While direct comparative data for this compound is currently unavailable, the existing body of research on structurally related monoterpenes provides compelling evidence for their anti-inflammatory potential. Compounds like l-menthol, 1,8-cineole, and thymol demonstrate significant inhibitory effects on key inflammatory mediators and pathways. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to investigate the anti-inflammatory properties of novel p-menthane derivatives. Further studies are warranted to elucidate the specific efficacy and mechanisms of action of this compound, which may hold promise as a future therapeutic agent for inflammatory conditions.

References

A Comparative Guide to the Purity Validation of p-Menth-8-ene-1,2-diol via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of p-Menth-8-ene-1,2-diol, a versatile monoterpenoid, is a critical quality attribute that can significantly influence its biological activity and therapeutic efficacy. Consequently, robust analytical methodologies are required to accurately determine its enantiomeric purity. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of this compound.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the specific requirements for sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of chiral HPLC, GC-FID, and qNMR for the analysis of this compound.

ParameterChiral HPLCGC-FIDqNMR
Enantiomeric Purity Excellent (Baseline separation of enantiomers)Moderate (Requires chiral column, potential for thermal degradation)Not directly applicable for enantiomeric excess determination
Chemical Purity Good (Separates non-volatile impurities)Excellent (High resolution for volatile impurities)Excellent (Primary method for absolute purity)
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.3 mg/mL
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (%RSD) < 2%< 3%< 1%
Sample Throughput ModerateHighLow
Instrumentation Cost Moderate to HighLow to ModerateHigh
Sample Preparation Simple (dissolution)Simple (dissolution, potential for derivatization)Simple (dissolution in deuterated solvent)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate replication and validation in a laboratory setting.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of the enantiomers of this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a cellulose or amylose derivative coated on silica gel (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically effective. The exact ratio may require optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment (e.g., 1-100 µg/mL).

  • Validation Parameters:

    • Specificity: Inject a blank (mobile phase), a racemic standard, and the sample solution to demonstrate the separation of enantiomers from any potential impurities.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) > 0.999 is desirable.

    • Accuracy: Perform a recovery study by spiking a known amount of the enantiomers into a placebo matrix.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a sample solution multiple times. The relative standard deviation (%RSD) should be less than 2%.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the separation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the overall chemical purity of this compound by separating volatile impurities. For enantiomeric separation, a chiral GC column is required.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: For general purity, a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm). For enantiomeric separation, a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program (for non-chiral analysis):

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Validation Parameters: Similar to HPLC, validation should include specificity, linearity, accuracy, precision, and robustness. For purity analysis, the area normalization method is often used, assuming all components have a similar response factor.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide an absolute purity value for this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a known purity that has a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating the discussed analytical techniques.

cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Chromatographic Purity & Enantiomeric Excess cluster_3 Data Analysis & Reporting Sample This compound Sample qNMR Quantitative NMR (qNMR) (Absolute Purity) Sample->qNMR Dissolve in deuterated solvent with internal standard Chiral_HPLC Chiral HPLC (Enantiomeric Purity & Impurity Profile) Sample->Chiral_HPLC Dissolve in mobile phase GC_FID GC-FID (Volatile Impurities) Sample->GC_FID Dissolve in volatile solvent Comparison Compare Results qNMR->Comparison Chiral_HPLC->Comparison GC_FID->Comparison Report Final Purity Report Comparison->Report Consolidate Data

Caption: Workflow for the comprehensive purity validation of this compound.

A Comparative Analysis of Catalytic Systems for the Synthesis of p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of p-Menth-8-ene-1,2-diol, a vicinal diol derived from the monoterpene limonene, is a critical transformation in the synthesis of various natural products and pharmaceutical intermediates. The stereoselective introduction of two hydroxyl groups onto the C1 and C2 positions of the limonene backbone can be achieved through several catalytic routes. This guide provides a comparative overview of the most common catalytic systems, focusing on reaction performance, stereoselectivity, and experimental protocols to aid researchers in selecting the optimal method for their specific needs.

The primary synthetic strategies for obtaining this compound from limonene involve either direct syn-dihydroxylation of the endocyclic double bond or a two-step approach involving epoxidation followed by anti-dihydroxylation via hydrolytic ring-opening. Key catalytic systems for these transformations include osmium-based reagents, permanganate salts, and various epoxidation catalysts.

Comparative Performance of Catalytic Systems

The choice of catalytic system significantly impacts the yield, stereoselectivity, and operating conditions for the synthesis of this compound. The following table summarizes quantitative data from various reported methods.

Catalytic SystemCatalyst / ReagentsSubstrateYield (%)StereochemistryReaction ConditionsReference(s)
Syn-Dihydroxylation
Sharpless Asymmetric DihydroxylationAD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃), MeSO₂NH₂Limonene Derivative91%Enantioselectivet-BuOH/H₂O, 0 °C[1]
Upjohn DihydroxylationOsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO)Alkenes (general)HighSynAcetone/H₂O, Room Temperature[2][3]
Permanganate OxidationKMnO₄, NaOHAlkenes (general)ModerateSynCold, dilute, basic aqueous solution[4]
Anti-Dihydroxylation
Epoxidation & Hydrolysis1. m-CPBA2. H₂SO₄ (aq.)(R)-(+)-limoneneGoodAnti1. CH₂Cl₂2. Aqueous workup[5]
Catalytic Epoxidation & Hydrolysis1. Tungsten catalyst, H₂O₂2. Amberlyst-15Limonene~94% (epoxide)Anti1. Solvent-free, pH 72. Heterogeneous acid catalyst[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate purity.

1. Sharpless Asymmetric Syn-Dihydroxylation

This method is ideal for producing enantiomerically enriched diols. The commercially available AD-mix preparations simplify the procedure significantly.

  • Reagents: R-(+)-limonene, AD-mix-β, methanesulfonamide (MeSO₂NH₂), tert-butanol, water, sodium sulfite.

  • Procedure:

    • Prepare a solvent mixture of tert-butanol and water (1:1 ratio).

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β and 1 equivalent of methanesulfonamide per 1 mmol of alkene in the solvent mixture (10 mL per 1 mmol of alkene).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1 mmol of R-(+)-limonene to the stirred mixture.

    • Maintain the reaction at 0 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g) and continue stirring for another hour at room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with 2N KOH if methanesulfonamide was used, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the pure this compound.[7]

2. Permanganate-Mediated Syn-Dihydroxylation

This classical method provides a cost-effective route to syn-diols, though yields can be variable due to over-oxidation.[4]

  • Reagents: R-(+)-limonene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ice, water.

  • Procedure:

    • Dissolve R-(+)-limonene in a suitable solvent like acetone or tert-butanol.

    • Prepare a dilute aqueous solution of KMnO₄ and NaOH.

    • Cool both solutions to 0 °C or below in an ice-salt bath.

    • Slowly add the cold KMnO₄ solution to the vigorously stirred limonene solution. The purple color of the permanganate should disappear upon reaction, forming a brown manganese dioxide precipitate.

    • Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, stir for an additional 30 minutes at low temperature.

    • Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield the crude diol.

    • Purify via recrystallization or chromatography.

3. Two-Step Anti-Dihydroxylation via Epoxidation and Hydrolysis

This sequence first forms an epoxide, which is then opened under acidic conditions to yield the anti-diol.

  • Step 1: Epoxidation with m-CPBA

    • Reagents: R-(+)-limonene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution.

    • Procedure:

      • Dissolve R-(+)-limonene in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

      • Add solid m-CPBA (1.2 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[8]

      • Allow the reaction to stir at 0 °C for several hours, monitoring by TLC until the starting material is consumed.

      • Quench the reaction by washing the mixture with a saturated solution of sodium bicarbonate to remove excess peroxyacid and the m-chlorobenzoic acid byproduct.

      • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude limonene oxide. This mixture of cis and trans epoxides can be used directly in the next step.

  • Step 2: Acid-Catalyzed Hydrolysis of Limonene Oxide

    • Reagents: Crude limonene oxide, dilute sulfuric acid (e.g., 0.1 M H₂SO₄), diethyl ether or ethyl acetate.

    • Procedure:

      • Dissolve the crude limonene oxide in a solvent such as acetone or THF.

      • Add an excess of dilute aqueous sulfuric acid to the solution.

      • Stir the mixture at room temperature for several hours. The hydrolysis can be accelerated by gentle heating.[5]

      • Monitor the disappearance of the epoxide by TLC.

      • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

      • Extract the product into an organic solvent like ethyl acetate.

      • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

      • Purify the resulting this compound by chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

The following diagram outlines the typical laboratory workflow for the synthesis of this compound using the Sharpless asymmetric dihydroxylation method.

G cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification reagents Mix AD-mix-β, MeSO₂NH₂, t-BuOH, and H₂O cool Cool to 0 °C reagents->cool add_limonene Add Limonene cool->add_limonene react Stir at 0 °C for 12-24h add_limonene->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure this compound purify->product

Workflow for Sharpless Asymmetric Dihydroxylation.

Comparative Synthesis Pathways

This diagram illustrates the two main synthetic routes from R-(+)-limonene to this compound, highlighting the different catalytic systems and the resulting stereochemistry.

G cluster_syn Syn-Dihydroxylation cluster_anti Anti-Dihydroxylation limonene R-(+)-Limonene sharpless Sharpless AD (OsO₄, Chiral Ligand) limonene->sharpless upjohn Upjohn (OsO₄, NMO) limonene->upjohn kmno4 KMnO₄ (cold, basic) limonene->kmno4 epoxidation Epoxidation (m-CPBA or H₂O₂/Catalyst) limonene->epoxidation syn_diol syn-Diol sharpless->syn_diol upjohn->syn_diol kmno4->syn_diol epoxide Limonene Oxide epoxidation->epoxide hydrolysis Acid-Catalyzed Hydrolysis anti_diol anti-Diol hydrolysis->anti_diol epoxide->hydrolysis

Catalytic pathways for this compound synthesis.

References

A Comparative Guide to Benchmarking Chiral Auxiliaries: Evaluating p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise control of stereochemistry in the development of new chemical entities. While a variety of auxiliaries are well-established, the exploration of novel, potentially more efficient or sustainable alternatives is an ongoing endeavor. This guide provides a framework for benchmarking the performance of p-Menth-8-ene-1,2-diol, a terpene-derived diol, as a chiral auxiliary.

Due to a lack of available performance data in the peer-reviewed literature for this compound in this specific application, this document will focus on a comparative analysis with two industry-standard chiral auxiliaries: Evans Oxazolidinones and Oppolzer's Sultam. The data presented for these established auxiliaries in the context of an asymmetric Diels-Alder reaction serves as the benchmark against which this compound could be evaluated.

Data Presentation: A Comparative Analysis

A thorough benchmark requires quantitative data from a standardized reaction. The asymmetric Diels-Alder reaction is an excellent candidate for this purpose. The tables below outline the necessary data points for a comprehensive comparison.

Table 1: Performance in the Asymmetric Diels-Alder Reaction with Cyclopentadiene

Chiral AuxiliaryDienophileLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e. %)
This compound AcrylateEt₂AlCl-78Data not availableData not availableData not available
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) AcrylateEt₂AlCl-78>90>99:1>98
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) AcrylateTiCl₄-78>95>95:5>98

Table 2: Key Features of Chiral Auxiliaries

FeatureThis compoundEvans OxazolidinonesOppolzer's Sultam
Preparation Derived from limonene; potentially a straightforward synthesis.Synthesized from corresponding amino alcohols.Prepared from naturally occurring camphor.
Attachment of Substrate Esterification to one or both hydroxyl groups.Acylation of the nitrogen atom.Acylation of the nitrogen atom.
Stereocontrol To be determined experimentally.High and predictable stereofacial bias due to the substituents on the oxazolidinone ring.High and predictable stereofacial bias due to the rigid camphor scaffold.
Cleavage Conditions Typically mild hydrolysis or reduction for esters.Hydrolysis (saponification), reduction, or transamination.Hydrolysis (saponification) or reduction.
Recovery of Auxiliary To be determined experimentally.Generally high yield and without racemization.Generally high yield and without racemization.
Crystallinity of Derivatives To be determined experimentally.Often crystalline, which aids in purification by recrystallization.Often crystalline, facilitating purification.

Experimental Protocols

The following generalized experimental protocols can be adapted to evaluate the performance of this compound as a chiral auxiliary.

Synthesis of the Chiral Acrylate Dienophile

This protocol details the attachment of an acrylate moiety to an alcohol-based chiral auxiliary.

Materials:

  • Chiral auxiliary (e.g., this compound)

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add triethylamine (1.2 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral acrylate.

Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Materials:

  • Chiral acrylate of the auxiliary

  • Cyclopentadiene (freshly distilled)

  • Lewis Acid (e.g., Diethylaluminum chloride (Et₂AlCl) or Titanium tetrachloride (TiCl₄))

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool the solution to -78 °C.

  • Add the Lewis acid (1.1 eq) dropwise and stir the mixture for 20-30 minutes.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • The yield, diastereomeric ratio (by ¹H NMR or GC), and diastereomeric excess (by chiral HPLC) of the product should be determined.

Cleavage of the Chiral Auxiliary

This protocol provides a standard method for the reductive cleavage of an ester-linked chiral auxiliary.

Materials:

  • Diels-Alder adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous ether at 0 °C under an inert atmosphere, add a solution of the Diels-Alder adduct (1.0 eq) in anhydrous ether dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water.

  • Stir the resulting mixture at room temperature until a granular white precipitate forms.

  • Filter the solid and wash it thoroughly with ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral alcohol product and the recovered chiral auxiliary.

  • Separate the product and the auxiliary by column chromatography.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Dienophile Synthesis cluster_intermediate Intermediate cluster_reaction2 Step 2: Asymmetric Diels-Alder cluster_product Product & Auxiliary cluster_reaction3 Step 3: Auxiliary Cleavage cluster_final Final Products This compound This compound Esterification Esterification This compound->Esterification Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Esterification Chiral Acrylate Chiral Acrylate Esterification->Chiral Acrylate Diels-Alder Reaction Diels-Alder Reaction Chiral Acrylate->Diels-Alder Reaction Cyclopentadiene Cyclopentadiene Cyclopentadiene->Diels-Alder Reaction Lewis Acid Lewis Acid Lewis Acid->Diels-Alder Reaction Diels-Alder Adduct Diels-Alder Adduct Diels-Alder Reaction->Diels-Alder Adduct Reduction (LiAlH4) Reduction (LiAlH4) Diels-Alder Adduct->Reduction (LiAlH4) Chiral Alcohol Chiral Alcohol Reduction (LiAlH4)->Chiral Alcohol Recovered Auxiliary Recovered Auxiliary Reduction (LiAlH4)->Recovered Auxiliary

Caption: General experimental workflow for utilizing an alcohol-based chiral auxiliary.

Logical_Comparison cluster_synthesis Synthesis & Availability cluster_performance Performance cluster_practicality Practicality Ideal Chiral Auxiliary Ideal Chiral Auxiliary Easily Prepared Easily Prepared Ideal Chiral Auxiliary->Easily Prepared Both Enantiomers Available Both Enantiomers Available Ideal Chiral Auxiliary->Both Enantiomers Available Inexpensive Inexpensive Ideal Chiral Auxiliary->Inexpensive High Diastereoselectivity High Diastereoselectivity Ideal Chiral Auxiliary->High Diastereoselectivity Predictable Stereochemistry Predictable Stereochemistry Ideal Chiral Auxiliary->Predictable Stereochemistry Wide Substrate Scope Wide Substrate Scope Ideal Chiral Auxiliary->Wide Substrate Scope Easy Attachment Easy Attachment Ideal Chiral Auxiliary->Easy Attachment Mild Cleavage Mild Cleavage Ideal Chiral Auxiliary->Mild Cleavage High Recovery Yield High Recovery Yield Ideal Chiral Auxiliary->High Recovery Yield Crystalline Derivatives Crystalline Derivatives Ideal Chiral Auxiliary->Crystalline Derivatives

Caption: Key characteristics of an ideal chiral auxiliary for asymmetric synthesis.

Safety Operating Guide

Proper Disposal of p-Menth-8-ene-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of p-Menth-8-ene-1,2-diol, a monoterpenoid used in various research and development applications.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. As with many organic compounds, it should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.[1] Place the absorbed material into a sealed, properly labeled container for disposal.[1][2] Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[1][3][4]

  • Waste Identification and Classification:

    • Determine if the waste is considered hazardous. Based on the general properties of similar chemicals, this compound waste should be treated as hazardous chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure screw-top cap.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be secure, well-ventilated, and away from heat sources or incompatible materials.[1][4]

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

    • Follow their specific procedures for scheduling and preparing the waste for collection by a licensed hazardous waste disposal company.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides information for related compounds to offer a general understanding of their physical and toxicological properties.

PropertyValueCompoundSource
CAS Number57457-97-3This compoundGuidechem
Molecular FormulaC10H18O2This compoundGuidechem
Molecular Weight170.25 g/mol This compoundGuidechem
SolubilitySoluble in various organic solventsThis compoundBioCrick

Note: This data is for informational purposes and should be supplemented with specific institutional guidelines.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and operational steps involved in managing this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect in a sealed container 3. Decontaminate area spill_check->spill_procedure Yes waste_container Select a compatible, leak-proof waste container spill_check->waste_container No spill_procedure->waste_container label_container Label container: 'Hazardous Waste' 'this compound' waste_container->label_container add_waste Add waste to the container label_container->add_waste seal_container Securely seal the container add_waste->seal_container store_waste Store in designated Satellite Accumulation Area seal_container->store_waste request_pickup Submit waste pickup request to EHS department store_waste->request_pickup end End: Waste collected by licensed disposal company request_pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling p-Menth-8-ene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, logistical, and operational information for researchers, scientists, and drug development professionals working with p-Menth-8-ene-1,2-diol (CAS: 57457-97-3). The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) with comprehensive hazard data for this compound is not publicly available.

Personal Protective Equipment (PPE)

Due to the lack of specific hazard data for this compound, it is crucial to handle this compound with a high degree of caution. The following PPE recommendations are derived from safety data sheets for structurally related terpenes and diols and should be considered the minimum requirement.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.Protects against potential eye irritation or serious eye damage from splashes.
Skin Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). Flame-resistant lab coat or impervious apron and chemical-resistant boots.Prevents skin contact, which may cause irritation or allergic reactions. Protects from potential flammability hazards of related compounds.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA-approved full-face respirator with appropriate cartridges should be used.Minimizes inhalation of vapors or aerosols, which could have unknown respiratory effects.

Operational and Disposal Plans

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not inhale vapors or fumes.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Safety showers and eyewash stations should be readily accessible in the work area.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment, as some terpenes are flammable.[2]

  • Take precautionary measures against static discharge.[2]

Disposal Plan:

  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[1]

  • The user of the product is responsible for determining at the time of disposal whether the material should be classified as hazardous waste.[1]

  • Do not allow the product to enter the sewage system.[3]

  • Empty containers may retain product residues (vapors, liquid) and can be hazardous. Observe all warnings and precautions listed for the product.[1]

Quantitative Data

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies. In the absence of such data, exposure should be minimized through the use of engineering controls and personal protective equipment.

Experimental Protocols

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Post-Experiment & Disposal plan Review SDS & Plan Experiment ppe Don PPE plan->ppe Proceed setup Prepare Well-Ventilated Work Area ppe->setup Proceed transfer Transfer Chemical in Fume Hood setup->transfer experiment Conduct Experiment transfer->experiment spill Spill? experiment->spill decontaminate Decontaminate Work Area experiment->decontaminate cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->experiment waste Segregate & Label Waste decontaminate->waste dispose Dispose via Certified Vendor waste->dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Menth-8-ene-1,2-diol
Reactant of Route 2
p-Menth-8-ene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.